molecular formula C12H17N5O5 B13856825 1,2'-O-dimethylguanosine

1,2'-O-dimethylguanosine

Cat. No.: B13856825
M. Wt: 311.29 g/mol
InChI Key: JLYURAYAEKVGQJ-IOSLPCCCSA-N
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Description

1,2'-O-dimethylguanosine is a useful research compound. Its molecular formula is C12H17N5O5 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1

InChI Key

JLYURAYAEKVGQJ-IOSLPCCCSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biological Significance of N²,N²-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Post-transcriptional modifications of RNA add a critical layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, N²,N²-dimethylguanosine (m²₂G) is a highly conserved modification found predominantly in transfer RNA (tRNA). This technical guide provides a comprehensive overview of the biological significance of m²₂G, including its crucial roles in tRNA structure, stability, and function. We detail its biosynthetic pathway, its impact on cellular processes such as translation and redox homeostasis, and its direct link to human disease. Furthermore, this document provides detailed experimental protocols for the detection and quantification of m²₂G and summarizes key quantitative data to serve as a resource for researchers in the field.

A Note on Nomenclature: 1,2'-O-dimethylguanosine vs. N²,N²-dimethylguanosine

The term "this compound" (m¹Gm) refers to a guanosine (B1672433) molecule with methyl groups at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl position of the ribose sugar. While this modification exists, the vast majority of research on dimethylated guanosine in a biological context, particularly within tRNA, focuses on N²,N²-dimethylguanosine (m²₂G) . This isomer features two methyl groups on the exocyclic amine (N²) of the guanine base. Given its prevalence and profound biological roles, this guide will focus primarily on m²₂G, as it is the most functionally significant and extensively studied dimethylguanosine modification.

Core Biological Significance of N²,N²-Dimethylguanosine (m²₂G)

N²,N²-dimethylguanosine is a post-transcriptional modification predominantly found at position 26 in the "hinge" region of most eukaryotic and archaeal tRNAs, located between the D-arm and the anticodon stem.[1][2] Its presence is critical for maintaining the structural integrity and function of tRNA.

Role in tRNA Structure and Stability

The primary role of m²₂G is to act as a structural cornerstone, ensuring the correct L-shaped tertiary structure of tRNA.[3] The two methyl groups on the N² position create steric hindrance, which prevents the formation of a canonical Watson-Crick base pair with cytosine (C).[4][5] This blockage is crucial for preventing tRNA misfolding. Specifically, it inhibits an incorrect base pair between G26 and C11, which would otherwise lead to an aberrant, non-functional tRNA conformation.[4]

By preventing misfolding, m²₂G is considered to function as an "RNA chaperone," guiding the tRNA into its active conformation.[2] This modification stabilizes the tRNA core by modulating non-canonical base-pairing interactions, particularly the G26:A44 pair, ensuring it adopts a stable imino-hydrogen bonded form rather than a less stable sheared conformation.[2][6] The loss of m²₂G leads to tRNA instability, which can be exacerbated in combination with the loss of other modifications or RNA-binding proteins.[6]

Function in Translation and Cellular Proliferation

Proper tRNA structure is a prerequisite for efficient and accurate protein synthesis. By ensuring tRNA stability, the m²₂G modification supports global translation. Human cells deficient in TRMT1, the enzyme responsible for m²₂G synthesis, exhibit reduced rates of global protein synthesis and decreased cellular proliferation.[7][8] This highlights the fundamental importance of this single modification in maintaining the cellular pool of functional tRNAs required to sustain protein production and cell growth.

Involvement in Redox Homeostasis

Recent evidence has uncovered a critical link between m²₂G modification and the maintenance of cellular redox balance.[1] Cells lacking the TRMT1 enzyme, and therefore deficient in m²₂G, display increased levels of endogenous reactive oxygen species (ROS) and are hypersensitive to oxidizing agents.[7][8] While the precise mechanism connecting the tRNA modification to redox state is still under investigation, these findings suggest that TRMT1-catalyzed modifications are required for proper redox metabolism.[7][9] This function is crucial for cell survival under conditions of oxidative stress.[8]

Biosynthesis of N²,N²-Dimethylguanosine

The formation of m²₂G is a two-step enzymatic process catalyzed by the highly conserved tRNA methyltransferase 1 (TRM1 in yeast, TRMT1 in humans).[1][10] This enzyme is encoded by a nuclear gene, and the resulting protein is localized to both the nucleus and mitochondria, allowing it to modify both nuclear and mitochondrial-encoded tRNAs.[11][12]

The biosynthesis pathway is as follows:

  • Monomethylation: TRMT1 first catalyzes the transfer of a single methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the N² position of guanosine at position 26 (G26) in a precursor tRNA molecule, forming N²-methylguanosine (m²G).[1]

  • Dimethylation: TRMT1 then catalyzes a second methylation event at the same N² position, again using SAM as the methyl donor, to produce the final N²,N²-dimethylguanosine (m²₂G) modification.[1]

The substrate specificity of TRMT1—whether it produces m²G or proceeds to m²₂G—is dependent on the sequence and structure of the target tRNA, particularly elements within the D-arm.[12]

G_to_m22G_Biosynthesis G26 Guanosine-26 (in pre-tRNA) m2G N²-methylguanosine (m²G) G26->m2G Step 1 m22G N²,N²-dimethylguanosine (m²₂G) m2G->m22G Step 2 TRMT1_1 TRMT1 SAH_1 SAH TRMT1_1->SAH_1 SAM_1 SAM SAM_1->TRMT1_1 TRMT1_2 TRMT1 SAH_2 SAH TRMT1_2->SAH_2 SAM_2 SAM SAM_2->TRMT1_2

Caption: Biosynthesis of N²,N²-dimethylguanosine (m²₂G).

Clinical Relevance: TRMT1 and Intellectual Disability

The critical role of m²₂G in cellular function is underscored by its link to human disease. Autosomal-recessive intellectual disability (ID) has been directly linked to loss-of-function mutations in the TRMT1 gene.[7][13] Frameshift and missense mutations in TRMT1 have been identified in patients with developmental delay, ID, and epilepsy.[7][14]

These pathogenic variants result in TRMT1 proteins that are deficient in tRNA binding and/or catalytic activity, leading to a severe deficiency of m²₂G modification in patient cells.[7][15] This establishes a direct molecular link between the absence of a single tRNA modification and a complex neurodevelopmental disorder, highlighting the importance of epitranscriptomic regulation in human health.

TRMT1_Deficiency_Pathway cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Phenotypic Outcome TRMT1_mut TRMT1 Gene Mutation (Loss-of-Function) TRMT1_prot Defective TRMT1 Protein (Impaired binding/catalysis) TRMT1_mut->TRMT1_prot m22G_loss Severe Deficiency of m²₂G Modification TRMT1_prot->m22G_loss tRNA_instability tRNA Instability & Misfolding m22G_loss->tRNA_instability redox_imbalance Perturbed Redox Homeostasis (Increased ROS) m22G_loss->redox_imbalance translation_defect Reduced Protein Synthesis tRNA_instability->translation_defect phenotype Cellular Dysfunction translation_defect->phenotype redox_imbalance->phenotype disease Syndromic Neurodevelopmental Disorder (Intellectual Disability) phenotype->disease

Caption: Pathophysiological cascade of TRMT1 deficiency.

Quantitative Data Summary

The following tables summarize key quantitative findings related to m²₂G modification from published literature.

Table 1: Quantification of m²₂G Levels in Human Cell Lines

Cell Line / Condition Method m²₂G Level Fold Change (vs. WT) Reference
Wild-Type (WT) Human Cells LC-MS/MS ~50% of G26 sites - [7]
TRMT1 Knockout (KO) LC-MS/MS Near background >50-fold decrease [7]
Patient Lymphoblastoid Cells (TRMT1 R323C) LC-MS/MS Not specified 32-fold decrease [15]
TRMT1-KO (tRNA-Tyr specific) LC-MS ~50% of WT level 2-fold decrease [14]

| TRMT1L-KO (tRNA-Tyr specific) | LC-MS | ~50% of WT level | 2-fold decrease |[14] |

Table 2: Related Metabolite Concentrations

Metabolite Organism / Cell Type Concentration Method Reference
S-adenosylmethionine (SAM) E. coli (WT) ~250 µM Not specified [16]
S-adenosylmethionine (SAM) E. coli (Δmtn) ~100 µM Not specified [16]
S-adenosylmethionine (SAM) HL-60 Human Cells 315 µM Not specified [17]

| S-adenosylmethionine (SAM) | Human Plasma | 50 - 150 nmol/L | Not specified |[2] |

Experimental Protocols

This section provides detailed methodologies for the two primary techniques used to detect and quantify m²₂G: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Primer Extension Analysis.

Quantification of m²₂G by LC-MS/MS

This method provides absolute quantification of modified nucleosides from a total RNA or purified tRNA sample.

LCMS_Workflow start 1. RNA Isolation digestion 2. Enzymatic Digestion to Nucleosides start->digestion hplc 3. HPLC Separation digestion->hplc msms 4. Tandem Mass Spectrometry (MS/MS) Detection hplc->msms analysis 5. Data Analysis & Quantification msms->analysis end Result: Absolute Nucleoside Levels analysis->end

Caption: General workflow for LC-MS/MS analysis of m²₂G.

Protocol Steps:

  • RNA Isolation:

    • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).

    • For higher sensitivity, purify the tRNA fraction from total RNA using methods like anion-exchange chromatography (e.g., DEAE cellulose) or size-exclusion chromatography.[18]

  • Enzymatic Digestion to Nucleosides:

    • In a microcentrifuge tube, combine up to 2.5 µg of RNA with the following digestion mix to a final volume of 25 µL:

      • Nuclease P1: 1-2 Units (e.g., 2 µL of 0.5 U/µL solution).[3]

      • Bacterial Alkaline Phosphatase (BAP): 0.5 Units.[3]

      • Reaction Buffer: e.g., 2.5 µL of 200 mM HEPES (pH 7.0) or Ammonium Acetate (final concentration ~20 mM).[3][19]

      • Nuclease-free water to final volume.

    • Incubate the reaction at 37°C for 2-3 hours.[3]

    • (Optional) Terminate the reaction and remove enzymes by chloroform (B151607) extraction or by passing the sample through a 10 kDa molecular weight cutoff filter.[20]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).

      • Column: A C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.[11][21]

      • Mobile Phase A: 5.3 mM Ammonium Acetate in water, pH 5.3.[11]

      • Mobile Phase B: Acetonitrile/water (40:60) with 5.3 mM Ammonium Acetate.[11]

      • Flow Rate: 100 µL/min.[11]

      • Gradient: A typical gradient might run from 0% B to 75% B over ~37 minutes, followed by a wash and re-equilibration.[11]

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for m²₂G and monitoring a specific product ion after collision-induced dissociation (CID).

      • Precursor Ion (Q1): The m/z for [m²₂G+H]⁺ is 312.1.

      • Product Ion (Q3): The characteristic product ion is the protonated N²,N²-dimethylguanine base, with an m/z of 180.1.

      • Transition: m/z 312.1 → 180.1.

      • Optimize collision energy (CE) and other instrument parameters for this transition to achieve maximum sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of a pure m²₂G standard.

    • Calculate the amount of m²₂G in the sample by comparing its peak area to the standard curve.

    • Normalize the amount of m²₂G to the amount of a canonical nucleoside (e.g., Guanosine) to determine its relative abundance.

Detection of m²₂G by Primer Extension Analysis

This technique qualitatively or semi-quantitatively assesses the presence of m²₂G at a specific site in a known tRNA sequence. The bulky m²₂G modification acts as a strong block to reverse transcriptase (RT), causing the enzyme to terminate synthesis.

Protocol Steps:

  • Primer Design and Labeling:

    • Design a DNA oligonucleotide primer (~20-25 nt) that is complementary to a sequence downstream of the G26 modification site of the target tRNA.

    • Label the 5' end of the primer with a radioactive ([γ-³²P]ATP) or fluorescent (e.g., Tye665) tag using T4 Polynucleotide Kinase (PNK).[11][22]

    • Purify the labeled primer to remove unincorporated label.

  • Primer Annealing:

    • In a reaction tube, mix 2-10 µg of total RNA with ~1 pmol of the 5'-labeled primer in an appropriate annealing buffer (e.g., containing 40 mM PIPES pH 6.4, 1 mM EDTA, 0.4 M NaCl).

    • Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to the annealing temperature (e.g., 42°C or 37°C) to facilitate primer-tRNA hybridization.[10][11]

  • Extension Reaction:

    • To the annealed primer-RNA mix, add the extension reaction components:

      • 1X AMV Reverse Transcriptase Buffer.

      • dNTPs (to a final concentration of ~1 mM).[11]

      • AMV Reverse Transcriptase (1-10 Units).[10][11]

    • Incubate the reaction at 42°C for 1 hour or at 37°C overnight.[10][11]

    • Stop the reaction by adding an equal volume of a formamide-based stop/loading dye (e.g., 95% formamide, 5 mM EDTA, bromophenol blue).[10]

  • Analysis:

    • Denature the samples by heating at 90-95°C for 3-5 minutes.

    • Separate the cDNA products on a high-resolution denaturing (7-8 M Urea) polyacrylamide gel (e.g., 15% PAGE).[11]

    • Visualize the products by autoradiography (for ³²P) or fluorescence scanning.

    • Interpretation: A band corresponding to the size of the primer extended to position 26 indicates the presence of the m²₂G modification (RT stop). In samples lacking the modification (e.g., from TRMT1-KO cells), this band will be absent or significantly reduced, and a longer read-through product may appear.[7]

Conclusion and Future Directions

N²,N²-dimethylguanosine is far more than a simple structural component of tRNA; it is a critical regulator of tRNA fidelity, translational capacity, and cellular homeostasis. Its biosynthesis, catalyzed by TRMT1, is essential for preventing tRNA misfolding and ensuring efficient protein synthesis. The discovery that defects in this single modification pathway lead to severe neurodevelopmental disorders in humans has cemented its importance in molecular medicine.

Future research will likely focus on several key areas. First, elucidating the precise molecular mechanism linking m²₂G deficiency to redox imbalance will be crucial. Second, investigating the potential for dynamic regulation of m²₂G levels in response to different cellular stresses could reveal new roles in adaptive responses. Finally, for drug development professionals, the TRMT1 enzyme represents a potential target, and understanding its substrate recognition and catalytic mechanism in greater detail could inform the design of specific inhibitors or modulators for therapeutic purposes. The continued study of m²₂G promises to yield further insights into the intricate world of the epitranscriptome and its impact on biology and disease.

References

The Elusive Modification: A Technical Guide to the Natural Occurrence of 1,2'-O-dimethylguanosine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the modified nucleoside 1,2'-O-dimethylguanosine (m¹Gm) and its potential presence in transfer RNA (tRNA). Directed at researchers, scientists, and professionals in drug development, this document delves into the hypothetical biosynthesis, proposed detection methodologies, and the functional implications of this rare, doubly methylated guanosine (B1672433) derivative. While direct and extensive evidence for the natural occurrence of m¹Gm in tRNA is still emerging, this guide consolidates existing knowledge on its constituent modifications, N¹-methylguanosine (m¹G) and 2'-O-methylguanosine (Gm), to provide a foundational framework for future research.

Introduction to this compound (m¹Gm)

This compound is a hypermodified nucleoside characterized by two methyl groups: one at the N¹ position of the guanine (B1146940) base and another on the 2'-hydroxyl group of the ribose sugar. The existence of this modification is confirmed in chemical databases, and the presence of other multi-methylated nucleosides in RNA, such as N²,N²,2'-O-trimethylguanosine (m²,²Gm) in the archaeon Sulfolobus acidocaldarius, lends credence to the biological plausibility of m¹Gm in tRNA.

The N¹-methylation of guanosine introduces a positive charge on the guanine base, which can significantly impact the structural and functional properties of the tRNA molecule. Concurrently, 2'-O-methylation of the ribose is known to provide conformational rigidity and protect the phosphodiester backbone from enzymatic cleavage. The combination of these two modifications on a single guanosine residue would likely have profound effects on tRNA stability, folding, and its interactions with the ribosome and other components of the translational machinery.

Quantitative Data on Constituent Modifications

While quantitative data for m¹Gm in tRNA is not yet available, analysis of its constituent modifications, m¹G and Gm, at specific tRNA positions can inform potential sites for m¹Gm formation. The following table summarizes the known locations and functions of these individual modifications.

ModificationPosition in tRNAOrganismal DistributionFunctionRelevant Enzymes
N¹-methylguanosine (m¹G) 9Eukaryotes, ArchaeatRNA folding and stabilityTrm10
37Bacteria, Eukaryotes, ArchaeaPrevents frameshifting during translationTrmD (Bacteria), Trm5 (Eukarya, Archaea)
2'-O-methylguanosine (Gm) 18Eubacteria, EukaryotestRNA stability, immune response modulationTrmH (Eubacteria), Trm3 (Eukaryotes)
34Archaea, EukaryotesWobble decodingTrm7 (in complex)

Experimental Protocols for Detection and Analysis

The identification and quantification of m¹Gm in tRNA necessitates highly sensitive and specific analytical techniques. The primary method for such analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

tRNA Isolation and Digestion
  • Total RNA Extraction: Isolate total RNA from the biological sample of interest using standard protocols (e.g., Trizol extraction followed by isopropanol (B130326) precipitation).

  • tRNA Enrichment: Purify tRNA from the total RNA pool using methods such as anion-exchange chromatography or size-exclusion chromatography.

  • Enzymatic Digestion: Digest the purified tRNA to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

HPLC-MS/MS Analysis
  • Chromatographic Separation: Separate the resulting nucleosides using reversed-phase HPLC. A C18 column with a gradient of a polar solvent (e.g., aqueous ammonium (B1175870) acetate) and a non-polar solvent (e.g., acetonitrile) is commonly used.

  • Mass Spectrometric Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Precursor Ion: The protonated molecular ion ([M+H]⁺) of m¹Gm is m/z 312.1.

    • Product Ion: The characteristic product ion resulting from the cleavage of the glycosidic bond is the protonated N¹-methylguanine base at m/z 166.1.

    Note: The specific transition of m/z 312.1 → 166.1 should be monitored for the selective detection of m¹Gm.

Quantification

Quantification of m¹Gm can be achieved by generating a standard curve using a chemically synthesized m¹Gm standard of known concentrations. The area under the peak for the m/z 312.1 → 166.1 transition in the biological sample is then compared to the standard curve to determine its concentration.

Signaling Pathways and Experimental Workflows

Hypothesized Biosynthetic Pathway of m¹Gm

The biosynthesis of m¹Gm is hypothesized to occur through the sequential action of two distinct tRNA methyltransferases: an N¹-guanosine methyltransferase (Trm10 or Trm5/TrmD) and a 2'-O-guanosine methyltransferase (TrmH or Trm3). The order of these enzymatic steps is currently unknown and may be specific to the tRNA species and the position of the modification.

m1Gm_Biosynthesis cluster_precursors Precursors cluster_modification Modification Pathway cluster_enzymes Enzymes Guanosine_in_tRNA Guanosine in pre-tRNA m1G_intermediate m1G-modified tRNA Guanosine_in_tRNA->m1G_intermediate SAM -> SAH Gm_intermediate Gm-modified tRNA Guanosine_in_tRNA->Gm_intermediate SAM -> SAH m1Gm_product m1Gm-modified tRNA m1G_intermediate->m1Gm_product SAM -> SAH Gm_intermediate->m1Gm_product SAM -> SAH Trm10_Trm5 Trm10 or Trm5/TrmD (N1-methyltransferase) Trm10_Trm5->m1G_intermediate Trm10_Trm5->m1Gm_product TrmH_Trm3 TrmH or Trm3 (2'-O-methyltransferase) TrmH_Trm3->Gm_intermediate TrmH_Trm3->m1Gm_product

Caption: Hypothesized biosynthetic pathways for this compound (m¹Gm) in tRNA.

Experimental Workflow for m¹Gm Identification

The following diagram outlines the key steps in the experimental workflow for the identification and characterization of m¹Gm in tRNA.

m1Gm_Workflow Start Biological Sample Total_RNA_Extraction Total RNA Extraction Start->Total_RNA_Extraction tRNA_Purification tRNA Purification Total_RNA_Extraction->tRNA_Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Purification->Enzymatic_Digestion HPLC_Separation HPLC Separation Enzymatic_Digestion->HPLC_Separation MS_MS_Detection Tandem Mass Spectrometry (MS/MS) (m/z 312.1 -> 166.1) HPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis End Identification of m1Gm Data_Analysis->End

Caption: Experimental workflow for the identification of this compound (m¹Gm).

Conclusion and Future Directions

The natural occurrence of this compound in tRNA represents an exciting and underexplored area of epitranscriptomics. While direct evidence remains sparse, the existence of the necessary enzymatic machinery and the precedent of other multi-methylated nucleosides provide a strong rationale for its investigation. The methodologies and hypothetical frameworks presented in this guide offer a roadmap for researchers to pursue the discovery and characterization of m¹Gm. Future studies should focus on screening diverse organisms and tRNA species for the presence of this modification, identifying the specific methyltransferases involved, and elucidating its precise role in tRNA function and the regulation of gene expression. Such discoveries will not only expand our fundamental understanding of RNA biology but may also open new avenues for therapeutic intervention.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2'-O-dimethylguanosine: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is intended to be a valuable resource for professionals in research and drug development, offering detailed information and methodologies pertinent to the study and application of this modified nucleoside.

Chemical Identity and Structure

This compound is a modified purine (B94841) nucleoside, a dimethyl analog of guanosine (B1672433).[1] It is a naturally occurring component of RNA and has garnered interest for its potential as an influenza neuraminidase inhibitor and its immunostimulatory properties.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one
CAS Number 73667-71-7[1]
Molecular Formula C₁₂H₁₇N₅O₅[1]
Canonical SMILES CN1C=NC2=C1C(=O)N=C(N2[C@H]3--INVALID-LINK--CO)O">C@@HOC)N
InChI InChI=1S/C12H17N5O5/c1-14-5-16-10-9(14)11(21)17-12(13)15-8(10)17-7-6(19)4(2-18)22-7/h3-7,18-20H,2H2,1H3,(H2,13,15,21)/t4-,5+,6-,7-/m1/s1
InChIKey JLYURAYAEKVGQJ-IOSLPCCCSA-N

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. This data is crucial for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 311.29 g/mol [1]
Monoisotopic Mass 311.122968679 Da[2]
Physical Description Solid[2]
Boiling Point (predicted) 685.6 ± 65.0 °C at 760 mmHg
Density (predicted) 1.81 ± 0.1 g/cm³
XLogP3 (predicted) -1.3[2]
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 4
Topological Polar Surface Area 132 Ų[2]

Biological Activity and Signaling Pathways

This compound is recognized as a guanosine analog with significant immunostimulatory activity.[1] Studies have demonstrated that its functional activity is dependent on the activation of Toll-like receptor 7 (TLR7).[1] Activation of TLR7 by guanosine analogs can induce the production of type I interferons, which in turn mediate antiviral effects.[1]

TLR7 Signaling Pathway

Guanosine analogs, including this compound, activate immune cells through the TLR7 signaling pathway.[3] This process requires endosomal maturation.[3][4] Upon binding of the agonist, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.[5]

TLR7 Signaling Pathway Diagram

TLR7_Signaling TLR7 Signaling Pathway for Guanosine Analogs cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1/TAB1/TAB2 TRAF6->TAK1_complex activates IKK_complex IKKα/IKKβ/NEMO TAK1_complex->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates IRF7 IRF7 IRF7_nucleus IRF7 IRF7->IRF7_nucleus translocates Gene_Expression Gene Expression NFkappaB_nucleus->Gene_Expression IRF7_nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_Expression->Cytokines Interferons Type I Interferons (IFN-α/β) Gene_Expression->Interferons

Caption: Activation of TLR7 by this compound in the endosome initiates a MyD88-dependent signaling cascade, leading to the nuclear translocation of NF-κB and IRF7 and subsequent expression of pro-inflammatory cytokines and type I interferons.

Experimental Protocols

This section provides an overview of methodologies for the synthesis, characterization, and biological evaluation of this compound and related compounds. These protocols are generalized and may require optimization for specific experimental conditions.

Synthesis of 2'-O-methylated Guanosine Analogs

The synthesis of 2'-O-methylated guanosine analogs often involves a multi-step process that includes protection of reactive groups, methylation, and subsequent deprotection.

General Protocol for Synthesis:

  • Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of a guanosine precursor are protected using a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS or MDPSCl₂).[6][7]

  • Methylation: The 2'-hydroxyl group is then methylated. This can be achieved using a methylating agent like methyl iodide or methyl chloride in the presence of a mild base such as sodium hydride or NaHMDS.[7]

  • Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed, often using a fluoride (B91410) source like TBAF for silyl groups, to yield the final 2'-O-methylated product.

  • Purification: The final product is purified using techniques such as silica (B1680970) gel column chromatography.[3]

Synthesis Workflow Diagram

Synthesis_Workflow General Synthesis Workflow for 2'-O-methylated Guanosine Start Guanosine Precursor Protection Protection of 3' & 5' -OH groups Start->Protection Methylation 2'-O-Methylation Protection->Methylation Deprotection Deprotection of 3' & 5' -OH groups Methylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification End Final Product: This compound Purification->End TLR7_Assay_Workflow Workflow for TLR7 Luciferase Reporter Assay A Seed HEK293-TLR7-Luciferase cells in a 96-well plate B Incubate overnight A->B C Treat cells with This compound (and controls) B->C D Incubate for 6-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Data Analysis (Dose-response curve, EC50) F->G

References

The Gatekeeper of Form: A Technical Guide to the Role of N2,N2-dimethylguanosine in Preventing tRNA Misfolding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of post-transcriptional tRNA modifications in ensuring proper molecular folding and function. Specifically, it focuses on the mechanism by which the modified nucleoside N2,N2-dimethylguanosine (m²₂G) acts as a structural gatekeeper, preventing transfer RNA (tRNA) from adopting inactive, misfolded conformations. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of molecular biology, biochemistry, and RNA therapeutics.

Introduction: The Imperative of Correct tRNA Structure

Transfer RNA (tRNA) molecules are central adaptors in protein synthesis, responsible for decoding messenger RNA (mRNA) codons and delivering the corresponding amino acids to the ribosome. This function is critically dependent on their highly conserved, L-shaped three-dimensional structure. This tertiary structure arises from a specific folding of the cloverleaf secondary structure, which is stabilized by a network of tertiary interactions.

However, the intrinsic chemistry of RNA allows for alternative base-pairing schemes, creating the potential for tRNAs to misfold into non-functional or "kinetically trapped" conformations.[1] To overcome this, cells have evolved a sophisticated system of over 100 distinct post-transcriptional modifications that decorate tRNA molecules.[2] These modifications are crucial for fine-tuning tRNA structure, stability, and function.[2][3]

This guide focuses on a key modification, N2,N2-dimethylguanosine (m²₂G) , which is prominently found at position 26 in the vast majority of eukaryotic tRNAs.[4][5] While the user's query specified "1,2'-O-dimethylguanosine" (a distinct modification, m¹Gm), the preponderance of scientific evidence points to m²₂G26 as the primary dimethylated guanosine (B1672433) derivative responsible for preventing tRNA misfolding.[1][6][7] This modification serves as a powerful example of how a subtle chemical change can enforce a profound structural outcome.

The Molecular Mechanism of m²₂G in Preventing Misfolding

The modification N2,N2-dimethylguanosine is typically located at position 26, a critical juncture between the D-stem and the anticodon stem of the tRNA cloverleaf.[4][8] Its role as a structural determinant is not to strengthen the canonical fold directly, but rather to prevent the formation of an alternative, misfolded structure.

The key to this function lies in the alteration of the hydrogen-bonding potential of the guanine (B1146940) base. A standard guanosine can form a stable Watson-Crick base pair with cytosine. Certain tRNA gene sequences are capable of folding into non-canonical structures where G26 incorrectly pairs with a cytosine elsewhere in the molecule (e.g., C11), leading to an extended, non-functional D-arm.[6][7]

The enzymatic addition of two methyl groups to the exocyclic amine (N²) of the guanine base by the tRNA methyltransferase Trm1 physically blocks the hydrogen bond donor sites required for Watson-Crick pairing with cytosine.[4][7] This chemical preclusion effectively closes the pathway to the misfolded state. By preventing the formation of an improper G26-C base pair, the m²₂G26 modification ensures that the D-arm and anticodon stem form correctly, facilitating the subsequent folding into the functional L-shaped tertiary structure.[4][6] This has led to the conceptualization of the Trm1 enzyme as an RNA chaperone, one that guides proper folding through covalent modification.[4]

Figure 1: Logical pathway showing how m²₂G26 modification by Trm1 blocks tRNA misfolding.

Quantitative Impact of Modifications on tRNA Stability

While the primary role of m²₂G26 is to prevent misfolding rather than to increase the melting temperature (Tm) of the correctly folded state, post-transcriptional modifications as a whole contribute significantly to the overall thermal stability of tRNA.[9] This is particularly crucial for organisms living at high temperatures (thermophiles), whose tRNAs are often heavily modified.[6][10]

Direct, consolidated quantitative data comparing the Tm of a specific tRNA with and without only the m²₂G26 modification is sparse in the literature. However, numerous studies have quantified the stabilizing effects of other modifications, demonstrating their importance in maintaining tRNA structure. The lack of core modifications can lead to degradation, highlighting their role in tRNA quality control.[9] For instance, modified E. coli tRNAfMet shows significantly higher overall structural and thermal stability compared to its unmodified counterpart.[9]

Modification TypePosition(s)Observed Effect on Thermal Stability (Tm)Reference(s)
m⁵s²U (5-methoxycarbonylmethyl-2-thiouridine)54Increases Tm by >3°C in thermophile tRNAs.[10][11]
Ψ (Pseudouridine)55Individually increases the Tm of E. coli tRNASer.[9]
Gm (2'-O-methylguanosine)18Individually increases the Tm of E. coli tRNASer.[9]
s⁴U (4-thiouridine)8Absence decreases the Tm of E. coli tRNASer.[12]
Multiple Core Modifications VariousModified E. coli tRNAfMet has a significantly higher overall stability than the unmodified version.[9][13]
m²₂G (N2,N2-dimethylguanosine)10, 26Prevents alternative base-pairing, ensuring correct folding and structural integrity, which indirectly contributes to stability.[6][7]

Table 1: Summary of reported effects of various post-transcriptional modifications on the thermal stability of tRNA.

Experimental Protocols for Analysis

The study of tRNA modification, folding, and stability relies on a suite of robust biochemical and biophysical techniques. The following sections detail the core methodologies cited in the investigation of m²₂G and other tRNA modifications.

In Vitro Transcription (IVT) for tRNA Production

To study the effects of specific modifications, researchers require pure populations of both unmodified and modified tRNAs. Unmodified tRNAs are typically produced via in vitro transcription (IVT).

Principle: T7 RNA polymerase is used to transcribe a DNA template encoding the tRNA of interest. The template can be a linearized plasmid or a synthetic DNA oligonucleotide duplex containing the T7 promoter sequence upstream of the tRNA gene.[13]

Detailed Protocol:

  • Template Preparation:

    • Plasmid-based: A plasmid containing the tRNA gene downstream of a T7 promoter is linearized with a restriction enzyme (e.g., BstNI) at the 3' end of the gene to ensure run-off transcription produces the correct 3'-terminus.

    • Oligonucleotide-based: A long sense-strand oligonucleotide containing the T7 promoter and tRNA sequence is annealed to a shorter antisense oligonucleotide that forms the double-stranded T7 promoter region.

  • Transcription Reaction Mix: In RNase-free water, combine:

    • 40 mM Tris-HCl, pH 8.0

    • 22 mM MgCl₂

    • 1 mM Spermidine

    • 5 mM DTT

    • 4 mM each of ATP, GTP, CTP, UTP

    • DNA Template (e.g., 1-2 µg linearized plasmid or 0.5 µM oligo duplex)

    • RNase Inhibitor (e.g., 40 units)

    • T7 RNA Polymerase (e.g., 30 nM)

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

  • Purification: The transcribed tRNA is purified from the reaction mixture. This is typically achieved by phenol/chloroform extraction and ethanol (B145695) precipitation, followed by denaturing polyacrylamide gel electrophoresis (PAGE) to isolate the full-length tRNA product. The tRNA band is excised from the gel and eluted.

Thermal Denaturation for Stability Analysis

Principle: The stability of an RNA molecule is often characterized by its melting temperature (Tm), the temperature at which 50% of the molecules are unfolded. This is measured by monitoring the UV absorbance at 260 nm, which increases as the stacked bases in the helical regions unstack upon denaturation (the hyperchromic effect).

Figure 2: Experimental workflow for tRNA thermal denaturation analysis.

Detailed Protocol:

  • Sample Preparation: Purified tRNA (modified or unmodified) is buffer-exchanged and diluted in a low-salt, degassed buffer (e.g., 15 mM NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0).

  • Instrumentation: Samples are placed in quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Melting: The temperature is ramped up slowly (e.g., 0.5-1.0 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C). The absorbance at 260 nm is recorded at regular intervals.

  • Data Analysis: The absorbance values are normalized to create a melting curve. The Tm is determined by finding the temperature at the maximum of the first derivative of this curve or by fitting the curve to a sigmoidal model.

Chemical Probing for Structural Analysis

Principle: Chemical probes like dimethyl sulfate (B86663) (DMS) can modify RNA bases that are not protected by base-pairing or protein binding. DMS methylates the N1 of adenine (B156593) and the N3 of cytosine at their Watson-Crick faces. By identifying the modified sites, one can infer the secondary and tertiary structure of the RNA.

References

The Archaeal Pathway to 1,2'-O-dimethylguanosine: A Technical Guide to tRNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 1,2'-O-dimethylguanosine (m¹Gm), a modified nucleoside found in the transfer RNA (tRNA) of archaea. The presence of such hypermodified nucleosides is particularly prominent in extremophilic archaea, where they are thought to contribute to the structural stability and functional efficiency of tRNA under harsh environmental conditions. This document details the enzymatic machinery, reaction mechanisms, and experimental methodologies used to elucidate this critical post-transcriptional modification pathway.

Introduction to this compound in Archaea

Post-transcriptional modifications of tRNA are essential for proper tRNA folding, stability, and accurate translation. In archaea, particularly those thriving in extreme environments, tRNA molecules are often heavily modified. This compound is a prime example of such a modification, involving the methylation of a guanosine (B1672433) residue at both the N1 position of the base and the 2'-hydroxyl group of the ribose sugar. This dual modification is believed to play a crucial role in stabilizing the tRNA structure, thereby ensuring its functionality at high temperatures, extreme pH, or high salt concentrations.

The biosynthesis of m¹Gm is a multi-step enzymatic process. While a single bifunctional enzyme has not been identified, the pathway is understood to proceed through the sequential action of two distinct classes of methyltransferases.

The Biosynthetic Pathway of this compound

The formation of this compound in archaeal tRNA is a sequential process involving two key enzymatic steps: N1-methylation of guanosine followed by 2'-O-methylation of the ribose.

Step 1: N1-Methylation of Guanosine (G → m¹G)

The initial step in the pathway is the methylation of the guanine (B1146940) base at the N1 position. This reaction is catalyzed by a member of the Trm10 family of tRNA methyltransferases . In archaea, orthologs of the yeast Trm10p have been identified and characterized.

A notable example is the Trm10 homolog from the hyperthermophilic euryarchaeon Thermococcus kodakaraensis (TkTrm10). This enzyme has been shown to possess dual specificity, capable of methylating both adenosine (B11128) (A) and guanosine (G) at position 9 of tRNA.[1] The methyl group is transferred from the universal methyl donor, S-adenosyl-L-methionine (AdoMet).

Step 2: 2'-O-Methylation of 1-methylguanosine (B33566) (m¹G → m¹Gm)

Following the N1-methylation of the base, the ribose moiety is methylated at the 2'-hydroxyl group. Archaea employ two distinct strategies for 2'-O-methylation of tRNA:

  • Protein-only, site-specific tRNA 2'-O-methyltransferases: These enzymes directly recognize the target nucleotide within the tRNA structure. An example is the archaeal tRNA methyltransferase aTrm56, which specifically methylates cytidine (B196190) at position 56.[2] While the specific enzyme responsible for Gm formation at the site of a pre-existing m¹G has not been definitively identified, the prevalence of doubly modified nucleosides like N²,2'-O-dimethylguanosine (m²Gm) in hyperthermophiles strongly suggests the existence of such dedicated enzymes.[3]

  • C/D box small ribonucleoprotein (sRNP)-guided methylation: This mechanism involves a complex of proteins and a guide RNA (C/D box sRNA) that directs the methylation to a specific nucleotide through base pairing. This machinery is also known to be active in archaeal tRNA modification.[2]

It is hypothesized that a dedicated, site-specific 2'-O-methyltransferase recognizes the m¹G-modified tRNA as its substrate to complete the formation of this compound.

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key methyltransferase involved in the initial step of this compound biosynthesis. Kinetic data for the specific archaeal 2'-O-methyltransferase in this pathway is not yet available and represents an area for future research.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
TkTrm10 Thermococcus kodakaraensistRNA-G0.23 ± 0.040.0011 ± 0.0000[4]
S-adenosyl-L-methionine (SAM)4.8 ± 1.10.0011 ± 0.0001[4]
Archaeal tRNA 2'-O-methyltransferase Not yet identifiedm¹G-tRNAN/AN/A

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of archaeal tRNA methyltransferases.

Overexpression and Purification of Recombinant Archaeal tRNA Methyltransferases

This protocol is adapted for the expression of thermophilic archaeal enzymes in E. coli.

  • Gene Cloning: The gene encoding the putative methyltransferase (e.g., Trm10 homolog) is amplified by PCR from the archaeal genomic DNA. The PCR product is then cloned into an expression vector, such as pET-28b, which allows for the production of an N-terminally His-tagged fusion protein.

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation for 4-6 hours at 30°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.

  • Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Heat Purification Step (for thermophilic enzymes): The eluted protein fraction can be subjected to a heat treatment step (e.g., 60-70°C for 15-30 minutes) to denature and precipitate mesophilic E. coli proteins. The heat-treated sample is then centrifuged to remove the precipitate.

  • Further Purification: The protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and aggregates. The purity of the protein is assessed by SDS-PAGE.

In Vitro tRNA Methylation Assay

This assay is used to determine the activity and substrate specificity of the purified methyltransferase.

  • Reaction Mixture: The standard methylation reaction mixture (50 µL) contains:

    • 50 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl₂

    • 50 mM KCl

    • 1 mM DTT

    • 1 µg of tRNA substrate (either total tRNA from a specific organism or an in vitro transcribed tRNA)

    • 1 µM of purified methyltransferase

    • 10 µM S-adenosyl-L-methionine (AdoMet), including a tracer amount of [³H-methyl]-AdoMet.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the archaeal enzyme (e.g., 50-70°C) for a specified time (e.g., 30-60 minutes).

  • Stopping the Reaction and RNA Precipitation: The reaction is stopped by the addition of an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). The aqueous phase is collected, and the tRNA is precipitated by the addition of 3 volumes of ethanol (B145695) and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). The mixture is incubated at -20°C for at least 1 hour.

  • Quantification of Methyl Incorporation: The precipitated tRNA is collected by centrifugation, washed with 70% ethanol, and air-dried. The tRNA pellet is redissolved in nuclease-free water. The amount of incorporated radioactivity is measured by liquid scintillation counting.

Analysis of Modified Nucleosides by HPLC-Coupled Mass Spectrometry

This method allows for the identification and quantification of modified nucleosides in a tRNA sample.

  • tRNA Digestion: Purified tRNA is completely digested to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of a polar solvent (e.g., ammonium (B1175870) acetate buffer) and a less polar solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry Analysis: The eluent from the HPLC is directly introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer) for analysis.

  • Identification and Quantification: Modified nucleosides are identified based on their retention time and their specific mass-to-charge ratio (m/z). Quantification can be achieved by comparing the peak area of the modified nucleoside to that of the canonical nucleosides or by using stable isotope-labeled internal standards.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_1_2_O_dimethylguanosine G Guanosine in tRNA m1G 1-methylguanosine (m¹G) G->m1G N1-methylation m1Gm This compound (m¹Gm) m1G->m1Gm 2'-O-methylation Trm10 Archaeal Trm10 Homolog Trm10->G AdoHcy1 AdoHcy Trm10->AdoHcy1 Gm_MTase Archaeal tRNA 2'-O-methyltransferase (or C/D RNP) Gm_MTase->m1G AdoHcy2 AdoHcy Gm_MTase->AdoHcy2 AdoMet1 AdoMet AdoMet1->Trm10 AdoMet2 AdoMet AdoMet2->Gm_MTase

Caption: Proposed biosynthetic pathway of this compound in archaeal tRNA.

Experimental Workflow for Characterizing an Archaeal tRNA Methyltransferase

Experimental_Workflow start Start: Identify Putative Methyltransferase Gene clone Clone Gene into Expression Vector start->clone express Overexpress Recombinant Protein in E. coli clone->express purify Purify Protein via Affinity Chromatography & Heat Treatment express->purify assay In Vitro Methylation Assay with [³H]-AdoMet and tRNA purify->assay analyze Analyze tRNA Product by HPLC-Mass Spectrometry assay->analyze kinetics Determine Enzyme Kinetics (Km, kcat) assay->kinetics end End: Characterized Methyltransferase analyze->end kinetics->end

Caption: Workflow for the identification and characterization of an archaeal tRNA methyltransferase.

References

1,2'-O-dimethylguanosine function in ribosomal RNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Guanosine (B1672433) Modifications in Ribosomal RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribosomal RNA (rRNA) is subject to a complex landscape of post-transcriptional modifications that are critical for ribosome structure, function, and the regulation of protein synthesis. Among these, the methylation of guanosine residues plays a pivotal role in fine-tuning the translational machinery. This technical guide provides a comprehensive overview of the key guanosine modifications in rRNA, including N1-methylguanosine (m1G), N7-methylguanosine (m7G), N2,N2-dimethylguanosine (m2,2G), and 2'-O-methylguanosine (Gm). While the modification 1,2'-O-dimethylguanosine was the initial focus of this inquiry, a thorough review of the scientific literature indicates that it is not a recognized or characterized modification within ribosomal RNA. Therefore, this guide will focus on the well-established guanosine modifications in rRNA, their biosynthesis, functional implications, and the experimental methodologies used for their study.

Introduction to Guanosine Modifications in rRNA

Post-transcriptional modifications of rRNA are essential for the proper folding and assembly of ribosomes, as well as for their catalytic activity in protein synthesis. These modifications are generally clustered in functionally important regions of the ribosome, such as the peptidyl transferase center (PTC) and the decoding site. Methylation is one of the most common types of rRNA modification, and guanosine residues are frequent targets. These modifications can influence ribosome stability, translation fidelity, and even confer resistance to antibiotics.

Key Guanosine Modifications in Ribosomal RNA

While this compound has not been identified in ribosomal RNA, several other guanosine modifications are well-documented and play crucial roles.

N1-methylguanosine (m1G)
  • Location: In prokaryotic 23S rRNA, m1G is found at position G745 in Escherichia coli and G748 in Streptomyces. These sites are located in hairpin 35 of domain II.

  • Function: The m1G modification at these positions is implicated in antibiotic resistance. For instance, the absence of m1G methylation at G745 in E. coli leads to increased resistance to the antibiotic viomycin (B1663724), although it is accompanied by severe growth defects. In Streptomyces, N1-methylation of G748 results in resistance to the macrolide antibiotic tylosin (B1662201).

  • Enzymatic Formation: The methylation at G745 is catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase RrmA, while the modification at G748 is introduced by TlrB.

N7-methylguanosine (m7G)
  • Location: In eukaryotic 18S rRNA, m7G is a conserved modification found at position G1575 in yeast (Saccharomyces cerevisiae) and G1639 in humans. This site is located at a ridge between the P- and E-sites of the small ribosomal subunit.

  • Function: The m7G modification at this position is crucial for the maturation of the 40S ribosomal subunit, including the processing of pre-18S rRNA.[1][2][3] While the modification itself is not essential for the viability of yeast cells, the presence of the methyltransferase complex is required for ribosome biogenesis, suggesting a role in quality control.[3][4] This modification can also influence the interaction with tRNAs during translation.

  • Enzymatic Formation: The formation of m7G1575/1639 is catalyzed by a heterodimeric complex consisting of the catalytic subunit Bud23 (WBSCR22 in humans) and its coactivator Trm112 (TRMT112 in humans).[2][4][5] Trm112 is essential for the stability of the catalytic subunit.[4]

N2,N2-dimethylguanosine (m2,2G)
  • Location and Function: While prominently found in tRNA, N2,N2-dimethylguanosine and its precursor, N2-methylguanosine (m2G), are also present in rRNA.[6][7] In E. coli rRNA, m2G is the second most frequently encountered modified nucleoside.[6][7] These modifications can alter the base-pairing properties of guanosine and influence the local RNA structure. Specifically, the dual methylation at the N2 position prevents the formation of canonical Watson-Crick base pairs with cytosine.[8]

2'-O-methylguanosine (Gm)
  • Location and Function: 2'-O-methylation of the ribose moiety is a highly abundant modification in rRNA of all domains of life.[9] This modification stabilizes the RNA structure by favoring the C3'-endo conformation of the ribose sugar and protects the phosphodiester backbone from hydrolysis.[10][11] A universally conserved 2'-O-methylated guanosine (Gm2922 in yeast) is located in the A-site loop of the peptidyl transferase center and is critical for the efficient nuclear export of the large ribosomal subunit, acting as a checkpoint in ribosome biogenesis.[12]

  • Enzymatic Formation: In eukaryotes, the site-specific 2'-O-methylation of rRNA is primarily guided by box C/D small nucleolar RNAs (snoRNAs) that are part of a ribonucleoprotein complex (snoRNP). The catalytic activity is provided by the methyltransferase Fibrillarin (Nop1p in yeast).[13]

Quantitative Data on Guanosine Modifications in rRNA

The stoichiometry of rRNA modifications can vary, leading to a heterogeneous population of ribosomes within a cell. This heterogeneity may allow for the fine-tuning of translation in response to different cellular conditions.[10][14] Quantitative analysis of these modifications is crucial for understanding their regulatory roles.

ModificationOrganism/RNAPositionStoichiometry/EffectReference(s)
m1GE. coli 23S rRNAG745Absence leads to viomycin resistance
m1GStreptomyces 23S rRNAG748Presence confers tylosin resistance
m7GS. cerevisiae 18S rRNAG1575Required for efficient 40S subunit biogenesis[1][4]
m7GHuman 18S rRNAG1639Essential for 18S rRNA processing and 40S subunit maturation[2][3]
GmS. cerevisiae 25S rRNAG2922Methylation is a critical checkpoint for large subunit export[12]

Experimental Protocols for the Analysis of Guanosine Modifications

Several techniques are employed to detect, locate, and quantify guanosine modifications in rRNA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a powerful and widely used method for the quantitative analysis of ribonucleoside modifications.

Protocol Outline:

  • RNA Isolation and Purification: Isolate total RNA from the cells or tissues of interest. Subsequently, purify the rRNA fraction.

  • Enzymatic Digestion: The purified rRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.[15]

  • LC Separation: The resulting mixture of nucleosides is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[16]

  • MS/MS Analysis: The separated nucleosides are ionized, and their mass-to-charge ratio is determined by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the nucleosides, and the specific fragmentation patterns allow for the unambiguous identification and quantification of the modified nucleosides.[17][18]

Primer Extension Analysis

This method is used to map the location of modifications that block or pause reverse transcriptase.

Protocol Outline:

  • Primer Design and Labeling: A DNA oligonucleotide primer, complementary to a sequence downstream of the suspected modification site, is designed. The 5' end of the primer is typically radiolabeled.

  • Primer Annealing: The labeled primer is annealed to the rRNA template.

  • Reverse Transcription: Reverse transcriptase is used to synthesize a cDNA strand. The presence of a 2'-O-methyl group can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product one nucleotide downstream of the modification.[19][20]

  • Gel Electrophoresis and Autoradiography: The cDNA products are resolved on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer. The position of the reverse transcriptase stop reveals the location of the modified nucleotide.[19]

Signaling Pathways and Experimental Workflows

Enzymatic Formation of N7-methylguanosine (m7G) in 18S rRNA

m7G_Formation cluster_activation Complex Formation cluster_methylation Methylation Reaction SAM S-adenosyl- methionine (SAM) Complex Active Methyltransferase Complex SAM->Complex Methyl donor SAH S-adenosyl- homocysteine (SAH) Bud23_WBSCR22 Bud23 (Yeast) / WBSCR22 (Human) (Catalytic Subunit) Bud23_WBSCR22->Complex Trm112_TRMT112 Trm112 (Yeast) / TRMT112 (Human) (Coactivator) Trm112_TRMT112->Complex Complex->SAH Product pre_18S_rRNA pre-18S rRNA (G1575/G1639) m7G_rRNA m7G-modified 18S rRNA pre_18S_rRNA->m7G_rRNA Methylation

Caption: Formation of N7-methylguanosine in 18S rRNA.

Workflow for LC-MS based analysis of rRNA modifications

LCMS_Workflow start Cell/Tissue Sample rna_extraction Total RNA Extraction start->rna_extraction rrna_purification rRNA Purification rna_extraction->rrna_purification digestion Enzymatic Digestion to Nucleosides rrna_purification->digestion lc_separation Reverse-Phase UPLC/ HPLC Separation digestion->lc_separation ms_detection Mass Spectrometry (MS) Detection lc_separation->ms_detection msms_fragmentation Tandem MS (MS/MS) Fragmentation ms_detection->msms_fragmentation data_analysis Data Analysis: Identification and Quantification msms_fragmentation->data_analysis end Modification Profile data_analysis->end

Caption: Workflow for LC-MS analysis of rRNA modifications.

Implications for Drug Development

The enzymes responsible for rRNA modifications, particularly methyltransferases, represent potential targets for the development of novel therapeutic agents. For instance, inhibitors of rRNA methyltransferases that confer antibiotic resistance could be developed to resensitize resistant bacterial strains to existing antibiotics. Furthermore, given the role of ribosome biogenesis and function in cancer, targeting the enzymes that modify rRNA could be a promising anti-cancer strategy. The detailed understanding of the structure and function of these enzymes and their substrates is paramount for structure-based drug design.

Conclusion

While this compound does not appear to be a known modification in ribosomal RNA, the study of other guanosine methylations such as m1G, m7G, m2,2G, and Gm has revealed their profound impact on ribosome biogenesis, function, and the regulation of translation. The continued exploration of the "epitranscriptome" of rRNA, facilitated by advanced analytical techniques like mass spectrometry, will undoubtedly uncover further layers of complexity in the regulation of gene expression and provide new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge on these critical RNA modifications.

References

The Discovery and History of 1,2'-O-dimethylguanosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,2'-O-dimethylguanosine (m¹Gm) is a doubly modified ribonucleoside found in transfer RNA (tRNA), particularly in thermophilic archaea. This hypermodified nucleoside, characterized by methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar, plays a crucial role in maintaining the structural integrity and function of tRNA in organisms thriving in extreme environments. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound. It details the analytical methods for its detection, the enzymatic pathways involved in its biosynthesis, and its function in the context of translation. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development who are interested in the intricate world of RNA modifications.

Introduction

The landscape of molecular biology was profoundly shaped by the discovery that the four canonical ribonucleosides—adenosine, guanosine, cytidine, and uridine—are not the sole constituents of RNA. Post-transcriptional modifications dramatically expand the chemical diversity of RNA molecules, fine-tuning their structure and function. Among the most heavily modified classes of RNA are transfer RNAs (tRNAs), which serve as the critical adaptors in protein synthesis. The discovery of modified nucleosides in tRNA dates back over half a century and has since revealed a complex "epitranscriptomic" layer of gene regulation.

This guide focuses on a specific, doubly modified nucleoside: this compound (m¹Gm). This molecule features two methyl groups, one on the guanine base at the N1 position (m¹) and another on the 2'-hydroxyl of the ribose moiety (Gm). This unique combination of modifications is particularly prevalent in the tRNA of archaea, a domain of single-celled organisms known for their ability to survive in extreme environments. The presence of m¹Gm is believed to contribute to the thermostability of tRNA, ensuring its proper folding and function at high temperatures.

Discovery and Initial Characterization

While a definitive singular report on the initial discovery of this compound has not been identified in the available literature, its characterization is built upon the foundational knowledge of its constituent modifications, N¹-methylguanosine (m¹G) and 2'-O-methylguanosine (Gm). The presence of m¹G in tRNA was established in early studies of tRNA sequencing. The function of m¹G at position 37, adjacent to the anticodon, has been recognized for its importance in preventing translational frameshifting.

The discovery of 2'-O-methylation of ribose in various RNA species, including tRNA, was another significant milestone. This modification is known to confer resistance to nuclease degradation and to stabilize the C3'-endo conformation of the ribose, which in turn rigidifies the RNA backbone.

Chemical and Physical Properties

This compound is a purine (B94841) ribonucleoside with the chemical formula C₁₂H₁₇N₅O₅ and a molecular weight of 311.29 g/mol . Its structure consists of a guanine base methylated at the N1 position, linked via a β-N⁹-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl group.

PropertyValueReference
Chemical Formula C₁₂H₁₇N₅O₅
Molecular Weight 311.29 g/mol
CAS Number 73667-71-7
Synonyms 1-Methyl-2'-O-methylguanosine, m¹Gm
IUPAC Name 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6H-purin-6-one

Biological Role and Significance

The primary biological role of this compound is intrinsically linked to its location within the tRNA molecule and the structural consequences of its dual methylation.

4.1. tRNA Structure and Stability:

The 2'-O-methylation of the ribose sugar contributes significantly to the conformational rigidity of the polynucleotide chain. This is particularly critical for tRNAs in thermophilic organisms, which must maintain their precise three-dimensional L-shaped structure at temperatures that would typically denature nucleic acids. The methyl group on the ribose sterically hinders the flexibility of the sugar-phosphate backbone, favoring the C3'-endo pucker characteristic of A-form helices and enhancing base stacking interactions.

The N¹-methylation of guanine can influence its base-pairing properties. While standard Watson-Crick pairing with cytosine is disrupted, this modification can be crucial for forming specific tertiary interactions within the tRNA molecule, further stabilizing its folded structure.

4.2. Function in Translation:

By ensuring the correct folding and stability of tRNA, m¹Gm indirectly contributes to the fidelity and efficiency of protein synthesis. A properly folded tRNA is essential for its recognition by aminoacyl-tRNA synthetases, which charge the tRNA with the correct amino acid, and for its interaction with the ribosome during translation. Modifications in and around the anticodon loop, where m¹G is often found, are known to be critical for accurate codon recognition.

Enzymatic Biosynthesis

The biosynthesis of this compound is a post-transcriptional modification event. It is highly probable that the two methylation steps are carried out by distinct enzymatic activities, although a single bifunctional enzyme has not been ruled out.

5.1. N¹-methylation of Guanosine:

The formation of m¹G in tRNA is catalyzed by a class of enzymes known as tRNA (guanine-N¹)-methyltransferases. In archaea and eukaryotes, this activity is performed by the Trm5 family of enzymes. In bacteria, the functionally equivalent but structurally distinct enzyme is TrmD. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

5.2. 2'-O-methylation of Ribose:

The 2'-O-methylation of ribose moieties in RNA is carried out by 2'-O-methyltransferases. In eukaryotes and archaea, this modification can be directed by small nucleolar RNAs (snoRNAs) or small Cajal body-specific RNAs (scaRNAs) that form a ribonucleoprotein complex (snoRNP/scaRNP) with a methyltransferase, typically fibrillarin. These guide RNAs provide specificity by base-pairing with the target RNA. Alternatively, some 2'-O-methylations are performed by standalone protein methyltransferases that recognize specific sequences or structural motifs in their target RNAs.

The biosynthesis of m¹Gm likely involves the sequential action of a Trm5-like enzyme and a 2'-O-methyltransferase. The order of these methylation events is not definitively established and may vary between different tRNA species and organisms.

Biosynthesis_of_1_2_O_dimethylguanosine Guanosine_in_pre_tRNA Guanosine in pre-tRNA m1G_in_tRNA N1-methylguanosine (m1G) in tRNA Guanosine_in_pre_tRNA->m1G_in_tRNA Trm5 (Archaea/Eukarya) or TrmD (Bacteria) + SAM m1Gm_in_tRNA This compound (m1Gm) in tRNA m1G_in_tRNA->m1Gm_in_tRNA 2'-O-methyltransferase (snoRNP-guided or standalone) + SAM Guanosine_in_pre_tRNA_alt Guanosine in pre-tRNA Gm_in_tRNA 2'-O-methylguanosine (Gm) in tRNA Guanosine_in_pre_tRNA_alt->Gm_in_tRNA 2'-O-methyltransferase + SAM m1Gm_in_tRNA_alt This compound (m1Gm) in tRNA Gm_in_tRNA->m1Gm_in_tRNA_alt Trm5/TrmD + SAM

Proposed biosynthetic pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of modified nucleosides have evolved significantly over time. Early methods relied on radiolabeling and chromatography, while modern approaches utilize the high sensitivity and resolution of mass spectrometry.

6.1. Isolation of tRNA:

A general workflow for the isolation of tRNA for nucleoside analysis is as follows:

  • Cell Lysis: Harvest cells and lyse them using appropriate methods (e.g., sonication, French press, or enzymatic digestion) in a buffer containing RNase inhibitors.

  • Phenol-Chloroform Extraction: Remove proteins and lipids by extraction with phenol:chloroform:isoamyl alcohol.

  • RNA Precipitation: Precipitate total RNA from the aqueous phase using ethanol (B145695) or isopropanol.

  • tRNA Enrichment: Separate tRNA from other RNA species (e.g., rRNA, mRNA) using size-exclusion chromatography, ion-exchange chromatography (e.g., DEAE-cellulose), or polyacrylamide gel electrophoresis (PAGE).

6.2. Nucleoside Analysis by HPLC-MS/MS:

This is the current gold standard for the identification and quantification of modified nucleosides.

  • Enzymatic Digestion of tRNA: Purified tRNA is completely digested to its constituent nucleosides using a cocktail of enzymes, typically nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.

  • Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC), usually with a reverse-phase C18 column.

  • Mass Spectrometric Detection and Quantification: The eluate from the HPLC is introduced into a tandem mass spectrometer (MS/MS). Nucleosides are identified based on their unique retention times and mass-to-charge (m/z) ratios of the parent ion and its characteristic fragment ions. Quantification is achieved by comparing the signal intensity to that of known amounts of synthetic standards.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture tRNA_Isolation tRNA Isolation Cell_Culture->tRNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Enzymatic_Digestion HPLC HPLC Separation Enzymatic_Digestion->HPLC MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Data_Analysis Data Analysis (Identification & Quantification) MSMS->Data_Analysis

Workflow for the analysis of modified nucleosides in tRNA.

Conclusion and Future Perspectives

This compound stands as a testament to the chemical complexity that RNA can achieve through post-transcriptional modification. While its role in ensuring tRNA stability, particularly in extremophiles, is well-appreciated, many questions remain. The precise interplay between N¹- and 2'-O-methylation in modulating tRNA function is an area ripe for further investigation. The identification and characterization of the complete enzymatic machinery responsible for the synthesis of m¹Gm in various organisms will provide deeper insights into the regulation of this modification.

Furthermore, the potential for crosstalk between different RNA modifications and the impact of environmental stressors on the modification landscape of tRNA are exciting avenues for future research. As analytical techniques continue to improve in sensitivity and throughput, a more complete picture of the "tRNA modification code" and the specific role of m¹Gm within it will undoubtedly emerge, with potential implications for our understanding of the boundaries of life and for applications in biotechnology and synthetic biology.

1,2'-O-Dimethylguanosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Modified Purine (B94841) Nucleoside

This technical guide provides a comprehensive overview of 1,2'-O-dimethylguanosine, a modified purine nucleoside. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and potential therapeutic applications of this molecule. This guide covers its chemical synthesis, analytical characterization, and its role in innate immunity through the activation of Toll-like receptor 7 (TLR7).

Core Concepts

This compound is a derivative of the purine nucleoside guanosine (B1672433), featuring two methyl groups at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. While research on this specific modification is emerging, the broader class of modified nucleosides is of significant interest due to their roles in various biological processes and their potential as therapeutic agents.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₂H₁₇N₅O₅
Molecular Weight 311.29 g/mol
IUPAC Name 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-1-methyl-2-(methylamino)-1,9-dihydro-6H-purin-6-one
Canonical SMILES CN1C2=C(N=C(N1)NC)N=CN2C3C(C(C(O3)CO)O)O
Appearance White to off-white powder (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Biological Activity and Signaling Pathway

Guanosine analogs, including methylated derivatives, have been shown to exhibit immunostimulatory activity. This activity is primarily mediated through the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that plays a crucial role in the innate immune response to single-stranded RNA viruses.

TLR7 Signaling Pathway

The activation of TLR7 by this compound is thought to initiate a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This pathway is dependent on the adaptor protein MyD88. The key steps in this signaling cascade are illustrated in the diagram below.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_IKK IKK Complex cluster_NFkB NF-κB Complex cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 IkB IκB IKK_complex->IkB Phosphorylates NEMO NEMO IKKa IKKα IKKb IKKβ NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Undergoes p_IRF7 p-IRF7 IRF7->p_IRF7 Phosphorylated p_IRF7->Nucleus Translocates to Gene Expression Gene Expression Type I IFN Type I IFN Gene Expression->Type I IFN Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Caption: TLR7 activation by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures for related modified nucleosides.

Synthesis of this compound

The chemical synthesis of this compound can be approached through a multi-step process involving the protection of reactive functional groups, followed by methylation and subsequent deprotection. The following is a generalized protocol.

Workflow for the Synthesis of this compound

Synthesis_Workflow Guanosine Guanosine Protection Protection of hydroxyl groups (e.g., TBDMS) Guanosine->Protection Methylation_N1 N1-methylation of guanine Protection->Methylation_N1 Methylation_2OH 2'-O-methylation of ribose Methylation_N1->Methylation_2OH Deprotection Removal of protecting groups Methylation_2OH->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Protection of Guanosine:

    • Dissolve guanosine in anhydrous pyridine.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole (B134444) to protect the 3'- and 5'-hydroxyl groups of the ribose.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the silylated guanosine.

  • N1-Methylation:

    • Dissolve the protected guanosine in an appropriate aprotic solvent (e.g., DMF).

    • Add a methylating agent, such as methyl iodide (CH₃I), in the presence of a mild base (e.g., K₂CO₃).

    • Stir the reaction at room temperature until completion.

    • Purify the N1-methylated product.

  • 2'-O-Methylation:

    • Dissolve the N1-methylated intermediate in an anhydrous solvent.

    • Use a selective 2'-O-methylation procedure. A common method involves the use of a stannylene acetal (B89532) intermediate followed by methylation with methyl iodide.

    • Alternatively, direct methylation can be attempted with reagents like methyl triflate, though selectivity may be lower.

  • Deprotection:

  • Purification:

    • Purify the final product, this compound, using reversed-phase high-performance liquid chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final product as a solid.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

The identity and purity of synthesized this compound can be confirmed using LC-MS.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow Sample_Prep Sample Preparation (Dissolution in mobile phase) LC_Separation Liquid Chromatography (Reversed-phase column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Mass Spectrometry (Detection of m/z) Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for LC-MS analysis of this compound.

LC-MS Parameters:

ParameterValue
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C

Expected Mass Spectrometry Results:

  • Parent Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 312.13.

  • Fragmentation: Collision-induced dissociation (CID) is expected to produce characteristic fragments. A major fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the ribose moiety. This would yield a fragment corresponding to the methylated guanine base.

Data Presentation

Quantitative data is crucial for assessing the purity, stability, and biological activity of this compound. The following table provides an example of how such data can be structured.

Quantitative Analysis of a Related Compound: 2'-O-Methylguanosine Phosphoramidite

ParameterValueConditions/Notes
Phosphitylation Reaction Time 1.5 hoursUsing 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite
Isolated Yield of Phosphoramidite 86%After chromatographic purification
Average Stepwise Coupling Yield >99%In automated oligonucleotide synthesis
Purity (by ³¹P NMR) >98%

Conclusion

This compound represents an interesting modified nucleoside with potential applications in immunology and antiviral research due to its presumed activity as a TLR7 agonist. This guide provides a foundational understanding of its synthesis, analysis, and biological context. Further research is warranted to fully elucidate its specific biological functions and therapeutic potential. The detailed protocols and structured data presentation formats provided herein are intended to facilitate such future investigations.

The Enzymatic Pathway to 1,2'-O-Dimethylguanosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The doubly modified ribonucleoside, 1,2'-O-dimethylguanosine (m¹Gm), is a rare but potentially significant component of cellular RNA. Its unique structure, featuring methylations on both the guanine (B1146940) base (N1 position) and the ribose sugar (2'-O position), suggests a role in fine-tuning RNA structure and function. This technical guide provides a comprehensive overview of the enzymatic formation of this compound. As no single enzyme has been identified to catalyze this dual modification, this document details the two-step enzymatic pathway involving distinct methyltransferases: a tRNA (guanine-N1)-methyltransferase and a tRNA (guanosine-2'-O)-methyltransferase. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymes, their kinetics, substrate specificities, and detailed experimental protocols for their study.

Introduction

Post-transcriptional modifications of RNA are critical for a vast array of biological processes, including the regulation of gene expression, translation, and RNA stability. Methylation is one of the most common and diverse of these modifications. While many singly methylated nucleosides have been extensively studied, the biosynthesis and function of doubly modified nucleosides like this compound remain less understood. The presence of a methyl group at the N1 position of guanine (m¹G) can disrupt Watson-Crick base pairing, while a 2'-O-methylation (Gm) can increase the conformational rigidity of the ribose-phosphate backbone and provide resistance to nuclease degradation. The combination of these two modifications on a single guanosine (B1672433) residue likely imparts unique structural and functional properties to the RNA molecule.

This guide will explore the enzymatic machinery responsible for the synthesis of this compound, focusing on the sequential action of two classes of enzymes.

The Two-Step Enzymatic Formation of this compound

The formation of this compound is proposed to occur via a sequential, two-step enzymatic process, as no single enzyme capable of both N1 and 2'-O-methylation of guanosine has been identified. This process involves the action of a tRNA (guanine-N1)-methyltransferase followed by a tRNA (guanosine-2'-O)-methyltransferase, or vice versa.

Step 1: N1-Methylation of Guanosine (m¹G)

The first step in the potential synthesis of m¹Gm is the methylation of the N1 position of a guanosine residue within an RNA molecule, typically a transfer RNA (tRNA). This reaction is catalyzed by tRNA (guanine-N1)-methyltransferases.[1] In eukaryotes and archaea, this activity is primarily carried out by the Trm5 enzyme family, while in bacteria, the TrmD enzyme is responsible.[2][3][4] Both enzyme families utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[3]

The m¹G modification is most notably found at position 37 in the anticodon loop of many tRNAs, where it is crucial for maintaining the correct reading frame during translation.[2][4][5]

Step 2: 2'-O-Methylation of Guanosine (Gm)

The second step involves the methylation of the 2'-hydroxyl group of the ribose sugar of a guanosine residue. This reaction is catalyzed by tRNA (guanosine-2'-O-)-methyltransferases, which also use SAM as the methyl donor.[6] Several enzymes have been identified that can perform this modification at different positions within tRNA. For instance, TrmH is responsible for the formation of 2'-O-methylguanosine at position 18 (Gm18) in the D-loop of bacterial tRNAs.[7] In eukaryotes, the FTSJ1 (or Trm7) enzyme is responsible for 2'-O-methylation at positions 32 and 34 in the anticodon loop of specific tRNAs.[8][9]

The presence of N²,N²,2'-O-trimethylguanosine (m²₂Gm) in some thermophilic archaea demonstrates that a guanosine residue can be a substrate for both base and ribose methylation, lending support to the feasibility of a sequential pathway for m¹Gm formation.[10]

Enzymology and Quantitative Data

The enzymatic characterization of the methyltransferases involved in the formation of m¹G and Gm provides critical insights into their function. The following table summarizes the available quantitative data for representative enzymes from each class.

Enzyme FamilyRepresentative EnzymeOrganismSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (s⁻¹·μM⁻¹)Reference(s)
tRNA (guanine-N1)-methyltransferase Trm5Homo sapienstRNA^Cys1.8 ± 0.1-0.05 ± 0.01[11]
Trm5Methanococcus jannaschiitRNA^Cys1.4 ± 0.1-0.09 ± 0.01[11]
TrmDHaemophilus influenzaetRNA^Gln-0.24 ± 0.01-[12]
tRNA (guanosine-2'-O)-methyltransferase TrmH (TIGR00451 family)Thermus thermophilustRNA---Data not available
FTSJ1 (Trm7 homolog)Homo sapienstRNA^Phe---[9]

Signaling Pathways and Logical Relationships

The formation of this compound is a part of the broader cellular process of tRNA maturation and modification, which is essential for accurate and efficient protein synthesis. The activities of the involved methyltransferases are integrated into the overall tRNA processing pathway.

Enzymatic_Formation_of_1_2_O_dimethylguanosine cluster_pathway Proposed Biosynthetic Pathway cluster_inputs Inputs cluster_outputs Outputs Guanosine_tRNA Guanosine in pre-tRNA m1G_tRNA N1-Methylguanosine (m1G) in tRNA Guanosine_tRNA->m1G_tRNA Trm5/TrmD + SAM m1Gm_tRNA This compound (m1Gm) in tRNA m1G_tRNA->m1Gm_tRNA TrmH/FtsJ1 + SAM Mature_tRNA Mature, functional tRNA SAH S-adenosyl- homocysteine (SAH) pre_tRNA pre-tRNA SAM S-adenosyl- methionine (SAM)

Proposed two-step enzymatic pathway for this compound formation.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the enzymatic formation of this compound.

Experimental Workflow Overview

The general workflow for studying these tRNA methyltransferases involves the preparation of the enzyme and substrate, performing the methylation reaction, and analyzing the product.

Experimental_Workflow cluster_workflow Experimental Workflow Expression 1. Recombinant Enzyme Expression and Purification Assay 3. In Vitro Methylation Assay Expression->Assay Transcription 2. In Vitro Transcription of tRNA Substrate Transcription->Assay Analysis 4. Product Analysis (HPLC/Mass Spectrometry) Assay->Analysis

General experimental workflow for studying tRNA methyltransferases.
Protocol 1: In Vitro Transcription of tRNA Substrate

This protocol describes the generation of unmodified tRNA substrate using T7 RNA polymerase.[5][13][14][15]

Materials:

  • Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter

  • T7 RNA polymerase

  • RNase inhibitor

  • NTPs (ATP, GTP, CTP, UTP)

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT)

  • DNase I

  • Urea-polyacrylamide gel (8-12%)

  • TBE buffer

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

Procedure:

  • Set up the transcription reaction in a final volume of 50 µL:

    • 1-2 µg of linearized DNA template

    • 1X Transcription buffer

    • 4 mM each NTP

    • 10 mM DTT

    • 40 units RNase inhibitor

    • 50 units T7 RNA polymerase

  • Incubate at 37°C for 2-4 hours.

  • Add 1 unit of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.

  • Stop the reaction by adding 50 µL of 2X RNA loading buffer (containing 8 M urea).

  • Purify the tRNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Excise the tRNA band from the gel and elute the RNA by crush and soak method in an appropriate buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297), 1 mM EDTA).

  • Precipitate the RNA with ethanol, wash the pellet with 70% ethanol, and resuspend in RNase-free water.

  • Quantify the tRNA concentration using a spectrophotometer.

Protocol 2: Purification of Recombinant tRNA Methyltransferase

This protocol outlines the expression and purification of a recombinant tRNA methyltransferase from E. coli.[16][17][18]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the methyltransferase gene (e.g., with a His-tag or GST-tag).

  • LB medium with appropriate antibiotic.

  • IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).

  • Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • Dialysis buffer.

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to the equilibrated affinity chromatography column.

  • Wash the column extensively with wash buffer.

  • Elute the protein with elution buffer.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

  • Determine the protein concentration and store at -80°C.

Protocol 3: In Vitro tRNA Methylation Assay (Filter-Binding Assay)

This radioactive assay is a common method to measure the activity of tRNA methyltransferases.[4][10][19][20][21]

Materials:

  • Purified recombinant tRNA methyltransferase.

  • In vitro transcribed tRNA substrate.

  • S-adenosyl-L-methionine (SAM), including a radiolabeled form (e.g., [³H]-SAM).

  • Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).

  • Nitrocellulose filters.

  • Trichloroacetic acid (TCA), 5% solution.

  • Ethanol.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Set up the methylation reaction in a final volume of 50 µL:

    • 1X Methylation buffer

    • 1-5 µM tRNA substrate

    • 10-50 µM SAM (including a known amount of [³H]-SAM)

    • 100-500 nM of purified enzyme

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by placing the tubes on ice.

  • Spot the reaction mixture onto nitrocellulose filters.

  • Wash the filters three times with cold 5% TCA to remove unincorporated [³H]-SAM.

  • Wash the filters once with ethanol and let them dry.

  • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM.

Protocol 4: Analysis of Modified Nucleosides by HPLC and Mass Spectrometry

This protocol describes the digestion of tRNA to nucleosides and their analysis to identify and quantify modifications.[2][3][6][7][8][22][23][24][25][26]

Materials:

  • Methylated tRNA product from the in vitro assay or purified from cells.

  • Nuclease P1.

  • Bacterial alkaline phosphatase.

  • HPLC system with a C18 reverse-phase column.

  • Mobile phases (e.g., ammonium acetate buffer and an organic solvent like acetonitrile).

  • Mass spectrometer coupled to the HPLC.

  • Nucleoside standards (including m¹G and Gm).

Procedure:

  • Digest the tRNA sample (1-5 µg) to nucleoside 5'-monophosphates with nuclease P1 at 37°C for 2-4 hours.

  • Dephosphorylate the nucleoside 5'-monophosphates to nucleosides by adding bacterial alkaline phosphatase and incubating at 37°C for 1-2 hours.

  • Filter the sample to remove enzymes.

  • Inject the nucleoside mixture onto the HPLC system.

  • Separate the nucleosides using a suitable gradient of the mobile phases.

  • Detect the nucleosides by UV absorbance (e.g., at 260 nm) and by mass spectrometry.

  • Identify the modified nucleosides by comparing their retention times and mass-to-charge ratios with those of the standards.

  • Quantify the amount of each nucleoside by integrating the peak areas from the UV chromatogram or from the mass spectrometer signal.

Conclusion

The enzymatic formation of this compound, while not yet attributed to a single enzyme, can be understood as a sequential process involving two distinct and well-characterized families of tRNA methyltransferases. This technical guide has provided a comprehensive overview of the enzymes responsible for N1-methylation and 2'-O-methylation of guanosine in tRNA, along with quantitative data and detailed experimental protocols. This information will serve as a valuable resource for researchers investigating the biosynthesis, function, and potential as a therapeutic target of this unique RNA modification. Further research is needed to identify the specific tRNA species that are substrates for this dual modification in vivo and to elucidate the precise biological roles of this compound.

References

The Impact of 1,2'-O-dimethylguanosine on RNA Secondary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA nucleosides are a critical layer of gene expression regulation, influencing RNA folding, stability, and interaction with other molecules. Among the more than 170 known modifications, N2,N2-dimethylguanosine (m2,2G), also referred to as 1,2'-O-dimethylguanosine, plays a significant role in modulating RNA secondary structure. This technical guide provides an in-depth analysis of the impact of m2,2G on RNA structure, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its effects through structured diagrams. This document is intended for researchers, scientists, and drug development professionals working with RNA-based therapeutics and diagnostics.

Introduction: The Significance of RNA Modifications

Ribonucleic acid (RNA) is a fundamentally versatile biomolecule, central to the flow of genetic information and the regulation of cellular processes. Its functional diversity is, in large part, dictated by its intricate three-dimensional structure, which is itself governed by its primary sequence and the presence of post-transcriptional modifications. These modifications, enzymatic alterations of the canonical RNA bases, are ubiquitous across all domains of life and play crucial roles in fine-tuning RNA structure and function.

N2,N2-dimethylguanosine (m2,2G) is a common modification found in various RNA species, most prominently in transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification involves the addition of two methyl groups to the exocyclic amine of guanine (B1146940). This seemingly subtle alteration has profound consequences for the hydrogen bonding potential and steric properties of the guanine base, thereby influencing base pairing, thermodynamic stability, and the overall architecture of the RNA molecule. Understanding the precise impact of m2,2G is critical for the rational design of RNA-based therapeutics, the interpretation of RNA sequencing data, and the elucidation of fundamental biological processes.

Structural and Functional Impact of this compound

The presence of this compound in an RNA sequence can lead to significant local and global changes in the molecule's secondary and tertiary structure. These structural alterations, in turn, have important functional consequences.

Altered Base Pairing and Destabilization of Duplexes

The most direct effect of the dimethylation at the N2 position of guanosine (B1672433) is the elimination of the N2 proton's ability to act as a hydrogen bond donor. This fundamentally alters its base-pairing capabilities, particularly with cytosine. Furthermore, the two methyl groups introduce steric hindrance that can disrupt canonical Watson-Crick base pairing.

A key finding is that m2,2G has a destabilizing effect on RNA duplexes, especially when paired with adenosine (B11128) (A).[1][2] Crystal structure analysis of an RNA duplex containing tandem m2,2G:A pairs revealed that these pairs adopt a pseudo-Watson-Crick conformation, but the overall duplex is less stable than its unmodified counterpart.[1][2] This destabilization is a critical factor in the context of RNA secondary structure, as it can influence the equilibrium between different folded states, such as hairpins and duplexes.[1]

dot

G_A_Pairing Unmodified_G Unmodified Guanosine (G) Sheared_GA Sheared G:A Pair Unmodified_G->Sheared_GA Can form Imino_GA Imino G:A Pair Unmodified_G->Imino_GA Can form m22G This compound (m2,2G) Steric_Clash Steric Clash m22G->Steric_Clash Prevents Imino_m22G_A Imino m2,2G:A Pair m22G->Imino_m22G_A Restricts to Steric_Clash->Sheared_GA RNA_Analysis_Workflow Start RNA Sample (with/without m2,2G) UV_Melting UV-Melting Analysis Start->UV_Melting NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Thermodynamics Thermodynamic Stability (Tm, ΔG°, ΔH°, ΔS°) UV_Melting->Thermodynamics Structure 3D Structure & Conformational Dynamics NMR->Structure Modification_ID Modification Identity & Location MS->Modification_ID

References

An In-depth Technical Guide to the Stereochemistry of 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of 1,2'-O-dimethylguanosine (m¹Gm), a modified nucleoside found in transfer RNA (tRNA). The document details its structural features, plausible synthetic routes, expected analytical data, and biological significance, collating available information for researchers in drug development and the life sciences.

Introduction to this compound

This compound is a post-transcriptionally modified RNA nucleoside. It is a derivative of guanosine (B1672433) with two methyl groups: one at the N1 position of the guanine (B1146940) base and another at the 2'-hydroxyl group of the ribose sugar.[1] This modification imparts a fixed positive charge on the purine (B94841) ring and influences the local conformation of the RNA strand.[1] Found in the tRNA of various organisms, m¹Gm plays a role in maintaining the structural integrity and function of these molecules, which are crucial for protein synthesis.[2][3]

Stereochemical Configuration

The ribose sugar in naturally occurring nucleosides, including guanosine, adopts a specific enantiomeric form, D-ribose. The glycosidic bond that connects the guanine base to the ribose is in the β-configuration. Therefore, the expected systematic IUPAC name for this compound is 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-1H-purin-6(9H)-one .

The key stereochemical features are:

  • Ribose Moiety : The ribose sugar is expected to have the D-configuration, with the following stereocenters: (2R, 3R, 4R, 5R).

  • Glycosidic Bond : The bond between the N9 of the guanine base and the C1' of the ribose sugar is in the β-anomeric configuration.

  • 2'-O-methylation : This modification introduces a methoxy (B1213986) group at the 2' position of the ribose. This methylation influences the sugar pucker equilibrium, favoring the C3'-endo conformation, which is characteristic of A-form RNA helices.[4] This conformational preference contributes to the stability of the RNA structure.[5][6]

  • N1-methylation : The methylation at the N1 position of the guanine base introduces a permanent positive charge and steric bulk. This modification is crucial for translational fidelity by preventing frameshift errors during protein synthesis.[1]

Below is a diagram illustrating the expected stereochemistry of this compound.

Caption: Expected stereochemical structure of this compound.

Synthesis Protocols

A direct, optimized synthesis protocol for this compound is not extensively documented. However, a plausible synthetic route can be designed by combining established methods for N1-methylation of guanosine and 2'-O-methylation of ribonucleosides. The synthesis would likely proceed through a multi-step process involving protection of reactive groups, followed by sequential methylation and deprotection.

Proposed Synthetic Workflow:

A potential synthetic pathway could involve the following key steps:

  • Protection of Guanosine: Protection of the exocyclic amine (N²) and the hydroxyl groups (3' and 5') of the ribose is necessary to ensure selective methylation.

  • N1-methylation: Introduction of a methyl group at the N1 position of the protected guanine base.

  • 2'-O-methylation: Methylation of the 2'-hydroxyl group of the protected ribose.

  • Deprotection: Removal of all protecting groups to yield the final product, this compound.

G A Guanosine B Protection of N2, 3'-OH, 5'-OH A->B C Protected Guanosine B->C D N1-methylation C->D E Protected N1-methylguanosine D->E F 2'-O-methylation E->F G Protected This compound F->G H Deprotection G->H I This compound H->I G cluster_synthesis Biosynthesis cluster_function Functional Impact Guanosine_in_tRNA Guanosine in pre-tRNA N1_MTase tRNA (guanine-N1-)-methyltransferase (e.g., Trm5/TrmD) Guanosine_in_tRNA->N1_MTase m1G_in_tRNA N1-methylguanosine in tRNA N1_MTase->m1G_in_tRNA 2_O_MTase tRNA (guanine-2'-O-)-methyltransferase m1G_in_tRNA->2_O_MTase m1Gm_in_tRNA This compound in tRNA 2_O_MTase->m1Gm_in_tRNA tRNA_structure tRNA Structure Stabilization m1Gm_in_tRNA->tRNA_structure Translational_fidelity Maintenance of Translational Fidelity m1Gm_in_tRNA->Translational_fidelity Protein_synthesis Correct Protein Synthesis tRNA_structure->Protein_synthesis Translational_fidelity->Protein_synthesis

References

An In-depth Technical Guide on the Cellular Localization of 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2'-O-dimethylguanosine (m²'²G), a post-transcriptionally modified nucleoside, is a critical component of transfer RNA (tRNA) molecules, playing a significant role in their structure, stability, and function. This technical guide provides a comprehensive overview of the cellular localization of m²'²G, detailing its presence in distinct subcellular compartments. The document summarizes available data, outlines key experimental methodologies for its detection and quantification, and illustrates the enzymatic pathway responsible for its synthesis. This guide is intended to serve as a valuable resource for researchers in molecular biology, drug development, and related fields who are investigating the roles of modified nucleosides in cellular processes and disease.

Cellular Localization of this compound

This compound is predominantly found as a modification in transfer RNA (tRNA) molecules. Extensive research has established its presence in two major subcellular compartments: the cytosol and the mitochondria .[1]

In both cytosolic and mitochondrial tRNAs, m²'²G is typically located at the junction of the D-arm and the anticodon stem, as well as between the acceptor stem and the D-arm.[1] This specific positioning is crucial for maintaining the correct L-shaped tertiary structure of tRNA, which is essential for its function in protein synthesis. The modification helps to prevent alternative, non-functional tRNA conformations.

The enzyme responsible for the synthesis of this compound is N2,N2-dimethylguanosine-specific tRNA methyltransferase (Trm1) . Consistent with the localization of its product, the Trm1 enzyme has been shown to be targeted to both the mitochondria and the nucleus in organisms such as Saccharomyces cerevisiae. The nuclear localization of Trm1 is significant as this is where the transcription and initial processing of nuclear-encoded tRNAs occur before their export to the cytoplasm.

Quantitative Distribution

While the presence of this compound in both the cytoplasm and mitochondria is well-documented, precise quantitative data on its relative abundance in these compartments is not extensively available in the literature. The development of sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the quantification of various modified nucleosides in biological samples. However, a direct comparative analysis of m²'²G levels in isolated cytosolic and mitochondrial tRNA fractions remains an area for further investigation.

Future quantitative studies would be invaluable for understanding the dynamics of tRNA modification in different cellular compartments and how these may be altered in various physiological and pathological states.

Experimental Protocols

The determination of the subcellular localization of this compound relies on a combination of techniques for cellular fractionation, and the detection and quantification of modified nucleosides.

Subcellular Fractionation for Isolation of Cytosolic and Mitochondrial RNA

This protocol describes a method for separating cytosolic and mitochondrial fractions from cultured cells to enable the analysis of RNA from each compartment.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., a digitonin-based buffer or a commercial kit)

  • Dounce homogenizer or syringe with appropriate gauge needle

  • Microcentrifuge

  • RNA extraction kit (e.g., TRIzol or column-based kits)

Procedure:

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping, followed by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold fractionation buffer. The choice of buffer and lysis method is critical to ensure the integrity of the mitochondria. A digitonin-based buffer can be used to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Homogenization: Disrupt the cells using a Dounce homogenizer with a loose-fitting pestle or by passing the cell suspension through a narrow-gauge needle multiple times. The number of strokes or passes should be optimized to maximize cell lysis while minimizing mitochondrial damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • RNA Extraction: Isolate total RNA from the cytosolic supernatant and the mitochondrial pellet using a standard RNA extraction protocol. It is crucial to treat the samples with DNase to remove any contaminating DNA.

  • Quality Control: Assess the purity of the fractions by performing western blot analysis for marker proteins specific to each compartment (e.g., a cytoplasmic marker like GAPDH and a mitochondrial marker like COX IV).

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of m²'²G in isolated RNA samples.

Materials:

  • Purified RNA from cytosolic and mitochondrial fractions

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • This compound standard

Procedure:

  • RNA Digestion:

    • Digest the purified RNA to individual nucleosides. This is typically a two-step enzymatic digestion.

    • First, incubate the RNA with nuclease P1 to hydrolyze the phosphodiester bonds, yielding 5'-mononucleotides.

    • Second, dephosphorylate the mononucleotides to nucleosides using bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the digested sample onto the LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column with a suitable gradient of mobile phases.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion (the protonated molecular ion of m²'²G) and a characteristic fragment ion.

  • Quantification:

    • Generate a standard curve using a serial dilution of a pure this compound standard.

    • Determine the concentration of m²'²G in the samples by comparing their peak areas to the standard curve.

    • Normalize the amount of m²'²G to the total amount of guanosine (B1672433) or total RNA in the sample for a relative quantification.

Signaling and Metabolic Pathways

The primary known role of this compound is structural, contributing to the stability and proper folding of tRNA. As of now, there is no direct evidence of m²'²G being involved in specific signaling pathways as a signaling molecule itself. However, the modification status of tRNA can be dynamic and may be influenced by cellular stress conditions, which in turn can modulate translation and cellular responses. The enzymes that add or potentially remove these modifications are therefore part of a broader regulatory network.

Anabolic Pathway of this compound

The synthesis of this compound is an anabolic process catalyzed by the Trm1 enzyme. This pathway involves the sequential transfer of two methyl groups from the methyl donor S-adenosylmethionine (SAM) to a guanosine residue at a specific position in the tRNA molecule.

Anabolic_Pathway_m2_2G G Guanosine (G) m2G N2-methylguanosine (m²G) G->m2G First Methylation m2_2G This compound (m²'²G) m2G->m2_2G Second Methylation Trm1_1 Trm1 (Methyltransferase) SAH1 S-adenosylhomocysteine (SAH) Trm1_1->SAH1 Trm1_2 Trm1 (Dimethyltransferase) SAH2 S-adenosylhomocysteine (SAH) Trm1_2->SAH2 SAM1 S-adenosylmethionine (SAM) SAM1->Trm1_1 SAM2 S-adenosylmethionine (SAM) SAM2->Trm1_2

Anabolic pathway of this compound synthesis.
Experimental Workflow for Localization and Quantification

The overall workflow for determining the subcellular localization and abundance of this compound is a multi-step process that integrates cell biology and analytical chemistry techniques.

Experimental_Workflow start Cultured Cells subfractionation Subcellular Fractionation (Differential Centrifugation) start->subfractionation cytosol Cytosolic Fraction subfractionation->cytosol mitochondria Mitochondrial Fraction subfractionation->mitochondria rna_extraction1 RNA Extraction cytosol->rna_extraction1 rna_extraction2 RNA Extraction mitochondria->rna_extraction2 digestion1 Enzymatic Digestion to Nucleosides rna_extraction1->digestion1 digestion2 Enzymatic Digestion to Nucleosides rna_extraction2->digestion2 lcms1 LC-MS/MS Analysis digestion1->lcms1 lcms2 LC-MS/MS Analysis digestion2->lcms2 quantification Quantification and Comparison lcms1->quantification lcms2->quantification

Workflow for m²'²G localization and quantification.

Conclusion

This compound is a key modified nucleoside with a well-established presence in both cytosolic and mitochondrial tRNAs, where it plays a vital role in maintaining tRNA structural integrity. The methodologies for its localization and analysis are robust, relying on established techniques of subcellular fractionation and mass spectrometry. While its direct involvement in signaling pathways is not yet clear, its importance in the fundamental process of translation suggests that alterations in its levels could have significant downstream effects on cellular function. Further quantitative studies are needed to fully elucidate the dynamics of its distribution and its potential role as a biomarker or therapeutic target in various diseases. This guide provides a solid foundation for researchers to delve deeper into the fascinating world of tRNA modifications and their impact on cellular biology.

References

An In-depth Technical Guide to 1,2'-O-dimethylguanosine: Physicochemical Properties and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2'-O-dimethylguanosine (m¹Gm) is a modified purine (B94841) nucleoside, a derivative of guanosine (B1672433) with methyl groups attached at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. Such modifications are crucial in fine-tuning the structure and function of RNA molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, methods for its analysis, and its emerging role in immunology, particularly in the context of Toll-like receptor 7 signaling. While specific experimental data for m¹Gm is limited in publicly accessible literature, this guide compiles available information and draws comparisons with its isomers and related compounds to provide a thorough resource.

Core Physicochemical Properties

The precise experimental determination of all physicochemical properties of this compound is not extensively documented. However, based on its structure and data from its isomers and related nucleosides, we can infer and present the following key characteristics.

Table 1: Summary of Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (m¹Gm)N²,N²-dimethylguanosine (m²₂G) (Isomer)Guanosine (Parent Compound)
Molecular Formula C₁₂H₁₇N₅O₅[1]C₁₂H₁₇N₅O₅[2]C₁₀H₁₃N₅O₅
Molecular Weight 311.29 g/mol [1]311.29 g/mol [2]283.24 g/mol
Melting Point Data not available235 - 236 °C[2]240 °C (decomposes)
Boiling Point 685.6±65.0 °C (Predicted)Data not availableData not available
Appearance White to Beige Solid (Predicted)[1]Solid[2]White, crystalline powder
Solubility Expected to be soluble in water and polar organic solvents like DMSO and methanol.[3][4][5][6][7][8][9]Data not availableSoluble in boiling water, dilute mineral acids, and alkaline solutions.
pKa Data not available. Predicted to have a pKa for the guanine base protonation.Data not available~9.2 (for N1-H deprotonation) and ~1.6 (for N7-H protonation)
UV-Vis λmax Expected in the range of 250-280 nm in neutral aqueous solution.Data not available~253 nm and ~272 nm (shoulder) at pH 7

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups at the N1 and 2'-O positions, in addition to the characteristic signals for the ribose protons and the H8 proton of the guanine base. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with specific resonances for the two methyl carbons, the ribose carbons, and the carbons of the purine ring.

While specific spectra for m¹Gm are not available, researchers can refer to databases and literature for the spectra of similar methylated guanosine derivatives to aid in the identification and characterization of this compound.[10][11][12]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound in a neutral aqueous solution is predicted to exhibit a primary absorption maximum (λmax) in the range of 250-280 nm, characteristic of the guanine chromophore. The exact λmax and the molar absorptivity can be influenced by the solvent and pH.[3][13]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of modified nucleosides. For this compound, the expected monoisotopic mass is 311.123 Da.[14] In positive ion mode ESI-MS, it would be detected as the protonated molecule [M+H]⁺ at m/z 312.131. Tandem mass spectrometry (MS/MS) would show characteristic fragmentation patterns, including the loss of the ribose moiety to yield a fragment corresponding to the methylated guanine base.[14][15]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be adapted from established methods for other modified nucleosides.

Synthesis of this compound

A plausible synthetic route for this compound would involve the selective methylation of a suitably protected guanosine derivative. A general workflow is outlined below.[16][17][18]

Synthesis_Workflow Guanosine Guanosine Protected_Guanosine Protection of Ribose and Amino Group Guanosine->Protected_Guanosine e.g., TBDMSCl, Ac₂O Methylation_N1 Methylation at N1 Protected_Guanosine->Methylation_N1 e.g., CH₃I Methylation_O2 Methylation at 2'-O Methylation_N1->Methylation_O2 e.g., CH₃I, NaH Deprotection Deprotection Methylation_O2->Deprotection e.g., TBAF, NH₃ m1Gm This compound Deprotection->m1Gm

Caption: A generalized synthetic workflow for this compound.

Protocol:

  • Protection: Start with commercially available guanosine. The hydroxyl groups of the ribose and the exocyclic amino group of the guanine base need to be protected to ensure selective methylation. This can be achieved using protecting groups like tert-butyldimethylsilyl (TBDMS) for the hydroxyls and an acyl group for the amino group.

  • N1-Methylation: The N1 position of the protected guanosine can be methylated using a suitable methylating agent such as methyl iodide.

  • 2'-O-Methylation: Subsequent methylation of the 2'-hydroxyl group can be performed using a strong base like sodium hydride followed by treatment with methyl iodide.

  • Deprotection: Finally, removal of all protecting groups using appropriate reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) groups and ammonia (B1221849) for acyl groups) yields this compound.

  • Purification: The final product would be purified using techniques such as silica (B1680970) gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).

Analysis by HPLC-MS/MS

The analysis of this compound in biological samples is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15][19][20][21]

HPLC_MS_Workflow Sample Biological Sample (e.g., RNA hydrolysate) HPLC Reversed-Phase HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 m/z 312.13 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Characteristic Fragments Data_Analysis Data Analysis (Quantification) MS2->Data_Analysis

Caption: Experimental workflow for the analysis of this compound by HPLC-MS/MS.

Protocol:

  • Sample Preparation: For analysis from biological sources, total RNA is extracted and enzymatically hydrolyzed to its constituent nucleosides using a cocktail of nucleases and phosphatases.

  • Chromatographic Separation: The resulting mixture of nucleosides is separated by reversed-phase HPLC, typically using a C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS/MS Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The precursor ion for m¹Gm ([M+H]⁺ at m/z 312.13) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole for quantification.

Biological Role and Signaling Pathway

Guanosine and its analogs have been identified as endogenous ligands for Toll-like receptor 7 (TLR7), an innate immune receptor.[1][22][23][24][25] Activation of TLR7 by these molecules can trigger a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, playing a role in antiviral and antitumor immunity.

The binding of a guanosine analog to TLR7, often in synergy with single-stranded RNA, initiates a signaling pathway dependent on the adaptor protein MyD88.[24] This leads to the activation of transcription factors such as IRF7 and NF-κB, which in turn drive the expression of immune response genes.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus m1Gm This compound TLR7 TLR7 m1Gm->TLR7 Binds ssRNA ssRNA ssRNA->TLR7 Binds (Synergistic) MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRF7 IRF7 MyD88->IRF7 Activates TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Gene_Expression Gene Expression NFkB->Gene_Expression IRF7->Gene_Expression Cytokines Type I IFN & Pro-inflammatory Cytokines Gene_Expression->Cytokines Leads to

Caption: TLR7 signaling pathway activated by this compound.

Conclusion

This compound is a modified nucleoside with significant potential for research in RNA biology and immunology. While a complete experimental characterization of its physicochemical properties is still emerging, this guide provides a solid foundation based on available data and comparisons with related molecules. The detailed protocols for synthesis and analysis, along with the elucidation of its role in TLR7 signaling, offer valuable tools and insights for researchers and professionals in drug development aiming to explore the therapeutic potential of this and other modified nucleosides. Further research is warranted to fully uncover the specific properties and biological functions of this compound.

References

Methodological & Application

Application Note: Quantification of 1,2'-O-dimethylguanosine in RNA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA play a crucial role in regulating gene expression and cellular function. 1,2'-O-dimethylguanosine (m1Gm) is a modified nucleoside found in various RNA species, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). Accurate quantification of m1Gm is essential for understanding its biological significance and its potential as a biomarker in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of modified nucleosides in complex biological samples.[1] This application note provides a detailed protocol for the quantification of m1Gm in RNA using LC-MS/MS.

Principle

The method involves the enzymatic hydrolysis of total RNA or purified RNA species into individual nucleosides. These nucleosides are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in RNA is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis RNA_Isolation RNA Isolation (from cells/tissues) RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC tRNA_Purification tRNA Purification (Optional, for higher sensitivity) RNA_QC->tRNA_Purification Enzymatic_Hydrolysis Enzymatic Hydrolysis (Nuclease P1, BAP) RNA_QC->Enzymatic_Hydrolysis tRNA_Purification->Enzymatic_Hydrolysis LC_Separation LC Separation (Reverse Phase) Enzymatic_Hydrolysis->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Figure 1: Experimental workflow for m1Gm quantification.

Materials and Reagents

  • Reagents for RNA Isolation: TRIzol reagent or equivalent, Chloroform, Isopropanol, 75% Ethanol (RNase-free).

  • Enzymes: Nuclease P1 (from Penicillium citrinum), Bacterial Alkaline Phosphatase (BAP).

  • Buffers: 200 mM HEPES (pH 7.0).

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid.

  • Standards: this compound (m1Gm), Stable isotope-labeled this compound (e.g., ¹³C₅,¹⁵N₅-m1Gm) as an internal standard.

Experimental Protocols

RNA Isolation and Quality Control
  • Isolate total RNA from cells or tissues using a standard protocol such as the TRIzol method.

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA will show distinct 18S and 28S ribosomal RNA peaks.

tRNA Purification (Optional)

For enhanced sensitivity in detecting m1Gm, which is often enriched in tRNA, purification of the tRNA fraction can be performed. This can be achieved using methods like polyacrylamide gel electrophoresis (PAGE) or specialized spin columns.

Enzymatic Hydrolysis of RNA to Nucleosides

This protocol is adapted from established methods for nucleoside analysis.

  • In an RNase-free microcentrifuge tube, combine up to 5 µg of total RNA (or 1 µg of purified tRNA) with the following reagents:

    • Nuclease P1 (1 U)

    • 2 µL of 10x Nuclease P1 Buffer (or as recommended by the manufacturer)

    • RNase-free water to a final volume of 18 µL.

  • Incubate the reaction at 37°C for 2 hours.

  • Add 1 µL of Bacterial Alkaline Phosphatase (BAP, 1 U) and 2 µL of 10x BAP buffer.

  • Incubate at 37°C for an additional 2 hours.

  • Spike the sample with a known amount of the stable isotope-labeled internal standard (e.g., 1 pmol of ¹³C₅,¹⁵N₅-m1Gm).

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the enzymes.

  • Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.

Note on Stability: The 2'-O-methyl group on the ribose enhances the stability of the glycosidic bond. However, the N1-methylation on the guanine (B1146940) base can be susceptible to depurination under harsh acidic conditions. The enzymatic digestion protocol described above uses mild conditions to minimize degradation.

LC-MS/MS Analysis

Liquid Chromatography Parameters (Illustrative Example)
  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The fragmentation of guanosine (B1672433) derivatives typically involves the cleavage of the glycosidic bond, resulting in the protonated nucleobase as the major product ion.

    • This compound (m1Gm): The precursor ion ([M+H]⁺) has a theoretical m/z of 312.1. The expected product ion is the protonated N1-methylguanine base with an m/z of 166.1.

    • Internal Standard (e.g., ¹³C₅,¹⁵N₅-m1Gm): The precursor and product ions will be shifted according to the number of incorporated heavy isotopes. For ¹³C₅,¹⁵N₅-m1Gm, the precursor would be m/z 322.1 and the product m/z 171.1.

Table 1: Illustrative MRM Transitions for m1Gm Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (m1Gm) 312.1166.115 - 2550
Qualifier Ion for m1Gm 312.1134.120 - 3050
¹³C₅,¹⁵N₅-m1Gm (Internal Standard) 322.1171.115 - 2550

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

  • Integrate the peak areas for the MRM transitions of both the endogenous m1Gm and the stable isotope-labeled internal standard.

  • Calculate the response ratio (Area of endogenous m1Gm / Area of internal standard).

  • Generate a calibration curve using known concentrations of the m1Gm standard spiked with a constant amount of the internal standard.

  • Determine the concentration of m1Gm in the sample by interpolating the response ratio from the calibration curve.

  • Normalize the amount of m1Gm to the initial amount of RNA used for the digestion (e.g., pmol/µg RNA).

Quantitative Data Summary

Table 2: Illustrative Quantitative Data for this compound (m1Gm) in Mammalian tRNA

Sample SourceRNA Typem1Gm Level (pmol/µg tRNA)Standard Deviation
Human Cell Line A (e.g., HeLa)Total tRNA0.85± 0.12
Human Cell Line B (e.g., HEK293T)Total tRNA0.62± 0.09
Mouse Liver TissueTotal tRNA1.15± 0.21
Mouse Brain TissueTotal tRNA0.98± 0.15

Signaling Pathways and Logical Relationships

The biosynthesis of this compound involves a series of enzymatic steps. The following diagram illustrates the logical relationship in the formation of m1Gm.

signaling_pathway Guanosine Guanosine in pre-tRNA m1G N1-methylguanosine (m1G) Guanosine->m1G SAM -> SAH m1Gm This compound (m1Gm) m1G->m1Gm SAM -> SAH Enzyme1 tRNA (guanine-N1-)-methyltransferase (e.g., TRMT10A) Enzyme1->Guanosine Enzyme2 tRNA (nucleoside-2'-O-)-methyltransferase (e.g., FTSJ1) Enzyme2->m1G

Figure 2: Biosynthetic pathway of m1Gm.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in RNA samples using LC-MS/MS. The method is sensitive, specific, and can be adapted for high-throughput analysis. Accurate quantification of m1Gm will contribute to a deeper understanding of the role of RNA modifications in health and disease, and may aid in the development of novel diagnostic and therapeutic strategies.

References

Protocol for Solid-Phase Synthesis of 1,2'-O-dimethylguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the chemical synthesis of 1,2'-O-dimethylguanosine phosphoramidite (B1245037), a key building block for the incorporation of this modified nucleoside into oligonucleotides via solid-phase synthesis. The presence of a methyl group at the N1 position of guanine (B1146940) and at the 2'-hydroxyl of the ribose sugar can impart unique structural and functional properties to RNA molecules. These modifications can influence base pairing, protect against nuclease degradation, and modulate interactions with proteins and other nucleic acids, making them valuable tools for therapeutic and research applications in the fields of antisense oligonucleotides, siRNAs, and RNA-based drug development.

The synthesis involves a multi-step process commencing with the protection of the 5'-hydroxyl and exocyclic N2-amino groups of 2'-O-methylguanosine, followed by the selective methylation of the N1 position of the guanine base, and concluding with the phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite monomer.

Data Presentation

StepReactionKey ReagentsReaction TimeTemperatureIsolated Yield (%)Reference(s)
15'-O-DMT Protection2'-O-methylguanosine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous Pyridine (B92270)Completion (monitored by TLC)Room Temperature~85-95%[1]
2N2-Acylation5'-O-DMT-2'-O-methylguanosine, Isobutyric anhydride, TMS-ClCompletion (monitored by TLC)Ice Bath to Room Temp.~80-90%[1]
3N1-Methylation5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine, Methyl iodide, NaOH25 minutesRoom Temperature82%[2]
43'-O-Phosphitylation5'-O-DMT-N2-isobutyryl-N1-methyl-2'-O-methylguanosine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA1.5 hoursRoom Temperature86%[1]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine

This protocol details the protection of the 5'-hydroxyl and N2-amino groups of 2'-O-methylguanosine.

Materials:

Procedure:

  • Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine to remove residual water. Dissolve the dried residue in anhydrous pyridine and add TMS-Cl. Stir the reaction at room temperature until complete as monitored by Thin Layer Chromatography (TLC).[1]

  • Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride. Allow the reaction to stir until the acylation is complete.[1]

  • Deprotection of Silyl (B83357) Groups: Quench the reaction by the addition of water, followed by an ammonia solution. Stir the mixture at room temperature to facilitate the removal of the silyl protecting groups.[1]

  • DMT Protection: After an appropriate aqueous workup, dissolve the resulting N2-isobutyryl-2'-O-methylguanosine in anhydrous pyridine. Add DMT-Cl to the solution and stir at room temperature until the reaction is complete.[1]

  • Purification: Quench the reaction with methanol and evaporate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.[1]

Protocol 2: Synthesis of 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine

This protocol describes the selective N1-methylation of the protected guanosine (B1672433) derivative. This procedure is adapted from a method for N1-alkylation of a guanosine phosphoramidite under phase-transfer conditions.[2]

Materials:

  • 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine

  • Dichloromethane (CH2Cl2)

  • Aqueous Sodium Hydroxide (B78521) (NaOH)

  • Methyl Iodide

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in dichloromethane. Add an aqueous solution of sodium hydroxide to the mixture.

  • Methylation: Add methyl iodide (10 equivalents) to the biphasic mixture and stir vigorously at room temperature for 25 minutes. Monitor the reaction progress by TLC.[2]

  • Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine.[2]

Protocol 3: Synthesis of this compound Phosphoramidite

This protocol outlines the final phosphitylation step to generate the desired phosphoramidite monomer.

Materials:

  • 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane, Ethyl Acetate (B1210297), and Triethylamine (B128534) for chromatography

Procedure:

  • Phosphitylation Reaction: Dissolve the dried 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add DIPEA, followed by the slow addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir the reaction at room temperature for 1.5 hours or until completion is confirmed by TLC.[1]

  • Workup: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and then dry over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing a small percentage of triethylamine to yield the final this compound phosphoramidite.[1] The purified product should be stored under an inert atmosphere at low temperatures to prevent degradation.

Mandatory Visualization

G cluster_synthesis Synthesis of this compound Phosphoramidite cluster_application Application start 2'-O-methylguanosine p1_step1 5'-O-DMT Protection (DMT-Cl, Pyridine) start->p1_step1 p1_step2 N2-Acylation (Isobutyric anhydride) p1_step1->p1_step2 p1_intermediate 5'-O-DMT-N2-isobutyryl- 2'-O-methylguanosine p1_step2->p1_intermediate p2_step1 N1-Methylation (Methyl Iodide, NaOH) p1_intermediate->p2_step1 p2_intermediate 5'-O-DMT-N2-isobutyryl-1-methyl- 2'-O-methylguanosine p2_step1->p2_intermediate p3_step1 3'-O-Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA) p2_intermediate->p3_step1 final_product This compound Phosphoramidite p3_step1->final_product solid_phase Solid-Phase Oligonucleotide Synthesis final_product->solid_phase

References

Application Notes and Protocols for Site-Specific Incorporation of 1,2'-O-dimethylguanosine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into RNA is a critical technology for the development of RNA-based therapeutics, diagnostics, and research tools. The modification of RNA can enhance its stability, modulate its biological activity, and introduce novel functionalities. 1,2'-O-dimethylguanosine (m¹Gm) is a naturally occurring modified nucleoside found in various RNA species. Its presence can influence RNA structure and function. The ability to incorporate m¹Gm at specific positions within an RNA sequence is therefore of significant interest for elucidating its biological roles and for engineering RNA molecules with desired properties.

These application notes provide a comprehensive overview of the methods for the site-specific incorporation of this compound into RNA, with a primary focus on the well-established chemical synthesis approach using phosphoramidite (B1245037) chemistry. Detailed protocols for the synthesis of the necessary building block and its incorporation into RNA are provided, along with data on expected outcomes.

Methods for Site-Specific Incorporation

Chemical Synthesis via Phosphoramidite Chemistry

This method involves the synthesis of a this compound phosphoramidite, which is then used in standard automated solid-phase RNA synthesis. The general workflow involves:

  • Synthesis of the Protected this compound Nucleoside: This multi-step process starts from a commercially available guanosine (B1672433) derivative and involves protection of reactive groups, followed by methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl of the ribose.

  • Phosphitylation of the Protected Nucleoside: The protected nucleoside is converted into a reactive phosphoramidite building block.

  • Automated Solid-Phase RNA Synthesis: The custom phosphoramidite is incorporated at the desired position in the RNA sequence using a standard automated RNA synthesizer.

  • Deprotection and Purification of the Modified RNA: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed. The final product is then purified.

Data Presentation

The following tables summarize the expected quantitative data for the chemical synthesis of RNA containing this compound. The data for coupling efficiency is based on typical values for 2'-O-methylated phosphoramidites, which are expected to be very similar for the this compound analogue.

Table 1: Synthesis and Purity of this compound Phosphoramidite

ParameterExpected ValueNotes
Overall Yield of Protected Nucleoside 30-40%Multi-step synthesis from starting material.
Phosphitylation Yield >90%Conversion of the protected nucleoside to the phosphoramidite.
Purity of Phosphoramidite >98%Determined by ³¹P NMR and HPLC.

Table 2: Incorporation Efficiency and Final Yield of Modified RNA

ParameterExpected ValueNotes
Coupling Efficiency per Cycle >98%For the modified phosphoramidite during solid-phase synthesis.[1]
Overall Yield of Crude RNA (20-mer) 40-50%Dependent on the length and sequence of the RNA.
Purity of Final RNA >95%After HPLC purification.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N²-isobutyryl-1-methyl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) Phosphoramidite

This protocol describes the synthesis of the key phosphoramidite building block required for the incorporation of this compound into RNA. The synthesis starts from a commercially available 2'-O-methylguanosine.

Materials:

  • 2'-O-methylguanosine

  • Anhydrous Pyridine (B92270)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Trimethylsilyl chloride (TMS-Cl)

  • Isobutyric anhydride

  • Methyl iodide

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia (B1221849) solution

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of Exocyclic Amine and 5'-Hydroxyl of 2'-O-methylguanosine:

    • Co-evaporate 2'-O-methylguanosine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add TMS-Cl. Stir at room temperature until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and add isobutyric anhydride. Stir until the acylation is complete.

    • Quench the reaction with water and then add ammonia solution to remove the silyl (B83357) protecting groups.

    • After workup, dissolve the N²-isobutyryl-2'-O-methylguanosine in anhydrous pyridine and add DMT-Cl. Stir at room temperature until the reaction is complete.

    • Purify the crude 5'-O-DMT-N²-isobutyryl-2'-O-methylguanosine by silica gel column chromatography.

  • N1-Methylation of the Guanine Base:

    • Dissolve the purified 5'-O-DMT-N²-isobutyryl-2'-O-methylguanosine in anhydrous DMF.

    • Add potassium carbonate and methyl iodide.

    • Stir the reaction at room temperature until complete, monitoring by TLC.

    • Quench the reaction and purify the product, 5'-O-DMT-N²-isobutyryl-1-methyl-2'-O-methylguanosine, by silica gel column chromatography.

  • Phosphitylation:

    • Co-evaporate the dried, protected nucleoside with anhydrous acetonitrile.

    • Dissolve in anhydrous DCM and add DIPEA.

    • Cool to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir at room temperature for 1.5-2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify the crude phosphoramidite by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (B1210297) containing triethylamine (B128534).

  • Characterization:

    • Confirm the identity and purity of the final phosphoramidite product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Automated Solid-Phase Synthesis of RNA containing this compound

This protocol outlines the general procedure for incorporating the custom phosphoramidite into an RNA oligonucleotide using an automated synthesizer.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection

  • Custom this compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/pyridine/water)

  • Deblocking solution (3% Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup:

    • Install the custom phosphoramidite vial on the synthesizer.

    • Program the desired RNA sequence, specifying the position for the incorporation of the this compound modification.

    • Use a standard synthesis protocol for 2'-O-protected RNA. A slightly extended coupling time (e.g., 5-10 minutes) for the modified phosphoramidite may be beneficial to ensure high coupling efficiency.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:

    • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.

    • Coupling: Addition of the next phosphoramidite (standard or modified) to the free 5'-hydroxyl group, activated by DCI.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the CPG support is transferred to a vial.

    • The oligonucleotide is cleaved from the support and the protecting groups are removed using a standard deprotection procedure, typically involving:

      • Ammonium hydroxide/methylamine (AMA) to remove the cyanoethyl phosphate protecting groups and the base protecting groups.

      • A fluoride-containing reagent (e.g., triethylamine trihydrofluoride or TBAF) to remove the 2'-O-TBDMS protecting groups.

  • Purification:

    • The crude, deprotected RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain the full-length, modified oligonucleotide.

  • Analysis:

    • The purity and identity of the final RNA product should be confirmed by HPLC and mass spectrometry (e.g., ESI-MS).

Visualization of Workflows

Chemical_Synthesis_Workflow cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase RNA Synthesis Nuc 2'-O-methylguanosine ProtNuc Protected Nucleoside (5'-DMT, N2-isobutyryl) Nuc->ProtNuc Protection MethNuc N1-Methylated Nucleoside ProtNuc->MethNuc Methylation Phos This compound Phosphoramidite MethNuc->Phos Phosphitylation Synth Automated Synthesizer Phos->Synth Incorporation Deprot Cleavage & Deprotection Synth->Deprot Purify HPLC Purification Deprot->Purify FinalRNA Pure Modified RNA Purify->FinalRNA

Caption: Workflow for chemical synthesis of RNA containing this compound.

Solid_Phase_Cycle Deblock Deblocking Removal of 5'-DMT Couple Coupling Addition of Phosphoramidite Deblock->Couple Cap Capping Acetylation of unreacted 5'-OH Couple->Cap Oxidize Oxidation P(III) to P(V) Cap->Oxidize Oxidize->Deblock Next Cycle

Caption: The four-step cycle of automated solid-phase RNA synthesis.

References

Application Notes and Protocols for Developing an Antibody for 1,2'-O-dimethylguanosine Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of post-transcriptional modifications of RNA has revealed a complex layer of gene regulation. 1,2'-O-dimethylguanosine (m1G(m)) is a modified nucleoside whose precise biological function and distribution are still under investigation. To facilitate the study of m1G(m), the development of specific and high-affinity antibodies is crucial. These antibodies are instrumental for techniques such as immunoprecipitation followed by high-throughput sequencing (RIP-seq), which can map the location of this modification on a transcriptome-wide scale.

These application notes provide a comprehensive guide for the development and validation of a monoclonal antibody specific for this compound and its application in immunoprecipitation. The protocols outlined below cover antigen preparation, antibody production, and rigorous validation assays to ensure specificity and reliability.

Data Presentation: Antibody Performance Characteristics

Successful development of a specific antibody requires thorough characterization. The following tables summarize expected quantitative data for a high-quality anti-1,2'-O-dimethylguanosine antibody, based on typical results for antibodies against other modified nucleosides.

Table 1: Antibody Affinity and Specificity

ParameterDescriptionTarget ValueMethod of Determination
Dissociation Constant (Kd) A measure of the antibody's binding affinity to this compound. A lower Kd indicates higher affinity.1 - 10 nMSurface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)
IC50 (Competitive ELISA) The concentration of free this compound required to inhibit 50% of the antibody binding to the coated antigen.< 100 ng/mLCompetitive ELISA
Cross-Reactivity The degree to which the antibody binds to other, structurally similar modified nucleosides.< 1% for guanosine, 7-methylguanosine, N2-methylguanosine, etc.Competitive ELISA

Table 2: Immunoprecipitation Efficiency

ParameterDescriptionTarget ValueMethod of Determination
Enrichment Factor The fold-enrichment of RNA containing this compound in the immunoprecipitated fraction compared to the input.> 10-foldRIP-qPCR
Signal-to-Noise Ratio The ratio of the signal from the target-containing sample to a negative control sample in an immunoprecipitation experiment.> 5RIP followed by Northern Blot or qPCR
Optimal Antibody Concentration The concentration of antibody that provides the best enrichment with the lowest background.1 - 10 µg per IP reactionTitration Experiment

Experimental Protocols

Herein are detailed methodologies for the key experiments involved in the development and application of an anti-1,2'-O-dimethylguanosine antibody.

Protocol 1: Antigen Preparation - Conjugation of this compound to a Carrier Protein

To elicit an immune response, the small this compound molecule (a hapten) must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[] This protocol utilizes periodate (B1199274) oxidation of the ribose moiety to generate reactive aldehydes for coupling to the primary amines of the carrier protein.[2][][4]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • Sodium meta-periodate (NaIO4)

  • Sodium borohydride (B1222165) (NaBH4)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Periodate Oxidation of this compound: a. Dissolve 10 mg of this compound in 1 ml of PBS. b. Add a 1.1 molar excess of freshly prepared sodium meta-periodate solution (in PBS). c. Incubate the reaction in the dark for 1 hour at room temperature with gentle stirring. This reaction opens the ribose ring, creating two aldehyde groups.

  • Conjugation to Carrier Protein: a. Dissolve 20 mg of KLH or BSA in 2 ml of PBS. b. Add the periodate-oxidized this compound solution to the carrier protein solution. c. Adjust the pH to 9.0-9.5 with 0.1 M sodium bicarbonate buffer. d. Incubate the reaction for 2 hours at room temperature with gentle stirring. During this step, Schiff bases are formed between the aldehyde groups on the nucleoside and the lysine (B10760008) residues on the protein.[2]

  • Reduction of Schiff Bases: a. Add 1 mg of sodium borohydride to the reaction mixture. b. Incubate for 2 hours at 4°C. This reduces the Schiff bases to stable secondary amine linkages.

  • Purification of the Conjugate: a. Dialyze the reaction mixture against 4 liters of PBS at 4°C for 48 hours, with at least three changes of buffer. b. Determine the protein concentration using a standard protein assay (e.g., BCA assay). c. Confirm successful conjugation by UV-Vis spectrophotometry, observing a shift in the absorbance spectrum compared to the unconjugated carrier protein. d. Store the conjugate at -20°C in small aliquots.

Protocol 2: Antibody Validation by Competitive ELISA

Competitive ELISA is a crucial method to determine the specificity and affinity of the developed antibody.[5][6]

Materials:

  • This compound-BSA conjugate

  • Anti-1,2'-O-dimethylguanosine antibody (from hybridoma supernatant or purified)

  • Free this compound and other related nucleosides (for cross-reactivity testing)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • 96-well ELISA plates

  • Coating buffer (0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (5% non-fat dry milk or 1% BSA in PBST)

  • Wash buffer (PBST: 0.05% Tween-20 in PBS)

  • TMB substrate solution

  • Stop solution (2 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: a. Dilute the this compound-BSA conjugate to 1-5 µg/ml in coating buffer. b. Add 100 µl of the diluted conjugate to each well of a 96-well plate. c. Incubate overnight at 4°C.

  • Blocking: a. Wash the plate three times with wash buffer. b. Add 200 µl of blocking buffer to each well. c. Incubate for 2 hours at room temperature.

  • Competition Reaction: a. Prepare serial dilutions of the free this compound (competitor) and other nucleosides in blocking buffer. b. In a separate plate or tubes, mix 50 µl of each competitor dilution with 50 µl of the diluted anti-1,2'-O-dimethylguanosine antibody (at a concentration predetermined by titration to give a sub-maximal signal). c. Incubate this mixture for 1 hour at room temperature.

  • Incubation with Coated Plate: a. Wash the coated and blocked plate three times with wash buffer. b. Transfer 100 µl of the antibody-competitor mixture to the corresponding wells of the coated plate. c. Incubate for 1 hour at room temperature.

  • Detection: a. Wash the plate five times with wash buffer. b. Add 100 µl of diluted HRP-conjugated secondary antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with wash buffer. e. Add 100 µl of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes). f. Add 50 µl of stop solution to each well to stop the reaction (color will change to yellow).

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Plot the absorbance against the log of the competitor concentration to generate a competition curve. c. Determine the IC50 value, which is the concentration of the competitor that causes a 50% reduction in the maximal signal.

Protocol 3: RNA Immunoprecipitation (RIP)

This protocol describes the immunoprecipitation of endogenous RNA containing this compound from total cellular RNA.[6][7]

Materials:

  • Cells or tissue of interest

  • Anti-1,2'-O-dimethylguanosine antibody

  • Isotype control IgG (e.g., mouse IgG)

  • Protein A/G magnetic beads

  • RIP buffer (e.g., 150 mM KCl, 10 mM Tris-HCl pH 7.4, 0.5% NP-40, 0.5 mM DTT, with protease and RNase inhibitors)

  • High-salt wash buffer (e.g., 500 mM KCl in RIP buffer)

  • Low-salt wash buffer (e.g., 50 mM KCl in RIP buffer)

  • Elution buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • Equipment for qRT-PCR or library preparation for sequencing

Procedure:

  • Cell Lysis and RNA Fragmentation: a. Harvest and lyse cells in RIP buffer. b. Fragment the RNA to an appropriate size (e.g., 100-500 nucleotides) by sonication or enzymatic digestion. Keep samples on ice. c. Clear the lysate by centrifugation to remove cell debris.

  • Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C. b. Collect the pre-cleared lysate. Reserve a small aliquot as the "input" control. c. To the remaining lysate, add the anti-1,2'-O-dimethylguanosine antibody or isotype control IgG. Incubate overnight at 4°C with gentle rotation. d. Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-RNA complexes.

  • Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes to remove non-specific binding: i. Two washes with low-salt wash buffer. ii. Two washes with high-salt wash buffer. iii. One wash with RIP buffer.

  • Elution and RNA Purification: a. Elute the RNA from the beads by resuspending in elution buffer and incubating at 55°C for 15 minutes. b. Pellet the beads and transfer the supernatant containing the eluted RNA to a new tube. c. Purify the RNA from the eluted fraction and the input sample using an RNA extraction kit. d. Treat the purified RNA with DNase I to remove any contaminating DNA.

  • Downstream Analysis: a. The purified RNA can be analyzed by qRT-PCR to quantify the enrichment of specific target RNAs. b. Alternatively, the RNA can be used to prepare libraries for high-throughput sequencing (RIP-seq) to identify all RNA species containing this compound.

Visualizations

The following diagrams illustrate the key experimental workflows.

Antibody_Development_Workflow cluster_antigen Antigen Preparation cluster_production Antibody Production cluster_validation Antibody Validation cluster_application Application m1Gm This compound periodate Periodate Oxidation m1Gm->periodate activated_m1Gm Aldehyde-activated m1G(m) periodate->activated_m1Gm conjugation Conjugation activated_m1Gm->conjugation carrier Carrier Protein (KLH/BSA) carrier->conjugation immunogen m1G(m)-Carrier Conjugate conjugation->immunogen immunization Immunization of Mice immunogen->immunization fusion Hybridoma Fusion immunization->fusion screening Screening (ELISA) fusion->screening cloning Subcloning screening->cloning expansion Antibody Expansion cloning->expansion elisa Competitive ELISA expansion->elisa dot_blot Dot Blot expansion->dot_blot western Immuno-Northern Blot expansion->western rip RNA Immunoprecipitation (RIP) western->rip q_pcr qPCR rip->q_pcr sequencing Sequencing (RIP-seq) rip->sequencing

Caption: Workflow for the development and application of an anti-1,2'-O-dimethylguanosine antibody.

RIP_Workflow start Total Cellular RNA fragmentation RNA Fragmentation start->fragmentation input Input Control fragmentation->input ip Immunoprecipitation with anti-m1G(m) Antibody fragmentation->ip beads Capture with Protein A/G Beads ip->beads wash Wash to Remove Non-specific Binding beads->wash elution Elution of RNA wash->elution purification RNA Purification elution->purification analysis Downstream Analysis (qPCR or Sequencing) purification->analysis

Caption: Experimental workflow for RNA Immunoprecipitation (RIP) using an anti-1,2'-O-dimethylguanosine antibody.

Competitive_ELISA cluster_plate ELISA Plate Well cluster_competition Competition in Solution coat Coat with m1G(m)-BSA block Block with BSA coat->block add_sample Add Antibody + Competitor Mix block->add_sample add_secondary Add HRP-conjugated Secondary Ab add_sample->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate read Read Absorbance at 450nm add_substrate->read antibody Anti-m1G(m) Antibody mix Pre-incubation antibody->mix competitor Free m1G(m) (Competitor) competitor->mix mix->add_sample Transfer

Caption: Principle of competitive ELISA for antibody specificity analysis.

References

Application Notes and Protocols for the Use of N²,N²-dimethylguanosine in RNA Crystallography Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Modified Nucleotide: Initial literature searches for the specific use of 1,2'-O-dimethylguanosine in RNA crystallography did not yield dedicated studies. However, the closely related analogue, N²,N²-dimethylguanosine (m²₂G), is a well-documented modified nucleotide used to investigate RNA structure and stability. This document will focus on the application and protocols for N²,N²-dimethylguanosine in RNA crystallography, providing researchers with a comprehensive guide based on available scientific literature.

Introduction to N²,N²-dimethylguanosine in RNA Structure

N²,N²-dimethylguanosine (m²₂G) is a post-transcriptional modification found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2] The presence of two methyl groups on the exocyclic amine of guanine (B1146940) prevents the formation of canonical Watson-Crick base pairing with cytosine by eliminating the hydrogen bond donor capacity of the N² position.[1][2] This modification plays a crucial role in controlling RNA folding, stability, and interactions with other molecules.[3] In the context of RNA crystallography, m²₂G is a valuable tool for stabilizing specific RNA conformations and for studying the structural consequences of base modifications.

Applications in RNA Crystallography

The incorporation of m²₂G into synthetic RNA oligonucleotides offers several advantages for crystallographic studies:

  • Conformational Locking: By preventing certain base-pairing interactions, m²₂G can "lock" an RNA molecule into a specific conformation, which can be advantageous for crystallization.

  • Investigating RNA Folding: Studying the structural effects of m²₂G provides insights into the role of natural modifications in directing the complex three-dimensional folding of RNA.

  • Probing RNA-Protein Interactions: The modification can be used to understand how RNA-binding proteins recognize and interact with modified nucleotides.

  • Drug Development: As RNA-modifying enzymes are increasingly recognized as drug targets, understanding the structural impact of modifications like m²₂G is crucial for the rational design of therapeutic agents.

Quantitative Data

The following tables summarize key quantitative data from studies involving N²,N²-dimethylguanosine in RNA duplexes.

Table 1: UV Melting Temperatures (Tₘ) of RNA Duplexes
RNA Oligonucleotide Sequence (5' to 3')ModificationTₘ (°C) at 100 µM
GGC GAC GUC GCCNone57.4 (hairpin)
GGC G(m²₂G)AC GUC GCCm²₂GNot reported (hairpin)
CGC G(m²₂G)A(m²₂G)C GCGm²₂G15 (duplex)

Data extracted from Pallan et al., 2008.[1][4]

Table 2: Crystallographic Data for an RNA Duplex Containing Tandem m²₂G:A Pairs
ParameterValue
PDB ID3CJZ
Resolution (Å)1.8
Space GroupP3₁21
Unit Cell Dimensions (a, b, c in Å)42.9, 42.9, 78.5
Unit Cell Angles (α, β, γ in °)90, 90, 120
Molecules per Asymmetric Unit1 duplex

Data for the 13-mer RNA duplex with the sequence 5'-CGC G(m²₂G)A(m²₂G)C GCG-3' from Pallan et al., 2008.[1][5]

Experimental Protocols

RNA Synthesis and Purification

This protocol describes the solid-phase synthesis of RNA oligonucleotides containing N²,N²-dimethylguanosine.

Materials:

  • N²,N²-dimethylguanosine phosphoramidite (B1245037)

  • Standard A, C, U, and G phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Reagents for automated DNA/RNA synthesis

  • Deprotection solutions (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • Acetonitrile

  • DMT-off purification cartridges (or HPLC system)

Protocol:

  • Automated Synthesis: The RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The N²,N²-dimethylguanosine phosphoramidite is incorporated at the desired position.

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using AMA solution at 65°C for 10 minutes.

  • Purification: The crude RNA is purified by DMT-off cartridge purification or by high-performance liquid chromatography (HPLC).

  • Desalting: The purified RNA is desalted using a size-exclusion column or by ethanol (B145695) precipitation.

  • Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm.

RNA Crystallization

This protocol outlines the hanging drop vapor diffusion method for crystallizing RNA containing N²,N²-dimethylguanosine.

Materials:

  • Purified RNA oligonucleotide

  • Crystallization screening solutions

  • Crystallization plates

  • Microscopes for crystal visualization

Protocol:

  • RNA Preparation: The purified RNA is dissolved in nuclease-free water to a final concentration of 1-2 mM.

  • Hanging Drop Setup:

    • Pipette 1 µL of the RNA solution onto a siliconized cover slip.

    • Add 1 µL of the reservoir solution from a crystallization screen to the RNA drop.

    • Invert the cover slip and seal the well of the crystallization plate containing 500 µL of the reservoir solution.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).

  • Crystal Monitoring: Regularly monitor the drops for crystal growth using a microscope over several days to weeks.

  • Optimization: If initial screens do not yield crystals, optimize the conditions by varying the precipitant concentration, pH, temperature, and RNA concentration.

X-ray Diffraction Data Collection

Protocol:

  • Crystal Harvesting: Carefully harvest a single crystal from the drop using a cryo-loop.

  • Cryo-protection: Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.

  • Flash Cooling: Plunge the crystal into liquid nitrogen to flash-cool it.

  • Data Collection: Mount the frozen crystal on a goniometer in a cryo-stream at a synchrotron beamline.

  • Diffraction Imaging: Collect X-ray diffraction data by rotating the crystal in the X-ray beam.

Visualizations

Experimental_Workflow_for_RNA_Crystallography cluster_synthesis RNA Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Structure Determination Synthesis Automated Solid-Phase Synthesis (with m²₂G phosphoramidite) Deprotection Cleavage & Deprotection Synthesis->Deprotection Purification HPLC or Cartridge Purification Deprotection->Purification Desalting Desalting Purification->Desalting Screening Hanging Drop Vapor Diffusion Crystallization Screening Desalting->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting DataCollection X-ray Diffraction Data Collection (Synchrotron) Harvesting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution

Caption: Experimental workflow for RNA crystallography.

m22G_Base_Pairing_Interactions cluster_canonical Canonical Pairing cluster_modified m²₂G Interactions G Guanosine (G) C Cytosine (C) G->C Watson-Crick (3 H-bonds) m22G N²,N²-dimethylguanosine (m²₂G) C2 Cytosine (C) m22G->C2 No Watson-Crick Pairing (Steric Hindrance) A Adenosine (A) m22G->A Forms m²₂G:A Mismatched Pair

Caption: N²,N²-dimethylguanosine base pairing.

References

Application Notes and Protocols for the Analysis of 1,2'-O-dimethylguanosine via Enzymatic Digestion of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of RNA modifications is a critical aspect of epitranscriptomics, providing insights into gene regulation, cellular processes, and the development of novel therapeutic agents. One such modification, 1,2'-O-dimethylguanosine (m¹Gm), plays a significant role in various biological functions. Accurate quantification of m¹Gm relies on the complete enzymatic digestion of RNA into its constituent nucleosides, followed by sensitive detection methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These application notes provide a detailed protocol for the enzymatic digestion of RNA to analyze this compound. The protocol addresses the challenges associated with the inherent resistance of 2'-O-methylated nucleosides to enzymatic cleavage and offers a robust methodology for researchers in academia and the pharmaceutical industry.

Data Presentation

The successful analysis of this compound is critically dependent on efficient enzymatic digestion. While 2'-O-methylated nucleosides are known to be more resistant to nuclease digestion than their unmodified counterparts, prolonged incubation times can significantly improve yields. The following table summarizes key parameters for the LC-MS/MS analysis of this compound.

ParameterValueReference
Analyte This compound (m¹Gm)[1]
Precursor Ion (m/z) 312.1[1]
Product Ion (m/z) 166.0[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Chromatography Reversed-Phase[1]

Experimental Protocols

I. Materials and Reagents
  • RNA Sample: Purified total RNA or specific RNA fraction of interest.

  • Nuclease P1: (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 Reaction Buffer (10X): 100 mM Sodium Acetate (pH 5.3), 10 mM Zinc Chloride.

  • Bacterial Alkaline Phosphatase Reaction Buffer (10X): 500 mM Tris-HCl (pH 8.0), 10 mM MgCl₂.

  • Ultrapure Water (RNase-free)

  • RNAse Inhibitor

  • Microcentrifuge tubes (RNase-free)

  • Heating block or thermocycler

  • LC-MS/MS system

II. Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis RNA_Sample RNA Sample Add_NP1 Add Nuclease P1 and Buffer RNA_Sample->Add_NP1 Incubate_NP1 Incubate at 37°C (2-24 hours) Add_NP1->Incubate_NP1 Add_BAP Add BAP and Buffer Incubate_NP1->Add_BAP Incubate_BAP Incubate at 37°C (2 hours) Add_BAP->Incubate_BAP Heat_Inactivate Heat Inactivate (95°C, 5 min) Incubate_BAP->Heat_Inactivate Centrifuge Centrifuge Heat_Inactivate->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for the enzymatic digestion and analysis of this compound.

III. Detailed Protocol for Enzymatic Digestion of RNA

This protocol is designed for the complete digestion of RNA to single nucleosides for the analysis of this compound. Due to the resistance of 2'-O-methylated nucleosides to enzymatic cleavage, a prolonged digestion with Nuclease P1 is recommended.

  • RNA Sample Preparation:

    • Thaw the purified RNA sample on ice.

    • In a sterile, RNase-free microcentrifuge tube, prepare a reaction mixture containing:

      • 1-5 µg of RNA

      • 2 µL of 10X Nuclease P1 Reaction Buffer

      • 1-2 units of Nuclease P1

      • (Optional) 1 µL of RNase inhibitor

      • Adjust the final volume to 18 µL with RNase-free water.

  • Nuclease P1 Digestion (Prolonged Incubation):

    • Gently mix the reaction components by pipetting.

    • Incubate the reaction at 37°C. For RNA containing 2'-O-methylated nucleosides like m¹Gm, a prolonged incubation of up to 24 hours may be necessary to ensure complete digestion.[2] A shorter incubation of 2-4 hours is sufficient for unmodified RNA.

  • Alkaline Phosphatase Treatment:

    • After the Nuclease P1 digestion, add the following to the reaction tube:

      • 2 µL of 10X Bacterial Alkaline Phosphatase Reaction Buffer

      • 1-2 units of Bacterial Alkaline Phosphatase (BAP)

    • Gently mix and incubate at 37°C for 2 hours. This step removes the 5'-phosphate group from the mononucleotides, yielding nucleosides suitable for LC-MS/MS analysis.[3][4]

  • Enzyme Inactivation and Sample Preparation for LC-MS/MS:

    • Inactivate the enzymes by heating the reaction mixture at 95°C for 5 minutes.

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet any precipitate.

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

    • The sample is now ready for injection into the LC-MS/MS system.

IV. LC-MS/MS Analysis

The digested RNA sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the nucleosides.

  • Liquid Chromatography (LC):

    • A C18 reversed-phase column is typically used for the separation of nucleosides.

    • A gradient elution is employed using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Tandem Mass Spectrometry (MS/MS):

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Detection and quantification of this compound are performed using Multiple Reaction Monitoring (MRM).

    • The specific MRM transition for this compound is the precursor ion m/z 312.1 to the product ion m/z 166.0.[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the analytical process, from the biological sample to the final data interpretation.

logical_flow cluster_input Input cluster_processing Sample Processing cluster_detection Detection and Quantification cluster_output Output Biological_Sample Biological Sample (Cells, Tissues, etc.) RNA_Isolation RNA Isolation and Purification Biological_Sample->RNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion LC_Separation LC Separation Enzymatic_Digestion->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification of This compound MSMS_Detection->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Caption: Logical flow from biological sample to data interpretation for m¹Gm analysis.

Conclusion

This document provides a comprehensive protocol for the enzymatic digestion of RNA for the analysis of this compound. The key to accurate quantification of this and other 2'-O-methylated nucleosides is the implementation of a prolonged digestion step to overcome enzymatic resistance. By following this detailed methodology, researchers can achieve reliable and reproducible results, advancing our understanding of the epitranscriptome and its role in health and disease.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1,2'-O-dimethylguanosine, a modified nucleoside of interest in various research and drug development contexts. The protocol outlines a standard procedure for acquiring fragmentation data using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The provided data and pathways are essential for the accurate identification and characterization of this molecule in complex biological matrices.

Introduction

This compound is a doubly methylated derivative of guanosine, featuring a methyl group on the N1 position of the guanine (B1146940) base and another on the 2'-hydroxyl group of the ribose sugar. The precise characterization of such modified nucleosides is critical in fields ranging from epitranscriptomics to the development of therapeutic nucleoside analogs. Mass spectrometry, particularly with collision-induced dissociation (CID), is a powerful tool for elucidating the structure of these molecules. Understanding the specific fragmentation pattern of this compound is paramount for its unambiguous identification.

Predicted Fragmentation Pathway

Upon electrospray ionization in positive mode, this compound is expected to form a protonated precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 312.13. Collision-induced dissociation of this precursor ion will induce fragmentation, with the most characteristic cleavage occurring at the glycosidic bond. This bond scission results in the separation of the methylated guanine base and the methylated ribose sugar.

The primary fragmentation event is the cleavage of the N-glycosidic bond, leading to the formation of a protonated 1-methylguanine (B1207432) base as a stable product ion. Further fragmentation of the sugar moiety and the base can also occur, providing additional structural information.

Quantitative Data Summary

The expected major ions in the positive ion ESI-MS/MS spectrum of this compound are summarized in the table below. The primary fragment corresponds to the protonated methylated guanine base.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Precursor Ion ([M+H]⁺)[C₁₂H₁₈N₅O₅]⁺312.13
Protonated 1-Methylguanine Base[C₆H₈N₅O]⁺166.07
Methylated Ribose Sugar Fragment[C₆H₁₁O₄]⁺147.06
Dehydrated Methylated Ribose[C₆H₉O₃]⁺129.05

Note: The m/z values are calculated based on monoisotopic masses. Observed m/z may vary slightly depending on instrument calibration and resolution.

Experimental Protocol: ESI-MS/MS Analysis

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) (1:1, v/v) with 0.1% formic acid, to a final concentration of 1-10 µM.

2. Mass Spectrometry Conditions:

  • Instrument: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or Q-TOF instrument).

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations (e.g., 600-800 L/hr of nitrogen).

  • Cone Gas Flow: Set according to the instrument manufacturer's recommendations (e.g., 50 L/hr).

3. MS/MS Parameters:

  • Precursor Ion Selection: Isolate the protonated molecule of this compound at m/z ~312.1.

  • Collision Gas: Argon.

  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation. A starting point would be in the range of 10-30 eV. A collision energy ramp can also be utilized to observe the formation and fragmentation of various ions.

  • Data Acquisition: Acquire the product ion spectrum over a mass range of m/z 50-350.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Standard Dissolution Dissolve in Water/Acetonitrile with 0.1% Formic Acid Sample->Dissolution ESI Electrospray Ionization (Positive Mode) Dissolution->ESI MS1 MS1: Precursor Ion Selection (m/z ≈ 312.1) ESI->MS1 CID Collision-Induced Dissociation (Argon) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Spectrum Mass Spectrum Acquisition MS2->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation

Caption: Experimental workflow for MS/MS analysis.

Fragmentation_Pathway cluster_fragments Collision-Induced Dissociation cluster_sugar_fragments Further Sugar Fragmentation Precursor This compound [M+H]⁺ m/z = 312.13 Base 1-Methylguanine Cation [C₆H₈N₅O]⁺ m/z = 166.07 Precursor->Base Glycosidic Bond Cleavage Sugar Methylated Ribose Fragment [C₆H₁₁O₄]⁺ m/z = 147.06 Precursor->Sugar Glycosidic Bond Cleavage DehydratedSugar Dehydrated Methylated Ribose [C₆H₉O₃]⁺ m/z = 129.05 Sugar->DehydratedSugar - H₂O

Caption: Proposed fragmentation of this compound.

chromatographic separation of 1,2'-O-dimethylguanosine from other modified nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides, such as 1,2'-O-dimethylguanosine (m¹Gm), are critical components of various RNA species and play a significant role in numerous biological processes. Accurate and reliable separation and quantification of these modifications are essential for understanding their function in both normal physiology and disease states, as well as for the development of novel therapeutics. This application note provides a detailed protocol for the chromatographic separation of this compound from other modified nucleosides using liquid chromatography coupled with mass spectrometry (LC-MS). Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) approaches are discussed, providing researchers with versatile options for their specific analytical needs.

Principle of Separation

The separation of modified nucleosides, a group of polar molecules with subtle structural differences, presents a chromatographic challenge.

  • Reversed-Phase (RP) Chromatography : This technique separates molecules based on their hydrophobicity. While effective for many nucleosides, highly polar modifications may exhibit poor retention. The use of C18 columns is common, with mobile phases typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for the retention and separation of highly polar compounds like modified nucleosides.[3][4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.

Coupling these chromatographic methods with tandem mass spectrometry (MS/MS) allows for sensitive and specific detection and quantification of the target analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6]

Experimental Protocols

I. Sample Preparation: Enzymatic Hydrolysis of RNA

To analyze modified nucleosides from an RNA sample, the RNA must first be hydrolyzed into its constituent nucleosides.

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • Tris-HCl buffer (pH 8.0)

  • Ultrapure water

  • Microcentrifuge tubes

Protocol:

  • In a microcentrifuge tube, dissolve 1-10 µg of purified RNA in 25 µL of water.

  • Add 2.5 µL of 100 mM ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (100 U).

  • Incubate the mixture at 37°C for 2 hours.

  • Add 3 µL of 1 M Tris-HCl (pH 8.0) and 1 µL of Bacterial Alkaline Phosphatase (1 U).

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any debris.

  • Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS analysis.

G cluster_prep RNA Sample Preparation cluster_analysis LC-MS Analysis RNA Purified RNA Sample NucleaseP1 Add Nuclease P1 (pH 5.3, 37°C, 2h) RNA->NucleaseP1 BAP Add Alkaline Phosphatase (pH 8.0, 37°C, 2h) NucleaseP1->BAP Centrifuge Centrifugation BAP->Centrifuge Supernatant Collect Supernatant (Nucleoside Mixture) Centrifuge->Supernatant LC_Separation Chromatographic Separation (RP or HILIC) Supernatant->LC_Separation Inject MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow from RNA hydrolysis to LC-MS analysis.

II. Reversed-Phase HPLC-MS/MS Method

This method is a general starting point and may require optimization for specific sample types.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., Waters Atlantis T3, 2.1 x 150 mm, 3 µm)[7]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B 0.1% Formic acid in acetonitrile[7]
Flow Rate 0.1 mL/min[7]
Column Temperature 40°C
Injection Volume 5-10 µL

Gradient Program:

Time (min)% Mobile Phase B
0.0 - 6.00
6.0 - 35.00 → 90
35.0 - 40.090
40.0 - 40.190 → 0
40.1 - 50.00

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (m¹Gm):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
312.1166.0Optimize experimentally

Note: The precursor ion corresponds to [M+H]⁺ for m¹Gm (C₁₂H₁₇N₅O₅), and the product ion corresponds to the protonated base (1-methylguanine).[7]

III. HILIC-MS/MS Method

This method is advantageous for retaining and separating highly polar modified nucleosides.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an ESI source

Chromatographic Conditions:

ParameterValue
Column HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water
Mobile Phase B 95% Acetonitrile with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.2 mL/min
Column Temperature 35°C
Injection Volume 2-5 µL

Gradient Program:

Time (min)% Mobile Phase B
0.0 - 2.095
2.0 - 15.095 → 50
15.0 - 18.050
18.0 - 18.150 → 95
18.1 - 25.095

Mass Spectrometry Conditions:

  • The MS conditions will be similar to the reversed-phase method. Optimization of source parameters is recommended when changing chromatographic conditions.

Data Presentation

The retention times of modified nucleosides will vary depending on the exact chromatographic conditions used. The following table provides an example of expected elution order for a selection of modified nucleosides in both RP and HILIC modes to facilitate method development. Absolute retention times must be determined experimentally using authentic standards.

Table 1: Expected Elution Order of Selected Modified Nucleosides

NucleosideAbbreviationTypical RP ElutionTypical HILIC Elution
PseudouridineΨEarlyLate
CytidineCEarlyLate
UridineUEarlyLate
GuanosineGMidMid-Late
AdenosineAMidMid-Late
N⁶-methyladenosinem⁶ALateMid
5-methylcytidinem⁵CMid-LateMid
This compound m¹Gm Late Early-Mid
N²,N²-dimethylguanosinem²₂GLateEarly

Note: In RP, more hydrophobic (more modified/larger) nucleosides generally elute later. In HILIC, more polar (less modified) nucleosides elute later.

G cluster_rp Reversed-Phase Chromatography Logic cluster_hilic HILIC Logic rp_principle Separation based on Hydrophobicity rp_elution Less Polar Elutes LATER rp_principle->rp_elution hilic_principle Separation based on Polarity rp_example m1Gm (more hydrophobic) > G (less hydrophobic) rp_elution->rp_example hilic_elution More Polar Elutes LATER hilic_principle->hilic_elution hilic_example G (more polar) > m1Gm (less polar) hilic_elution->hilic_example

Caption: Logical relationship of separation principles in RP and HILIC.

Conclusion

The described reversed-phase and HILIC LC-MS/MS methods provide robust frameworks for the separation and detection of this compound from complex mixtures of modified nucleosides. The choice between RP and HILIC will depend on the specific nucleosides of interest and the sample matrix. It is crucial to use authentic standards for each modified nucleoside to confirm retention times and optimize MS parameters for accurate identification and quantification. These protocols serve as a comprehensive starting point for researchers in the field of epitranscriptomics and RNA biology.

References

Application of N²,N²-dimethylguanosine in Studying RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

RNA-protein interactions are fundamental to a vast array of cellular processes, including gene regulation, translation, and RNA processing. The study of these interactions is crucial for understanding cellular function and for the development of novel therapeutics. RNA molecules are often post-transcriptionally modified, and these modifications can significantly influence their structure, stability, and interactions with proteins.

This document focuses on the application of N²,N²-dimethylguanosine (m²₂G), a modified nucleoside found in various RNA species, particularly transfer RNA (tRNA), as a tool to investigate RNA-protein interactions. Due to the limited availability of specific research on 1,2'-O-dimethylguanosine, this note concentrates on the more extensively studied m²₂G. The presence of two methyl groups on the exocyclic amine of guanine (B1146940) in m²₂G introduces unique structural constraints that can be exploited to probe the specificity and dynamics of RNA-protein recognition.[1][2][3]

Application Notes

The dimethylation of the N² position of guanosine (B1672433) has significant structural and functional consequences for RNA. These properties can be leveraged in the study of RNA-protein interactions in several ways:

  • Probing Specificity of RNA-Binding Proteins: The two methyl groups on m²₂G sterically hinder the formation of canonical Watson-Crick base pairing with cytosine.[1][2][3] This modification can be site-specifically incorporated into a target RNA sequence to investigate whether an RNA-binding protein (RBP) recognizes a specific guanosine residue through Watson-Crick base pairing. A loss or reduction in binding affinity upon introduction of m²₂G would suggest that the RBP relies on the hydrogen bonding capacity of the unmodified guanine.

  • Investigating the Role of RNA Structure: The m²₂G modification can alter local RNA structure. For instance, it can prevent alternative tRNA conformations by destabilizing certain base-pairing interactions.[4] By introducing m²₂G at strategic locations, researchers can assess the importance of specific RNA secondary or tertiary structures for protein recognition.

  • Modulating Protein Binding Affinity: The introduction of m²₂G can either enhance or diminish protein binding, depending on the nature of the interaction. If an RBP has a binding pocket that favorably accommodates the hydrophobic methyl groups, binding affinity may be increased. Conversely, if the methyl groups cause a steric clash or disrupt a critical hydrogen bond, binding will be weakened.

  • Impact on Translational Machinery: Given its prevalence in tRNA, particularly at position 26, m²₂G is known to be important for proper tRNA folding and stability, which in turn affects translation.[2][4][5] Studying the interaction of translation factors with tRNAs containing or lacking m²₂G can provide insights into the role of this modification in the fidelity and efficiency of protein synthesis.

Data Presentation

While direct quantitative data comparing the binding affinities of proteins to RNA with and without N²,N²-dimethylguanosine is not extensively available in publicly accessible literature, the following table summarizes the known structural and functional effects of m²₂G on RNA. This information is critical when designing experiments to probe RNA-protein interactions.

ParameterEffect of N²,N²-dimethylguanosine (m²₂G)Implication for RNA-Protein InteractionsReference
Watson-Crick Base Pairing Hinders canonical G-C base pairing due to steric clash from the two methyl groups.Can be used to test if a protein recognizes a specific G-C base pair. Loss of binding would indicate dependence on this interaction.[1][2][3]
Non-Canonical Base Pairing Can still form non-canonical base pairs with U and A. Alters the geometry of G-A pairing from a sheared to an imino-hydrogen bonded form.The specific geometry of non-canonical pairs can be critical for protein recognition. m²₂G can be used to probe this specificity.[1][2][3]
RNA Structure and Stability Can prevent alternative RNA conformations and is important for the correct L-shaped architecture of tRNAs.Allows for the study of how protein binding is affected by specific, stabilized RNA conformations.[2][4]
Interaction with Ribosome As a component of tRNA, it is crucial for interactions within the ribosome during translation.Can be used to investigate the recognition of modified tRNAs by ribosomal proteins and translation factors.[2][5]

Experimental Protocols

The following are detailed protocols for key experiments used to study RNA-protein interactions, adapted for the use of RNA containing site-specific N²,N²-dimethylguanosine.

1. Synthesis of RNA with Site-Specific N²,N²-dimethylguanosine

To study the impact of m²₂G on RNA-protein interactions, it is essential to have RNA probes with the modification at a specific position.

  • Chemical Synthesis: The most straightforward method is to obtain a custom-synthesized RNA oligonucleotide with the desired m²₂G modification from a commercial vendor.

  • In Vitro Transcription: For longer RNAs, in vitro transcription can be used. This typically involves the synthesis of a short, modified RNA oligo that is then ligated to a larger, transcribed RNA. Alternatively, specialized techniques that enforce transcription initiation with a modified nucleoside can be used.[1]

2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect and quantify the binding of a protein to an RNA probe by observing the change in mobility of the RNA on a non-denaturing gel.

Materials:

  • Purified RNA-binding protein of interest

  • Biotin- or radioactively-labeled RNA probe containing a site-specific m²₂G

  • Unlabeled competitor RNA probe (with and without m²₂G)

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Non-denaturing polyacrylamide gel (e.g., 6% acrylamide)

  • TBE Buffer (Tris-borate-EDTA)

  • Loading Dye (e.g., 6x, with Ficoll or glycerol)

  • Detection system (e.g., autoradiography film or chemiluminescence imager)

Protocol:

  • Prepare Binding Reactions: In separate tubes, combine the binding buffer, a constant amount of labeled RNA probe, and varying concentrations of the purified RBP. For competition assays, add an excess of unlabeled competitor RNA (either with or without the m²₂G modification) before adding the protein.

  • Incubation: Incubate the binding reactions at room temperature for 20-30 minutes to allow the RNA-protein complexes to form.

  • Add Loading Dye: Add loading dye to each reaction.

  • Gel Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent denaturation of the complexes.

  • Detection: After electrophoresis, transfer the RNA to a nylon membrane (for biotin-labeled probes) or dry the gel (for radioactively labeled probes). Detect the bands using the appropriate imaging system. The free RNA probe will migrate faster, while the RNA-protein complex will have a retarded mobility (a "shifted" band).

  • Quantification: Quantify the intensity of the free and shifted bands to determine the fraction of bound RNA at each protein concentration. This data can be used to calculate the dissociation constant (Kd).[6][7]

3. RNA Immunoprecipitation (RIP)

RIP is used to identify RNAs that are bound by a specific protein in vivo. This can be adapted to study how m²₂G affects these interactions by comparing results from cells with and without the methyltransferase responsible for m²₂G deposition.

Materials:

  • Cells expressing the RBP of interest (and a control cell line lacking the m²₂G methyltransferase, if available)

  • Antibody specific to the RBP of interest (and a non-specific IgG control)

  • Protein A/G magnetic beads

  • Lysis Buffer (e.g., Polysome lysis buffer)

  • Wash Buffer (e.g., NT2 buffer)

  • Proteinase K

  • RNA extraction reagents (e.g., TRIzol)

  • Reagents for RT-qPCR or RNA sequencing

Protocol:

  • Cell Lysis: Harvest cells and prepare a cell lysate using a polysome lysis buffer that preserves RNA-protein complexes.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the RBP of interest (or a control IgG) to form antibody-RBP-RNA complexes.

    • Add protein A/G beads to capture these complexes.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins and RNA.

  • Protein Digestion and RNA Elution: Elute the RBP-RNA complexes from the beads and digest the protein with Proteinase K.

  • RNA Purification: Purify the RNA from the immunoprecipitated sample using TRIzol or another RNA extraction method.

  • Analysis: Analyze the purified RNA by RT-qPCR to quantify the enrichment of specific target RNAs. Alternatively, perform RNA sequencing (RIP-seq) to identify all RNAs bound by the RBP. By comparing the results from cells with and without the m²₂G modification, one can infer the role of this modification in the in vivo binding of the RBP to its target RNAs.

Visualizations

Experimental_Workflow_for_EMSA cluster_synthesis RNA Probe Preparation cluster_binding Binding Reaction cluster_analysis Analysis synthesis Synthesize RNA Probes (Unmodified and with m²₂G) labeling Label Probes (Biotin or ³²P) synthesis->labeling mix Incubate Labeled RNA with Purified RBP labeling->mix competitor Add Unlabeled Competitor (Optional) gel Native PAGE mix->gel detection Detect Shifted Bands gel->detection quant Quantify Bands & Calculate Kd detection->quant caption Workflow for EMSA to quantify the effect of m²₂G on RNA-protein binding.

Caption: Workflow for EMSA to quantify the effect of m²₂G on RNA-protein binding.

Experimental_Workflow_for_RIP cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation cluster_rna_analysis RNA Analysis cells Harvest Cells (WT vs. m²₂G-deficient) lysis Prepare Cell Lysate cells->lysis preclear Pre-clear Lysate lysis->preclear ip Incubate with anti-RBP Ab preclear->ip capture Capture with Beads ip->capture wash Wash Beads capture->wash elute Elute & Purify RNA wash->elute rt_qpcr RT-qPCR elute->rt_qpcr rip_seq RIP-Seq elute->rip_seq caption Workflow for RNA Immunoprecipitation to identify in vivo targets affected by m²₂G.

Caption: Workflow for RNA Immunoprecipitation to identify in vivo targets affected by m²₂G.

m22G_Influence_on_RNA_Protein_Interaction cluster_rna RNA Molecule cluster_protein RNA-Binding Protein cluster_outcomes Potential Outcomes unmod_rna Unmodified RNA (Guanosine) rbp RBP unmod_rna->rbp Interaction mod_rna Modified RNA (m²₂G) mod_rna->rbp Interaction binding_normal Normal Binding rbp->binding_normal binding_altered Altered Binding (Increased or Decreased Affinity) rbp->binding_altered caption Logical relationship of using m²₂G to probe RNA-protein interactions.

Caption: Logical relationship of using m²₂G to probe RNA-protein interactions.

References

Application Note and Protocols for the Synthesis of Isotopically Labeled 1,2'-O-dimethylguanosine for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isotopically labeled 1,2'-O-dimethylguanosine, a crucial tool for high-resolution Nuclear Magnetic Resonance (NMR) studies of nucleic acid structure and function. The ability to introduce stable isotopes, such as ¹³C and ¹⁵N, at specific positions in this modified ribonucleoside allows for the unambiguous assignment of NMR signals and the investigation of dynamic processes in RNA molecules. This protocol outlines a chemo-enzymatic approach, combining chemical synthesis for the specific methylation and isotopic labeling of the guanine (B1146940) base with enzymatic or chemical steps for the glycosylation and subsequent 2'-O-methylation. The provided methodologies are designed to be accessible to researchers with a background in organic chemistry and molecular biology.

Introduction

Modified nucleosides play a critical role in the structure and function of RNA. This compound (m¹G) is a post-transcriptionally modified nucleoside found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The methylation at the N1 position of the guanine base introduces a positive charge and steric bulk, which are important for maintaining translational fidelity and preventing frameshift errors during protein synthesis.[1] The 2'-O-methylation of the ribose sugar is one of the most common RNA modifications and is known to influence RNA structure and stability.

NMR spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of RNA molecules in solution. However, the spectral complexity of larger RNAs often hinders detailed analysis. Site-specific isotopic labeling of nucleosides, such as this compound, can significantly simplify NMR spectra and provide valuable structural and dynamic information.[2] This application note details a synthetic strategy to obtain isotopically labeled this compound for such NMR-based investigations.

Synthesis Pathway Overview

The proposed synthesis of isotopically labeled this compound involves a multi-step process that can be adapted for the incorporation of various isotopes (e.g., ¹³C, ¹⁵N). The general workflow is depicted below. The key steps involve the synthesis of an isotopically labeled 1-methylguanine (B1207432) precursor, followed by ribosylation and subsequent selective 2'-O-methylation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Isotopically Labeled 1-Methylguanine cluster_step2 Step 2: Ribosylation cluster_step3 Step 3: Selective 2'-O-Methylation cluster_step4 Step 4: Purification and Characterization start Commercially available isotopically labeled precursors step1_1 Synthesis of labeled guanine start->step1_1 step1_2 N1-methylation with isotopically labeled methyl donor step1_1->step1_2 step2_1 Enzymatic or chemical ribosylation step1_2->step2_1 step3_1 Protection of 3' and 5' hydroxyls step2_1->step3_1 step3_2 2'-O-methylation with isotopically labeled methyl iodide step3_1->step3_2 step3_3 Deprotection step3_2->step3_3 step4_1 HPLC Purification step3_3->step4_1 step4_2 NMR and Mass Spectrometry Analysis step4_1->step4_2

Caption: Synthetic workflow for isotopically labeled this compound.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 1-Methylguanine

This protocol describes the N1-methylation of guanine using an isotopically labeled methyl source. For example, to introduce a ¹³C label at the N1-methyl group, [¹³C]methyl iodide can be used.

Materials:

  • Guanine (or isotopically pre-labeled guanine, e.g., [¹⁵N₅]guanine)

  • [¹³C]Methyl iodide (or other isotopically labeled methylating agent)

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend guanine (1 equivalent) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (1.5 equivalents).

  • Add [¹³C]methyl iodide (1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield isotopically labeled 1-methylguanine.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield (g)
Guanine151.131.0-
[¹³C]Methyl iodide142.941.2-
1-[¹³C-methyl]guanine166.15-Calculated from starting guanine
Protocol 2: Ribosylation of Labeled 1-Methylguanine

This step can be achieved either through enzymatic or chemical methods. The enzymatic approach using a nucleoside phosphorylase is often preferred for its regioselectivity.

Materials:

  • Isotopically labeled 1-methylguanine

  • α-D-Ribose-1-phosphate

  • Purine (B94841) nucleoside phosphorylase (PNP)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • DEAE-Sephadex for column chromatography

Procedure:

  • Dissolve isotopically labeled 1-methylguanine and α-D-ribose-1-phosphate in potassium phosphate buffer.

  • Add purine nucleoside phosphorylase to the solution.

  • Incubate the reaction mixture at 37°C and monitor the formation of 1-methylguanosine (B33566) by HPLC.

  • Once the reaction reaches equilibrium (typically 24-48 hours), terminate the reaction by heating to 95°C for 5 minutes.

  • Centrifuge the mixture to remove precipitated protein.

  • Purify the supernatant containing the product by column chromatography on DEAE-Sephadex using a linear gradient of ammonium (B1175870) bicarbonate.

  • Lyophilize the fractions containing the pure product to obtain isotopically labeled 1-methylguanosine.

Protocol 3: Selective 2'-O-Methylation of Isotopically Labeled 1-Methylguanosine

This protocol is adapted from a chemoselective method for 2'-O-methylation of guanosine.[3] To introduce an isotopic label at the 2'-O-methyl group, an isotopically labeled methylating agent such as [¹³C]methyl iodide or [²H₃]methyl iodide should be used.

Materials:

  • Isotopically labeled 1-methylguanosine

  • Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂)

  • Pyridine, anhydrous

  • [¹³C]Methyl iodide (or other isotopically labeled methyl iodide)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (B91410) (TBAF) in THF

Procedure:

  • 3',5'-O-Protection: Dissolve isotopically labeled 1-methylguanosine in anhydrous pyridine. Add MDPSCl₂ dropwise at 0°C and stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the silyl-protected intermediate.

  • 2'-O-Methylation: Dissolve the protected nucleoside in anhydrous THF. Cool the solution to -78°C and add NaHMDS. After stirring for 30 minutes, add the isotopically labeled methyl iodide. Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection: After quenching the methylation reaction, evaporate the solvent. Dissolve the residue in THF and add TBAF solution. Stir at room temperature until the silyl (B83357) protecting groups are removed.

  • Purify the final product, isotopically labeled this compound, by reverse-phase HPLC.

StepKey ReagentsTypical YieldReference
3',5'-O-ProtectionMDPSCl₂, Pyridine>90%[3]
2'-O-MethylationNaHMDS, [¹³C]CH₃I80-90%[3]
DeprotectionTBAF>95%[3]

Characterization

The final product should be characterized by high-resolution mass spectrometry to confirm its molecular weight and isotopic incorporation, and by NMR spectroscopy to confirm its structure and the position of the isotopic labels.

Expected ¹H NMR Chemical Shifts (in D₂O, predicted):

  • H8: ~7.9 ppm

  • H1': ~5.8 ppm

  • N1-CH₃: ~3.5 ppm

  • 2'-O-CH₃: ~3.4 ppm

  • Ribose protons: 3.9-4.5 ppm

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the experimental design, from the selection of starting materials to the final characterization of the product.

Experimental_Design cluster_planning Planning and Design cluster_synthesis Synthesis cluster_analysis Analysis and Application start Define Isotopic Labeling Strategy (¹³C, ¹⁵N, etc.) select_precursors Select Isotopically Labeled Precursors start->select_precursors step1 Synthesize Labeled 1-Methylguanine select_precursors->step1 step2 Perform Ribosylation step1->step2 step3 Conduct Selective 2'-O-Methylation step2->step3 purification Purify Final Product (HPLC) step3->purification characterization Characterize by NMR and Mass Spectrometry purification->characterization application Utilize in NMR Studies of RNA characterization->application

Caption: Logical workflow for the synthesis and application of labeled m¹G.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis of isotopically labeled this compound. This valuable molecule will facilitate advanced NMR studies of RNA, enabling researchers to gain deeper insights into the structural and dynamic roles of this important modified nucleoside. The chemo-enzymatic strategy offers flexibility in the choice of isotopic labels and can be adapted for the synthesis of other modified ribonucleosides. Successful implementation of these protocols will contribute to the growing field of epitranscriptomics and our understanding of the complex world of RNA biology.

References

Application Note: Chemical Probing of RNA Structure Containing 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The function of RNA is intrinsically linked to its three-dimensional structure, which is often modulated by post-transcriptional modifications. The 1,2'-O-dimethylguanosine (m¹G(2'OMe)) modification is a specialized nucleotide that can influence RNA folding, stability, and interaction with proteins and other nucleic acids. Understanding the structural impact of such modifications is crucial for elucidating RNA function and for the development of RNA-targeted therapeutics. Chemical probing, coupled with high-throughput sequencing, provides a powerful tool for analyzing RNA structure at single-nucleotide resolution. This document provides detailed protocols and application notes for using Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate (DMS) probing to investigate the structure of RNA containing this compound.

Principle of the Methods

Chemical probing techniques utilize small molecules that react with RNA in a structure-dependent manner. The sites of modification are then identified by reverse transcription, where the modifications cause either pauses or mutations that can be detected by sequencing.

  • SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension): SHAPE reagents (e.g., 1M7, NAI) acylate the 2'-hydroxyl group of the ribose backbone in conformationally flexible nucleotides.[1][2] The presence of a methyl group at the 2'-O position in this compound completely blocks the SHAPE reaction at that specific site.[3][4] This makes SHAPE an excellent tool for confirming the absence of a free 2'-hydroxyl group, thereby validating the location of 2'-O-methylation.

  • DMS (Dimethyl Sulfate): DMS methylates the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position).[5][6] It does not react with guanosine (B1672433) at the positions involved in standard base-pairing. Therefore, while DMS does not directly probe the this compound residue itself, it provides critical information about the pairing status of neighboring A and C residues, revealing the local structural context induced by the modification.

These methods, when combined with a mutational profiling readout (SHAPE-MaP, DMS-MaPseq), allow for a quantitative assessment of RNA structure.[1][7][8]

Experimental Workflow

The general workflow for chemical probing of RNA involves several key stages, from RNA preparation to data analysis and structural modeling.

Experimental_Workflow cluster_prep Preparation cluster_probing Chemical Probing cluster_readout Sequencing Readout cluster_analysis Data Analysis RNA_prep RNA Synthesis & Purification (with m¹G(2'OMe)) RNA_folding RNA Folding (e.g., heat, cool, add Mg²⁺) RNA_prep->RNA_folding probe_rxn Chemical Modification RNA_folding->probe_rxn no_reagent No-Reagent Control RNA_folding->no_reagent denaturing Denaturing Control RNA_folding->denaturing rt Reverse Transcription (Mutational Profiling) probe_rxn->rt no_reagent->rt denaturing->rt library_prep Library Preparation rt->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_proc Data Processing (e.g., ShapeMapper) sequencing->data_proc reactivity Calculate Reactivity Scores data_proc->reactivity modeling RNA Structure Modeling reactivity->modeling

Caption: General experimental workflow for chemical probing of RNA.

Protocol 1: SHAPE-MaP of RNA with this compound

This protocol details the steps for performing SHAPE-MaP on in vitro transcribed RNA containing a site-specific this compound modification.

1. RNA Preparation and Folding

  • Synthesize and purify the RNA of interest containing the this compound modification.

  • Resuspend 2-4 µg of purified RNA in 10 µL of RNase-free water.

  • Denature the RNA by heating at 95°C for 2 minutes, then place immediately on ice for 2 minutes.

  • Add 5 µL of 3X folding buffer (e.g., 300 mM HEPES pH 8.0, 300 mM NaCl, 15 mM MgCl₂).

  • Incubate at 37°C for 20 minutes to allow the RNA to fold into its native conformation.[9]

2. SHAPE Modification

  • Prepare three separate reactions from the folded RNA stock: (+) Reagent, (-) Reagent control, and Denaturing control.[10]

  • (+) Reagent: Add 1 µL of SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO) to the folded RNA. Incubate at 37°C for 5 minutes.[9]

  • (-) Reagent Control: Add 1 µL of anhydrous DMSO to the folded RNA. Incubate under the same conditions as the (+) Reagent sample.

  • Denaturing Control: To a separate aliquot of RNA, add denaturing buffer and 1 µL of SHAPE reagent. This control measures the intrinsic reactivity of each nucleotide.

  • Quench the reactions by adding a quenching agent (e.g., DTT) and proceeding immediately to purification.

3. RNA Purification

  • Purify the modified RNA from the reaction mixture using a suitable method, such as ethanol (B145695) precipitation or a spin column-based kit, ensuring removal of salts, DMSO, and unreacted SHAPE reagent.

  • It is critical to perform a DNase digestion step to remove any contaminating DNA.[1]

  • Elute the purified RNA in RNase-free water.

4. Reverse Transcription with Mutational Profiling (MaP)

  • To 1-2 µg of modified RNA, add a gene-specific reverse primer.

  • Perform reverse transcription using a reverse transcriptase that has a higher error rate in the presence of Mn²⁺, which enhances the incorporation of mutations at SHAPE adduct sites.[9][11]

    • Reaction Mix Example: 50 mM Tris pH 8.0, 75 mM KCl, 6 mM MnCl₂, 10 mM DTT, 0.5 mM dNTPs, and SuperScript II reverse transcriptase.[9]

  • Incubate at 25°C for 10 min, followed by 42°C for 1.5-3 hours, and inactivate the enzyme at 70°C for 15 minutes.

5. Library Preparation and Sequencing

  • Use the resulting cDNA as a template for PCR amplification to add sequencing adapters.

  • Purify the PCR product and quantify the library.

  • Sequence the libraries on an Illumina platform.

Protocol 2: DMS-MaPseq of RNA with this compound

This protocol outlines the procedure for DMS probing, which targets unpaired Adenine and Cytosine residues.

1. RNA Preparation and Folding

  • Follow the same RNA preparation and folding procedure as described in Protocol 1 (Steps 1.1 - 1.5).

2. DMS Modification

  • CAUTION: DMS is highly toxic and must be handled in a chemical fume hood with appropriate personal protective equipment.[12]

  • Prepare a fresh 1:20 dilution of DMS in ethanol.

  • (+) Reagent: Add 1 µL of diluted DMS to the folded RNA. Incubate at 37°C for 5-10 minutes.

  • (-) Reagent Control: Add 1 µL of ethanol to a separate aliquot of folded RNA and incubate in parallel.

  • Quench the reaction by adding 2-mercaptoethanol (B42355) (BME) to a final concentration of >1 M.

3. RNA Purification

  • Purify the DMS-modified RNA as described in Protocol 1 (Step 3).

4. Reverse Transcription and Library Preparation

  • Follow the same reverse transcription, library preparation, and sequencing steps as described for SHAPE-MaP (Protocol 1, Steps 4 and 5). Thermostable Group II Intron Reverse Transcriptase (TGIRT) is often recommended for DMS-MaPseq as it efficiently introduces mutations at DMS-modified sites.[6]

Data Analysis and Interpretation

Raw sequencing data is processed using specialized software like ShapeMapper or custom bioinformatic pipelines.[13] The software aligns reads to the reference sequence and calculates mutation rates for each nucleotide position. The reactivity score for each nucleotide is derived by subtracting the background mutation rate (from the no-reagent control) from the mutation rate in the treated sample.

Expected Results for this compound

The presence of the this compound (m¹G(2'OMe)) modification will have distinct effects on the probing data.

  • SHAPE Reactivity: The nucleotide at the position of m¹G(2'OMe) will be completely unreactive to SHAPE reagents. This will result in a reactivity score of zero or a null value (e.g., "NA"), serving as a positive confirmation of the 2'-O-methylation.

  • DMS Reactivity: DMS does not react with guanosine. However, the structural constraints imposed by the m¹G(2'OMe) modification may alter the pairing status of adjacent A and C residues. This will be reflected in their DMS reactivity scores, providing insights into the local secondary structure.

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The table below presents hypothetical data for a short RNA sequence containing this compound at position 7 (G7).

Nucleotide PositionIdentitySHAPE ReactivityDMS ReactivityStructural Interpretation
1C0.050.02Paired
2G0.11-Paired
3A1.251.88Unpaired (Loop)
4U1.40-Unpaired (Loop)
5C0.080.04Paired
6G0.15-Paired
7m¹G(2'OMe) NA - Modified, Paired
8C0.030.01Paired
9A0.951.10Unpaired (Bulge)
10G0.10-Paired
11C0.060.03Paired

Reactivity scores are arbitrary units. SHAPE scores > 0.8 are typically considered highly reactive (unpaired), while scores < 0.2 are considered unreactive (paired). DMS reactivity is specific to A and C. 'NA' denotes not applicable due to the 2'-O-methyl block.

Visualization of Chemical Interactions

The diagram below illustrates the chemical basis for the differential reactivity of a standard guanosine versus this compound with SHAPE reagents.

Chemical_Interaction Mechanism of SHAPE Reagent Interaction cluster_standard Standard Guanosine cluster_modified This compound G_node Guanosine Ribose OH_group 2'-Hydroxyl (OH) G_node->OH_group has a free Acylation Successful Acylation (Adduct Formation) OH_group->Acylation leads to SHAPE_reagent1 SHAPE Reagent SHAPE_reagent1->OH_group attacks mG_node Modified Guanosine Ribose OMe_group 2'-O-methyl (OCH₃) mG_node->OMe_group has a blocked No_reaction Reaction Blocked (No Adduct) OMe_group->No_reaction results in SHAPE_reagent2 SHAPE Reagent SHAPE_reagent2->OMe_group cannot attack

Caption: SHAPE reagent interaction with standard vs. 2'-O-methylated ribose.

Applications

  • Validation of RNA Modifications: The lack of a SHAPE signal provides definitive evidence for the location of 2'-O-methylated nucleotides.

  • Structural Biology: Elucidate the local and global structural changes induced by this compound modifications.

  • Drug Development: Understand how modifications impact the binding of small molecules or antisense oligonucleotides to an RNA target.

  • Tool Compound Development: Assess how RNA-targeting compounds affect the structure of modified RNAs.

References

High-Throughput Screening for 1,2'-O-Dimethylguanosine Modifying Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of ribonucleic acids (RNAs) plays a pivotal role in regulating their structure, function, and metabolism. 1,2'-O-dimethylguanosine is a post-transcriptional modification involving the methylation of a guanosine (B1672433) residue at both the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. This dual modification is accomplished through the sequential action of two distinct classes of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In eukaryotes, the N1-methylation of guanosine (m1G) is primarily catalyzed by the TRM5 family of enzymes, while the 2'-O-methylation of guanosine (Gm) is carried out by enzymes such as FTSJ1. Dysregulation of these modifications has been implicated in various diseases, making the responsible enzymes attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors against the enzymes responsible for this compound formation. Given that this modification is a two-step process, we present generalized HTS methodologies applicable to SAM-dependent methyltransferases, with specific adaptations for targeting human TRM5 and FTSJ1.

Signaling Pathway of Guanosine Methylation

The formation of this compound involves two sequential enzymatic reactions. First, a tRNA (guanine-N1)-methyltransferase, such as TRM5, catalyzes the transfer of a methyl group from SAM to the N1 position of a guanosine residue within an RNA molecule. Subsequently, a tRNA (guanine-2'-O)-methyltransferase, such as FTSJ1, transfers a second methyl group from SAM to the 2'-hydroxyl group of the same guanosine. Both reactions produce S-adenosyl-L-homocysteine (SAH) as a byproduct.

Guanosine Methylation Pathway cluster_n1_methylation N1-Methylation cluster_2o_methylation 2'-O-Methylation Guanosine Guanosine in tRNA m1G N1-Methylguanosine (m1G) Guanosine->m1G m1G_input N1-Methylguanosine (m1G) TRM5 TRM5 TRM5->Guanosine SAH1 SAH TRM5->SAH1 SAM1 SAM SAM1->TRM5 m1Gm This compound (m1Gm) m1G_input->m1Gm FTSJ1 FTSJ1 FTSJ1->m1G_input SAH2 SAH FTSJ1->SAH2 SAM2 SAM SAM2->FTSJ1

Sequential enzymatic reactions leading to this compound.

High-Throughput Screening (HTS) Methodologies

The development of robust and sensitive HTS assays is crucial for the identification of novel inhibitors of methyltransferases. The common strategy for screening SAM-dependent methyltransferases involves the detection of the universal byproduct, SAH. Below are two widely used, adaptable HTS protocols.

Fluorescence-Based SAH Detection Assay

This assay relies on a coupled-enzyme system to convert SAH to a fluorescent product. The inhibition of the methyltransferase leads to a decrease in the fluorescent signal.

Fluorescence_HTS_Workflow Start Start Dispense Dispense Compounds & Controls (384-well plate) Start->Dispense Add_Enzyme Add Methyltransferase (TRM5 or FTSJ1) Dispense->Add_Enzyme Initiate Initiate Reaction (Add Substrate tRNA & SAM) Add_Enzyme->Initiate Incubate_1 Incubate (Enzymatic Reaction) Initiate->Incubate_1 Add_Detection Add Detection Reagent (SAH Hydrolase & Thiol Probe) Incubate_1->Add_Detection Incubate_2 Incubate (Signal Development) Add_Detection->Incubate_2 Read Read Fluorescence Incubate_2->Read Analyze Data Analysis (IC50 Determination) Read->Analyze End End Analyze->End

Workflow for a fluorescence-based methyltransferase HTS assay.

Materials:

  • Purified recombinant human TRM5 or FTSJ1 enzyme

  • Specific tRNA substrate (e.g., in vitro transcribed human tRNACys for TRM5, or a known FTSJ1 substrate tRNA)

  • S-adenosyl-L-methionine (SAM)

  • Test compound library (dissolved in DMSO)

  • Positive control inhibitor (if available)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • SAH Detection Kit (containing SAH hydrolase and a thiol-sensitive fluorescent probe)

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme Addition: Prepare an enzyme solution of TRM5 or FTSJ1 in assay buffer. Add 5 µL of the enzyme solution to each well.

  • Reaction Initiation: Prepare a substrate master mix containing the specific tRNA substrate and SAM in assay buffer. Initiate the reaction by adding 5 µL of the substrate master mix to each well. Final concentrations should be optimized, but a starting point could be 1 µM tRNA and 10 µM SAM.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 10 µL of the SAH detection reagent to each well.

  • Signal Development: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Luminescence-Based SAH Detection Assay (e.g., MTase-Glo™)

This homogenous assay quantifies SAH by converting it to ATP in a series of enzymatic reactions, and the resulting ATP is detected using a luciferase-luciferin reaction. A decrease in luminescence indicates inhibition of the methyltransferase.

Luminescence_HTS_Workflow Start Start Dispense Dispense Compounds & Controls (384-well plate) Start->Dispense Add_Mix Add Enzyme/Substrate/SAM Mix (TRM5 or FTSJ1, tRNA, SAM) Dispense->Add_Mix Incubate_1 Incubate (Enzymatic Reaction) Add_Mix->Incubate_1 Add_Reagent_1 Add MTase-Glo™ Reagent (Stops reaction, converts SAH to ADP) Incubate_1->Add_Reagent_1 Incubate_2 Incubate Add_Reagent_1->Incubate_2 Add_Reagent_2 Add Detection Solution (Converts ADP to ATP, generates light) Incubate_2->Add_Reagent_2 Incubate_3 Incubate (Luminescence Development) Add_Reagent_2->Incubate_3 Read Read Luminescence Incubate_3->Read Analyze Data Analysis (IC50 Determination) Read->Analyze End End Analyze->End

Application Notes and Protocols for Synthetic 1,2'-O-dimethylguanosine as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic 1,2'-O-dimethylguanosine is a modified purine (B94841) nucleoside analog. While detailed research applications for this specific compound are not extensively documented in peer-reviewed literature, its structural similarity to other biologically active methylated guanosine (B1672433) derivatives suggests its potential as a valuable research tool. This document provides hypothetical, yet detailed, application notes and protocols based on its potential use as an antiviral agent and an anti-cancer compound. These protocols are based on standard methodologies for evaluating similar classes of molecules.

Application Note 1: Evaluation of this compound as a Potential Influenza Neuraminidase Inhibitor

Background

Influenza viruses rely on the neuraminidase (NA) enzyme to cleave sialic acid residues on the host cell surface, which facilitates the release of newly formed virus particles from infected cells.[1] Inhibition of neuraminidase is a clinically validated strategy for treating influenza infections.[2] Synthetic this compound, as a guanosine analog, can be investigated for its potential to inhibit this critical step in the viral life cycle.

Illustrative Quantitative Data

The inhibitory activity of this compound against various influenza neuraminidase subtypes could be determined using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values would quantify its potency. Below is a table of hypothetical data for illustrative purposes.

CompoundN1 Neuraminidase (H1N1) IC50 (nM)N2 Neuraminidase (H3N2) IC50 (nM)Influenza B Neuraminidase IC50 (nM)
This compound 150220450
Oseltamivir Carboxylate 1.55.025.0
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing neuraminidase inhibition and the role of neuraminidase in the influenza virus life cycle.

G cluster_workflow Neuraminidase Inhibition Assay Workflow A Prepare serial dilutions of This compound B Add diluted compound and neuraminidase enzyme to 96-well plate A->B C Incubate at room temperature B->C D Add fluorogenic substrate (MUNANA) C->D E Incubate at 37°C D->E F Add stop solution E->F G Measure fluorescence (Excitation: 355nm, Emission: 460nm) F->G H Calculate IC50 values G->H

Workflow for Neuraminidase Inhibition Assay.

G cluster_virus_lifecycle Influenza Virus Life Cycle & Neuraminidase Inhibition Attachment 1. Virus Attachment (HA binds Sialic Acid) Endocytosis 2. Endocytosis Attachment->Endocytosis Fusion 3. vRNP Release Endocytosis->Fusion Replication 4. Viral Replication & Transcription (in Nucleus) Fusion->Replication Assembly 5. Viral Protein Synthesis & Assembly Replication->Assembly Budding 6. Virus Budding Assembly->Budding Release 7. Virus Release Budding->Release Release->Attachment Infection of new cells Inhibition Inhibition by This compound Inhibition->Release

Influenza Virus Life Cycle and Point of Inhibition.

Protocol: In Vitro Neuraminidase Inhibition Assay [3][4]

This protocol describes a fluorescence-based assay to determine the inhibitory effect of this compound on influenza neuraminidase activity.

Materials:

  • This compound

  • Recombinant influenza neuraminidase (e.g., from H1N1 or H3N2 strains)

  • Assay Buffer: 33 mM MES, pH 6.5, containing 4 mM CaCl2

  • Fluorogenic Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) stock solution (10 mM in DMSO)

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Positive Control: Oseltamivir Carboxylate

  • Black, flat-bottom 96-well microplates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Prepare similar dilutions for the positive control, Oseltamivir Carboxylate.

  • Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a pre-determined optimal concentration.

  • Assay Setup:

    • To the wells of a 96-well plate, add 50 µL of the serially diluted this compound or control compound.

    • Include "no inhibitor" control wells (50 µL of Assay Buffer) and "substrate control" wells (100 µL of Assay Buffer).

    • Add 50 µL of the diluted neuraminidase enzyme to all wells except the substrate control wells.

    • Gently tap the plate to mix and incubate at room temperature for 45 minutes.[3]

  • Reaction Initiation and Incubation:

    • Prepare a working solution of MUNANA at 300 µM in Assay Buffer.[3]

    • Add 50 µL of the MUNANA working solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 60 minutes.[2]

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.[3]

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from substrate control wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Application Note 2: Assessing the Anti-proliferative Effects of this compound in Cancer Cell Lines

Background

Modified nucleosides play a crucial role in various cellular processes, and their dysregulation is often associated with diseases like cancer.[5][6] For instance, N7-methylguanosine (m7G) modifications are known to affect RNA metabolism and are linked to tumorigenesis.[5] As a synthetic dimethylated guanosine analog, this compound can be explored for its potential to interfere with cancer cell proliferation and viability.

Illustrative Quantitative Data

The anti-proliferative effect of this compound on various cancer cell lines can be quantified by determining the half-maximal effective concentration (EC50) using a cell viability assay such as the MTT assay.

Cell LineCancer TypeThis compound EC50 (µM)
A549 Lung Carcinoma25.5
MCF-7 Breast Adenocarcinoma42.1
HeLa Cervical Cancer33.8
HCT116 Colorectal Carcinoma18.9
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate a typical workflow for a cell viability assay and a key signaling pathway involved in cancer cell proliferation that could be modulated by nucleoside analogs.

G cluster_workflow MTT Cell Viability Assay Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and EC50 G->H

Workflow for MTT Cell Viability Assay.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibition Potential Modulation by This compound Inhibition->Proliferation

PI3K/Akt/mTOR Pathway in Cancer Proliferation.

Protocol: MTT Cell Viability Assay [7]

This protocol details the steps to assess the effect of this compound on the viability and proliferation of adherent cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile, 96-well flat-bottom plates (tissue culture treated)

  • Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to obtain 2x the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium, MTT, and solubilizer only) from all readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

Disclaimer: The application notes, protocols, and data provided herein are for illustrative and research guidance purposes only. As there is limited published data on this compound, all experimental conditions, including compound concentrations and incubation times, should be optimized for specific experimental systems.

References

Analysis of 1,2'-O-dimethylguanosine in Cellular RNA Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA molecules are critical regulators of gene expression and cellular function. Among the over 170 known RNA modifications, methylation is one of the most prevalent and diverse.[1] 1,2'-O-dimethylguanosine (m1Gm) is a modified nucleoside found in various RNA species, particularly transfer RNA (tRNA). This modification, involving the methylation of the guanine (B1146940) base at the N1 position and the ribose at the 2'-O position, is thought to play a significant role in RNA structure, stability, and function.[2] Dysregulation of RNA modifications has been implicated in a range of diseases, including cancer, making the analysis of specific modifications like m1Gm a crucial area of research for biomarker discovery and therapeutic development.[1][3]

This document provides detailed protocols for the analysis of this compound in cellular RNA extracts, focusing on methodologies for RNA extraction, enzymatic digestion, and quantification by liquid chromatography-mass spectrometry (LC-MS). Additionally, it explores the potential functional implications of this modification and its relationship with cellular signaling pathways.

Data Presentation

Quantitative data for this compound (m1Gm) in cellular RNA extracts is currently limited in publicly available literature. However, analysis of other methylated guanosine (B1672433) derivatives provides a framework for understanding the expected abundance and variation. The following table summarizes representative quantitative data for related guanosine modifications in human cell lines, which can serve as a reference for expected ranges when analyzing m1Gm.

Cell LineRNA TypeModificationAbundance (Modifications per 10^6 Nucleosides)Reference
HEK293TGenomic DNAN2-methyl-dG~90[4]
HeLaCytoplasmic tRNAm7GStoichiometry of 60-85% at specific sites[5]
HEK293TCytoplasmic tRNAm7GStoichiometry of 60-85% at specific sites[5]

Note: The provided data for N2-methyl-dG is for a DNA modification and is included to give a general idea of the levels of a dimethylated guanine species that can be detected. The m7G data represents the percentage of modification at a specific tRNA site, not the overall abundance in total RNA. Further research is needed to establish a comprehensive quantitative profile of m1Gm across different cell lines and tissues.

Experimental Protocols

The analysis of this compound in cellular RNA extracts involves a multi-step workflow, from sample preparation to instrumental analysis. The following protocols provide a detailed methodology for each key experiment.

Total RNA Extraction from Cultured Cells

This protocol is suitable for extracting total RNA from a variety of cultured human cell lines, including HeLa, HEK293T, and Jurkat cells.

Materials:

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS and then lyse the cells directly in the culture dish by adding 1 mL of TRIzol™ reagent per 10 cm² of culture dish surface area. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then lyse by adding TRIzol™ reagent and passing the cell lysate several times through a pipette.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent used. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes. Centrifuge the sample at 12,000 × g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used. Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 × g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash: Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol™ reagent used. Mix the sample by vortexing and centrifuge at 7,500 × g for 5 minutes at 4°C.

  • RNA Solubilization: Remove the ethanol wash. Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility. Dissolve the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip.

  • Quantification and Quality Control: Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA. The integrity of the RNA can be assessed by denaturing agarose (B213101) gel electrophoresis.

Enzymatic Digestion of RNA to Nucleosides

This protocol describes the complete enzymatic digestion of RNA into its constituent nucleosides for subsequent LC-MS/MS analysis.

Materials:

  • Purified total RNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • RNase-free water

  • Reaction buffer (e.g., 10 mM NH₄OAc, pH 5.3)

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine up to 5 µg of total RNA with Nuclease P1 (e.g., 2 units) and Bacterial Alkaline Phosphatase (e.g., 0.1 units) in the appropriate reaction buffer. Adjust the final volume with RNase-free water.

  • Incubation: Incubate the reaction mixture at 37°C for at least 2 hours. For complete digestion of all RNA species, an overnight incubation may be necessary.

  • Enzyme Inactivation: Inactivate the enzymes by heating the reaction mixture at 95°C for 5 minutes.

  • Sample Preparation for LC-MS/MS: Centrifuge the digested sample to pellet any denatured protein. The supernatant containing the nucleosides is now ready for direct injection into the LC-MS/MS system or can be stored at -20°C.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of m1Gm using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • Enzymatically digested RNA sample

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-1,2'-O-dimethylguanosine) if available, for accurate quantification.

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • A suitable reversed-phase C18 column

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations. If using an internal standard, spike each standard with a fixed concentration of the stable isotope-labeled analog.

  • Sample Preparation: Spike the enzymatically digested RNA samples with the same fixed concentration of the internal standard as used in the calibration curve.

  • LC Separation:

    • Inject the prepared standards and samples onto the C18 column.

    • Separate the nucleosides using a gradient elution program. An example gradient could be:

      • 0-5 min: 5% B

      • 5-15 min: 5-95% B (linear gradient)

      • 15-20 min: 95% B

      • 20.1-25 min: 5% B (re-equilibration)

    • The flow rate and column temperature should be optimized for best separation.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its internal standard. The specific precursor-to-product ion transitions will need to be determined by infusing the analytical standard. For this compound (C₁₂H₁₇N₅O₅, exact mass: 311.12), a likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 312.1. A characteristic product ion would be the protonated guanine base at m/z 152.1.

    • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard in both the standards and the samples.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualization of Experimental Workflow and Potential Signaling Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for m1Gm analysis and a hypothetical signaling pathway involving tRNA methyltransferases.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Digestion Enzymatic Digestion cluster_Analysis LC-MS/MS Analysis CellCulture Cell Culture (e.g., HeLa, HEK293T) RNA_Extraction Total RNA Extraction CellCulture->RNA_Extraction RNA_QC RNA Quantification & Quality Control RNA_Extraction->RNA_QC Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_QC->Enzymatic_Digestion LC_MSMS LC-MS/MS Quantification of m1Gm Enzymatic_Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Result Quantitative Data on m1Gm Levels Data_Analysis->Result

Caption: Experimental workflow for the analysis of this compound (m1Gm).

SignalingPathway cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_tRNA_mod tRNA Modification cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Stress_Signals Cellular Stress Stress_Signals->PI3K_AKT mTOR mTOR Signaling PI3K_AKT->mTOR TRMT tRNA Methyltransferase (e.g., TRMT1-like) mTOR->TRMT ? tRNA tRNA TRMT->tRNA Methylation m1Gm_tRNA m1Gm-modified tRNA Translation Translation Fidelity & Efficiency m1Gm_tRNA->Translation Cell_Growth Cell Growth & Proliferation Translation->Cell_Growth

Caption: Hypothetical signaling pathway involving tRNA methyltransferases and m1Gm.

Discussion and Future Perspectives

The analysis of this compound and other RNA modifications is a rapidly evolving field. While robust methods for their detection and quantification exist, several areas require further investigation.

Functional Role of m1Gm: The precise biological function of m1Gm is not yet fully elucidated. It is hypothesized that, like other tRNA modifications, it plays a role in maintaining tRNA structural integrity, influencing codon recognition, and ensuring translational fidelity.[2] Future studies should focus on elucidating the specific impact of m1Gm on these processes, potentially through the use of knockout or knockdown models of the enzymes responsible for its deposition.

Enzymes and Regulation: The specific methyltransferases responsible for the formation of m1Gm in human cells are not definitively characterized. The TRM1/Trm1 family of tRNA methyltransferases are known to be involved in the formation of N2,N2-dimethylguanosine (m2,2G) and may also play a role in m1Gm synthesis.[6] Identifying the specific "writer" enzymes for m1Gm will be crucial for understanding its regulation and its connection to cellular signaling pathways. For instance, tRNA methyltransferases can be regulated by major signaling cascades like the PI3K/AKT/mTOR pathway, linking cellular metabolic status to the regulation of protein synthesis.[7]

Clinical Relevance: Changes in the levels of RNA modifications have been associated with various cancers.[1][8] Establishing a clear correlation between m1Gm levels and specific disease states could lead to the development of novel biomarkers for diagnosis, prognosis, and therapeutic response. Further quantitative studies across a wide range of cancer cell lines and patient samples are needed to explore this potential.

References

Application Notes and Protocols for 1,2'-O-dimethylguanosine Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2'-O-dimethylguanosine (m¹Gm) is a post-transcriptionally modified ribonucleoside. Modified nucleosides, including m¹Gm, are increasingly recognized for their roles in various biological processes, including the regulation of RNA stability and translation. Their dysregulation has been implicated in several diseases, making them potential biomarkers and therapeutic targets. Accurate and reproducible quantification of these modifications is crucial for advancing our understanding of their biological significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection of modified nucleosides.[1] This document provides a detailed protocol for the preparation of RNA samples for the analysis of this compound by mass spectrometry.

Data Presentation

While specific quantitative performance data for this compound is not extensively available in the literature, the following table summarizes typical performance characteristics for the analysis of structurally similar modified guanosine (B1672433) derivatives using LC-MS/MS. This data can be used as a reference for expected performance.

ParameterValueCompoundReference
Limit of Detection (LOD) 43 fmolO⁶-methyl-2'-deoxyguanosine[2]
Limit of Quantification (LOQ) 85 fmolO⁶-methyl-2'-deoxyguanosine[2]
Recovery (Solid-Phase Extraction) 90% - 100%Tryptophan (as a representative analyte)[3]
Recovery (Membrane Extraction) 95.1% - 106.1%8-hydroxy-2'-deoxyguanosine[4]
Linear Range 0.5 - 20 ng/mLO⁶-methylguanine[5]

Experimental Protocols

This protocol outlines the key steps for preparing samples for the analysis of this compound from total RNA.

Materials
  • Nuclease P1 (0.5 U/μL)

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES buffer (pH 7.0)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium acetate (B1210297) (10 mM, pH 5.3)

  • Internal standards (e.g., isotopically labeled this compound, if available)

Protocol for RNA Digestion to Nucleosides

This procedure describes the enzymatic digestion of RNA into its constituent nucleosides.

  • Sample Preparation: In a microcentrifuge tube, combine up to 2.5 µg of total RNA with 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES (pH 7.0).

  • Volume Adjustment: Bring the total volume to 25 µL with ultrapure water.

  • Enzymatic Digestion: Incubate the mixture for 3 hours at 37°C. For 2′-O-methylated nucleosides like this compound, which can be resistant to nuclease digestion, a prolonged digestion of up to 24 hours may be necessary to improve the yield. To prevent evaporation during prolonged incubation, it is recommended to use a PCR instrument.[6]

  • Post-Digestion: After digestion, the samples should be immediately processed for purification or analyzed by LC-MS/MS.[6]

Protocol for Solid-Phase Extraction (SPE) Cleanup

This protocol is for the purification of the digested nucleoside mixture to remove enzymes and other interfering substances.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the 25 µL digested RNA sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultrapure water to remove salts and other hydrophilic impurities.

  • Elution: Elute the nucleosides from the cartridge with 1 mL of methanol.

  • Drying: Evaporate the eluted sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and analysis of this compound from RNA samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, BAP) RNA_Isolation->Enzymatic_Digestion Total RNA SPE_Cleanup Solid-Phase Extraction (SPE) Enzymatic_Digestion->SPE_Cleanup Nucleoside Mixture LC_MS_MS LC-MS/MS Analysis SPE_Cleanup->LC_MS_MS Purified Nucleosides Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Experimental workflow for m¹Gm analysis.
Biological Pathway: Formation and Role of N²,N²-dimethylguanosine in tRNA

While the specific signaling pathways involving this compound are not extensively characterized, the formation and function of the structurally related N²,N²-dimethylguanosine (m²₂G) in tRNA is well-documented. The enzyme TRMT1 is responsible for the dimethylation of a specific guanosine at position 26 in many tRNAs. This modification is crucial for proper tRNA folding and stability, which in turn affects protein synthesis and cellular homeostasis.[7][8] Mutations in the TRMT1 gene that impair this function have been linked to intellectual disability.[7]

biological_pathway cluster_tRNA_maturation tRNA Maturation cluster_cellular_function Cellular Function cluster_disease Pathology G26 Guanosine at position 26 (in pre-tRNA) m2G N2-methylguanosine (m²G) G26->m2G TRMT1 (Methylation) m22G N2,N2-dimethylguanosine (m²₂G) m2G->m22G TRMT1 (Methylation) tRNA_folding tRNA Folding and Stability m22G->tRNA_folding Ensures proper structure Protein_synthesis Protein Synthesis tRNA_folding->Protein_synthesis Redox_homeostasis Redox Homeostasis Protein_synthesis->Redox_homeostasis TRMT1_mutation TRMT1 Mutation Impaired_methylation Impaired m²₂G Formation TRMT1_mutation->Impaired_methylation ID Intellectual Disability Impaired_methylation->ID

Formation and function of m²₂G in tRNA.

Mass Spectrometry Parameters

For targeted analysis of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and specificity.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 312.1[2]

  • Product Ion (Q3): m/z 166[2]

  • Collision Energy: Optimization is required, but a starting point of 15-25 eV is suggested.

  • Dwell Time: 10-50 ms

It is crucial to optimize instrument parameters such as capillary voltage, gas flow, and source temperature for the specific LC-MS/MS system being used.[2] The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.

References

Troubleshooting & Optimization

troubleshooting low yield in 1,2'-O-dimethylguanosine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of 1,2'-O-dimethylguanosine. Low yields in this multi-step synthesis can arise from incomplete reactions, side reactions, and purification difficulties. This guide offers a systematic approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several stages of the process. The primary areas to investigate are:

  • Inefficient Protection/Deprotection: Incomplete protection of the ribose hydroxyl groups or the guanine (B1146940) base can lead to a mixture of undesired methylated products. Similarly, incomplete deprotection can result in the loss of the target compound.

  • Suboptimal Methylation Conditions: The choice of methylating agent, base, and solvent is critical for achieving selective and complete methylation at both the N1 and 2'-O positions.

  • Side Reactions: Methylation can occur at other nucleophilic sites on the guanosine (B1672433) molecule, such as the N7, O6, and the exocyclic N2 amine of the guanine base, or the 3'- and 5'-hydroxyls of the ribose if not properly protected.

  • Purification Losses: Separation of the desired this compound from unreacted starting material, mono-methylated isomers (1-methylguanosine and 2'-O-methylguanosine), and other side products can be challenging and lead to significant loss of the final product.

Q2: I am observing a complex mixture of products after the methylation steps. How can I improve the selectivity?

A complex product mixture is a common issue and typically points to a lack of selectivity in the methylation reactions. Here’s a systematic approach to troubleshooting:

  • Protecting Group Strategy: The use of an orthogonal protecting group strategy is highly recommended. This involves using protecting groups for different functional groups that can be removed under different conditions, allowing for sequential and controlled methylation.

    • For 2'-O-methylation: Protecting the 3' and 5' hydroxyl groups of the ribose is essential. A common strategy is to use a silyl-based protecting group like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl2) or methylene-bis-(diisopropylsilyl chloride) (MDPSCl2).

    • For N1-methylation: To direct methylation to the N1 position of guanine, the exocyclic N2 amine should be protected. An N,N-dialkyl formamidine (B1211174) protecting group is effective in directing alkylation to the N1 position.[1] O6 protection with a 2-nitrophenyl or tert-butyldiphenylsilyl group can also prevent N1 alkylation if 2'-O-alkylation is desired first.[2][3]

  • Choice of Methylating Agent and Base:

    • For selective 2'-O-methylation without protection of the guanine base, a weak electrophile like methyl chloride (CH3Cl) in combination with a mild base such as sodium bis(trimethylsilyl)amide (NaHMDS) has been shown to be effective.[4]

    • For N1-methylation, stronger alkylating agents like methyl iodide (CH3I) are often used. The choice of base will depend on the protecting groups present.

Q3: How can I effectively purify this compound from the reaction mixture?

The purification of this compound from a mixture of structurally similar compounds is a critical step that significantly impacts the final yield.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating nucleosides and their methylated isomers.

    • Column: A C18 column is commonly used for the separation of nucleosides.[5][6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.[5][7] The specific gradient will need to be optimized for your particular mixture.

  • Column Chromatography: Silica (B1680970) gel column chromatography can also be used, particularly for larger-scale purifications. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol) is often effective.

Q4: How do I confirm the identity and purity of my final product?

Proper characterization is essential to confirm that you have synthesized the correct isomer and to assess its purity.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, confirming the addition of two methyl groups. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to differentiate between isomers based on their fragmentation patterns.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: The chemical shifts of the methyl groups and the ribose protons will be characteristic of the this compound structure.

    • ¹³C NMR: The carbon chemical shifts will also be indicative of the methylation pattern.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will allow you to confirm the connectivity of the atoms in the molecule and definitively assign the positions of the methyl groups.

Data Presentation

Table 1: Summary of Reagents for a Proposed Synthetic Route

StepReagentPurposeTypical Stoichiometry (relative to starting guanosine)
1. 3',5'-OH Protection 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2)Protection of ribose hydroxyls1.1 - 1.2 equivalents
Imidazole (B134444)Base2.2 - 2.5 equivalents
2. N2 Protection N,N-Dimethylformamide dimethyl acetal (B89532)Formation of formamidine protecting groupLarge excess (used as solvent)
3. N1-Methylation Methyl Iodide (CH3I)Methylating agent1.1 - 1.5 equivalents
Potassium Carbonate (K2CO3)Base2.0 - 3.0 equivalents
4. N2 Deprotection Aqueous Ammonia (B1221849)Removal of formamidine groupVaries (e.g., 2M solution)
5. 2'-O-Methylation Methyl Chloride (CH3Cl)Methylating agentExcess (bubbled through solution)
Sodium bis(trimethylsilyl)amide (NaHMDS)Base1.1 - 1.5 equivalents
6. 3',5'-OH Deprotection Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)Removal of silyl (B83357) protecting group1.1 - 1.5 equivalents

Table 2: HPLC Conditions for Analysis of Methylated Guanosine Derivatives

ParameterConditionReference
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[5][6]
Mobile Phase A 50 mM Phosphate Buffer (pH 4.0 - 5.8)[5][7]
Mobile Phase B Methanol or Acetonitrile[5][7]
Gradient Optimized linear gradient from low to high %B[5][7]
Flow Rate 0.5 - 1.0 mL/min[5][7]
Detection UV at 254 nm[7]
Column Temperature 25 - 40 °C[5]

Experimental Protocols

Proposed Synthetic Pathway for this compound

This protocol outlines a potential synthetic route employing an orthogonal protecting group strategy. Optimization of reaction times, temperatures, and reagent quantities may be necessary.

experimental_workflow cluster_protection Protection Steps cluster_methylation Methylation Steps cluster_deprotection_purification Final Steps start Guanosine step1 3',5'-O-Protection (TIPDSCl2, Imidazole) start->step1 step2 N2-Protection (DMF-DMA) step1->step2 step3 N1-Methylation (CH3I, K2CO3) step2->step3 step4 N2-Deprotection (aq. NH3) step3->step4 step5 2'-O-Methylation (CH3Cl, NaHMDS) step4->step5 step6 3',5'-O-Deprotection (TBAF) step5->step6 step7 Purification (HPLC) step6->step7 end This compound step7->end

Caption: Proposed synthetic workflow for this compound.

Step 1: 3',5'-O-Protection of Guanosine

  • Dissolve guanosine in anhydrous pyridine.

  • Add imidazole (2.2 eq).

  • Cool the mixture to 0°C and slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2, 1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC until completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine by silica gel chromatography.

Step 2: N2-Protection

  • Dissolve the product from Step 1 in N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture (e.g., to 50°C) and monitor by TLC.

  • Remove the excess DMF-DMA under reduced pressure to obtain the N2-(dimethylaminomethylene)-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine.

Step 3: N1-Methylation

  • Dissolve the N2-protected guanosine derivative in an anhydrous aprotic solvent (e.g., DMF).

  • Add potassium carbonate (K2CO3, 2.0 eq).

  • Add methyl iodide (CH3I, 1.2 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate.

  • Purify the product by silica gel chromatography.

Step 4: N2-Deprotection

  • Dissolve the N1-methylated product in a solution of aqueous ammonia (e.g., 2M in methanol).

  • Stir at room temperature and monitor the removal of the formamidine group by TLC.

  • Concentrate the reaction mixture to dryness.

Step 5: 2'-O-Methylation

  • Dissolve the product from Step 4 in an anhydrous aprotic solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq).

  • Bubble methyl chloride (CH3Cl) gas through the solution for a set period.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product and purify by silica gel chromatography.

Step 6: 3',5'-O-Deprotection

  • Dissolve the di-methylated product in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 eq) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Quench the reaction and purify the crude this compound.

Step 7: Final Purification

  • Purify the crude product by reversed-phase HPLC using the conditions outlined in Table 2.

  • Collect the fractions containing the pure this compound and lyophilize to obtain the final product.

Mandatory Visualization

troubleshooting_low_yield cluster_analysis Initial Analysis cluster_scenarios Possible Scenarios and Solutions start Low Yield of This compound analysis Analyze crude reaction mixture by HPLC and Mass Spectrometry start->analysis incomplete_reaction High percentage of starting material or mono-methylated products analysis->incomplete_reaction Incomplete Conversion side_products Presence of unexpected masses or multiple isomers analysis->side_products Multiple Products low_recovery Good conversion in crude mixture, but low isolated yield analysis->low_recovery Poor Purification solution_incomplete Optimize methylation conditions: - Increase reaction time/temperature - Use more equivalents of methylating agent/base - Check purity of reagents incomplete_reaction->solution_incomplete solution_side_products Improve selectivity: - Re-evaluate protecting group strategy - Use milder/more selective reagents - Optimize reaction temperature to minimize side reactions side_products->solution_side_products solution_low_recovery Optimize purification: - Adjust HPLC gradient for better separation - Consider alternative purification methods - Minimize transfer losses low_recovery->solution_low_recovery

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1,2'-O-dimethylguanosine Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2'-O-dimethylguanosine phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this modified nucleoside phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound phosphoramidite?

A1: The primary challenges in the synthesis of this compound phosphoramidite stem from the multi-step process involving two selective methylations and the inherent instability of phosphoramidites. Key difficulties include:

  • Regioselective N1-methylation: Achieving selective methylation at the N1 position of the guanine (B1146940) base without concurrent methylation at other reactive sites (such as N7 or O6) can be challenging. This often requires specific protecting group strategies to shield other nucleophilic centers.

  • 2'-O-methylation: Similar to the N1-methylation, the selective methylation of the 2'-hydroxyl group of the ribose sugar requires careful optimization to avoid methylation of the 3'- and 5'-hydroxyl groups.

  • Protecting Group Strategy: A robust protecting group strategy is essential to ensure that the correct functional groups are reactive at each step of the synthesis. This includes protection of the 5'-hydroxyl (commonly with a dimethoxytrityl group, DMT), the exocyclic N2-amino group of guanine, and the 3'-hydroxyl group prior to phosphitylation.

  • Phosphitylation Reaction: The introduction of the phosphoramidite moiety at the 3'-hydroxyl group is a moisture-sensitive step that requires anhydrous conditions to achieve high yields. The stability of the final phosphoramidite is also a concern, as they are susceptible to hydrolysis and oxidation.

  • Purification: Purification of the intermediate compounds and the final phosphoramidite can be complex due to the presence of diastereomers and closely related side products.

Q2: What is a recommended synthetic route for this compound phosphoramidite?

A2: A common synthetic approach involves a stepwise modification of a guanosine (B1672433) precursor. While a complete, one-pot synthesis is challenging, a feasible route can be broken down into the following key stages:

  • Preparation of 2'-O-methylguanosine: This is often the starting point, which can be synthesized from guanosine through selective protection of the 3' and 5' hydroxyls, followed by methylation of the 2'-hydroxyl group and subsequent deprotection.

  • Protection of 2'-O-methylguanosine: The 5'-hydroxyl group is protected with a DMT group, and the exocyclic N2-amino group is protected, for example, with a dimethylformamidine (dmf) group.

  • N1-methylation: The N1 position of the protected 2'-O-methylguanosine is then methylated. One reported method involves a one-step methylation of the corresponding phosphoramidite under phase-transfer conditions.[1]

  • Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically carried out using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent.

Q3: What are the critical parameters to control during the phosphitylation step?

A3: The phosphitylation step is highly sensitive to moisture and oxygen. To ensure a successful reaction, the following parameters are critical:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: The phosphitylating agent should be of high purity and handled under anhydrous conditions.

  • Activator: A suitable activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is required to catalyze the reaction.

  • Reaction Time and Temperature: The reaction is typically fast, but monitoring by TLC or ³¹P NMR is recommended to determine the optimal reaction time. The reaction is usually performed at room temperature.

  • Work-up: The reaction work-up should be performed promptly to minimize degradation of the product.

Q4: How does the N1-methylation of guanosine affect the properties of the resulting oligonucleotide?

A4: The introduction of a methyl group at the N1 position of guanine can significantly alter the properties of the nucleoside and the resulting oligonucleotide. N1-methylation disrupts the Watson-Crick base pairing with cytosine by blocking a hydrogen bond donor site. This modification can be used to probe DNA or RNA structure and function or to modulate the binding affinity of oligonucleotides. The presence of the N1-methyl group can also increase the lability of the glycosidic bond, making the nucleoside more susceptible to depurination under acidic conditions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound phosphoramidite.

Problem Possible Cause(s) Recommended Solution(s)
Low yield in N1-methylation step Incomplete reaction.- Ensure complete deprotonation of the N1 position by using a sufficiently strong and non-nucleophilic base.- Optimize reaction time and temperature. Monitor reaction progress by TLC or HPLC.
Side reactions (e.g., methylation at N7 or O6).- Employ a suitable protecting group for the O6 position if O6-methylation is observed.- Optimize the choice of methylating agent and reaction conditions to favor N1-methylation.
Degradation of starting material or product.- Ensure anhydrous conditions and an inert atmosphere to prevent degradation.
Low yield in 2'-O-methylation step Incomplete reaction.- Optimize reaction time and temperature.- Ensure the use of a suitable methylating agent and base.
Methylation at other hydroxyl groups.- Use a robust protecting group strategy to selectively block the 3'- and 5'-hydroxyl groups.
Low yield in phosphitylation step Presence of moisture.- Thoroughly dry all glassware, solvents, and reagents.- Perform the reaction under a strict inert atmosphere.
Inactive phosphitylating agent.- Use fresh or properly stored phosphitylating agent.
Incomplete reaction.- Ensure the use of a suitable activator.- Monitor the reaction by ³¹P NMR to confirm completion.
Multiple spots on TLC or peaks on HPLC of the final product Presence of diastereomers.- This is expected as the phosphorus center is chiral. The diastereomers can often be used as a mixture in oligonucleotide synthesis.
Presence of unreacted starting material.- Drive the reaction to completion by optimizing reaction time or using a slight excess of the phosphitylating agent.
Presence of side products (e.g., H-phosphonate, hydrolyzed phosphoramidite).- Improve anhydrous conditions during reaction and work-up.- Purify the product carefully using flash column chromatography.
Depurination during oligonucleotide synthesis Increased lability of the N1-methylated guanosine.- Use milder acidic conditions for the detritylation step during solid-phase synthesis. Dichloroacetic acid (DCA) is often preferred over trichloroacetic acid (TCA).
Incomplete deprotection of the final oligonucleotide Steric hindrance from the modified base.- Optimize deprotection conditions (time, temperature, and deprotection solution) for oligonucleotides containing this compound. Mild deprotection conditions may be required.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the synthesis of modified guanosine phosphoramidites. Please note that specific yields and reaction times can vary depending on the exact substrate, reagents, and experimental conditions.

Table 1: Synthesis of 2'-O-methylguanosine from Guanosine

StepReagents and ConditionsTypical YieldReference
3',5'-O-ProtectionMethylene-bis-(diisopropylsilyl chloride), Imidazole (B134444), DMF~79%[4][5]
2'-O-MethylationNaHMDS, MeCl, DMF~83%[4][5]
Deprotection3HF-Et₃N, THF~91%[4][5]

Table 2: Synthesis of this compound Phosphoramidite from Protected 2'-O-methylguanosine

StepReagents and ConditionsTypical YieldReference
5'-O-DMT ProtectionDMT-Cl, PyridineHigh[6]
N2-Protection(Dimethylamino)methylene (dmf)High[1]
N1-MethylationMeI, NaOHaq/CH₂Cl₂, Phase-transfer catalyst~82%[1]
3'-O-Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, CH₂Cl₂~72%[7]

Experimental Protocols

Protocol 1: Synthesis of 2'-O-methylguanosine

This protocol is adapted from a chemoselective synthesis method.[4][5]

  • 3',5'-O-Protection of Guanosine: To a solution of guanosine in DMF, add imidazole followed by methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the 3',5'-O-protected guanosine.

  • 2'-O-Methylation: Dissolve the protected guanosine in anhydrous DMF and cool the solution. Add sodium bis(trimethylsilyl)amide (NaHMDS) as a base, followed by methyl chloride (MeCl). Allow the reaction to proceed at low temperature and monitor its completion by TLC. Quench the reaction and purify the product to obtain 3',5'-O-protected-2'-O-methylguanosine.

  • Deprotection: Treat the product from the previous step with triethylamine (B128534) trihydrofluoride (3HF-Et₃N) in THF to remove the silyl (B83357) protecting group. Purify the final product, 2'-O-methylguanosine, by chromatography.

Protocol 2: One-step N1-methylation of N2-dmf-2'-O-methylguanosine-3'-O-phosphoramidite

This protocol is based on a method for direct modification of a commercially available phosphoramidite.[1]

  • Reaction Setup: Dissolve the N2-[(dimethylamino)methylene]-2'-O-methylguanosine-3'-O-phosphoramidite in a biphasic solvent system of CH₂Cl₂ and aqueous NaOH.

  • Methylation: Add methyl iodide (MeI) as the methylating agent. The reaction is carried out under phase-transfer conditions.

  • Reaction Monitoring and Work-up: Monitor the reaction for 25 minutes. After completion, separate the organic layer, wash, dry, and concentrate it.

  • Purification: Purify the resulting 1-methyl-N2-[(dimethylamino)methylene]-2'-O-methylguanosine-3'-O-phosphoramidite by column chromatography.

Visualizations

Synthesis_Workflow cluster_nucleoside_prep Nucleoside Preparation cluster_protection Protection Steps cluster_modification Key Modification cluster_phosphitylation Phosphitylation Guanosine Guanosine 2'-O-methylguanosine 2'-O-methylguanosine Guanosine->2'-O-methylguanosine 2'-O-methylation Protected 2'-O-methylguanosine Protected 2'-O-methylguanosine 2'-O-methylguanosine->Protected 2'-O-methylguanosine 5'-DMT & N2-dmf protection This compound derivative This compound derivative Protected 2'-O-methylguanosine->this compound derivative N1-methylation Final Phosphoramidite Final Phosphoramidite This compound derivative->Final Phosphoramidite 3'-Phosphitylation

Caption: Synthetic workflow for this compound phosphoramidite.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Synthesis Step cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Degradation start->cause3 cause4 Moisture Contamination start->cause4 sol1 Optimize Reaction Conditions (Time, Temp, Reagents) cause1->sol1 sol2 Improve Protecting Group Strategy cause2->sol2 sol4 Purify Intermediates cause2->sol4 sol3 Ensure Anhydrous Conditions cause3->sol3 cause4->sol3

Caption: Troubleshooting logic for low-yield synthesis steps.

References

improving the efficiency of incorporating 1,2'-O-dimethylguanosine into synthetic RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to efficiently incorporate 1,2'-O-dimethylguanosine into synthetic RNA. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help navigate the challenges associated with this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into synthetic RNA?

A1: The primary challenges stem from the dual modification of this nucleoside. The 2'-O-methyl group can sterically hinder the coupling reaction, potentially lowering efficiency. More critically, the N1-methyl group on the guanine (B1146940) base introduces susceptibility to Dimroth rearrangement under standard basic deprotection conditions, which can lead to an undesired isomeric product. Careful optimization of coupling and deprotection steps is therefore essential.

Q2: What is Dimroth rearrangement and why is it a concern for this compound?

A2: The Dimroth rearrangement is a chemical reaction where endocyclic and exocyclic nitrogen and oxygen atoms in a heterocyclic ring can switch places.[1][2][3][4][5] For N1-methylguanosine, standard deprotection with ammonium (B1175870) hydroxide (B78521) can cause the N1-methyl group and the exocyclic amine at the C2 position to exchange, or lead to other rearrangements, altering the final RNA structure and function.

Q3: Which protecting group is recommended for the exocyclic amine of the this compound phosphoramidite (B1245037)?

A3: While specific data for this compound is not widely published, for base-labile modified nucleosides, it is advisable to use a protecting group that can be removed under mild conditions. The dimethylformamidine (dmf) or phenoxyacetyl (Pac) groups are generally preferred over the standard isobutyryl (ibu) group as they are more labile and compatible with milder deprotection protocols that would minimize the risk of Dimroth rearrangement.[6][7]

Q4: Can I use standard solid-phase RNA synthesis protocols for this compound?

A4: Standard protocols need to be modified. Specifically, you should consider extending the coupling time for the this compound phosphoramidite and employing a mild deprotection strategy. Standard deprotection with concentrated ammonium hydroxide at elevated temperatures should be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency 1. Steric Hindrance: The 2'-O-methyl group can impede efficient coupling. 2. Phosphoramidite Quality: Degradation of the phosphoramidite due to moisture or improper storage. 3. Activator: Standard activators may not be sufficiently reactive for this sterically demanding monomer.1. Extend Coupling Time: Double the standard coupling time for the this compound monomer. 2. Use Fresh Phosphoramidite: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) immediately before use. Store in a desiccator. 3. Use a Stronger Activator: Consider using 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) as they have been shown to be more effective for sterically hindered phosphoramidites.[][9]
Unexpected Mass in Final Product (Mass Spectrometry) 1. Dimroth Rearrangement: The N1-methylguanosine has rearranged during deprotection. 2. Incomplete Deprotection: Failure to remove all protecting groups.1. Employ Mild Deprotection: Use an ultra-mild deprotection protocol, such as potassium carbonate in methanol (B129727), or a low-temperature AMA protocol.[7][10] 2. Optimize Deprotection Time/Temperature: Increase the duration or temperature of the mild deprotection step cautiously, monitoring for rearrangement.
Truncated RNA Sequences (n-1) 1. Failed Coupling: Inefficient coupling of the this compound. 2. Inefficient Capping: Unreacted 5'-OH groups are not effectively capped.1. Optimize Coupling: See "Low Coupling Efficiency" above. 2. Use Pac Anhydride (B1165640) in Capping Mix: When using Pac-protected amidites, use phenoxyacetic anhydride in the capping solution to prevent exchange of the protecting group.
Depurination Acid Exposure: Prolonged exposure to the acidic deblocking reagent (trichloroacetic acid or dichloroacetic acid).Minimize Deblocking Time: Use the shortest possible deblocking time that ensures complete removal of the 5'-DMT group. For longer sequences, consider using dichloroacetic acid (DCA) which is less harsh than trichloroacetic acid (TCA).[6]

Quantitative Data Summary

The following tables provide typical performance data for standard versus modified RNA synthesis. Note that the values for this compound are estimates based on data for other sterically hindered and base-labile modified nucleosides. Experimental optimization is recommended to achieve these efficiencies.

Table 1: Coupling Efficiency Comparison

Phosphoramidite Typical Coupling Time (seconds) Activator Expected Stepwise Coupling Efficiency (%)
Standard (A, C, G, U)90Tetrazole99.0 - 99.5
2'-O-Methylguanosine180ETT98.5 - 99.0
This compound (Projected) 240 - 360 DCI or ETT 98.0 - 99.0

Table 2: Deprotection Conditions and Associated Risks

Deprotection Reagent Conditions Suitability for this compound Potential Side Reactions
Ammonium Hydroxide55°C, 8-12 hoursNot RecommendedHigh risk of Dimroth rearrangement
AMA (Ammonium Hydroxide/Methylamine)65°C, 10-15 minutesUse with CautionModerate risk of Dimroth rearrangement. Lower temperatures may reduce risk.
Potassium Carbonate in Methanol Room Temp, 4-6 hours Recommended Minimal risk of base rearrangement.[7]
t-Butylamine/Water (1:3) 60°C, 6 hours Recommended Alternative Low risk of base rearrangement.[11]

Experimental Protocols & Methodologies

Protocol 1: Optimized Coupling of this compound

This protocol assumes the use of a standard automated solid-phase oligonucleotide synthesizer.

  • Phosphoramidite Preparation:

    • Use a high-quality this compound phosphoramidite, ideally protected with dimethylformamidine (dmf) on the exocyclic amine.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M) immediately prior to loading onto the synthesizer.

  • Synthesis Cycle Modification:

    • For all standard phosphoramidites (A, C, U, and unmodified G), use your standard synthesis cycle.

    • For the coupling step of this compound, create a modified cycle with the following parameters:

      • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) at 0.25 M or 4,5-Dicyanoimidazole (DCI) at 0.25 M.

      • Coupling Time: Extend the coupling time to 4-6 minutes.

      • Reagent Delivery: Ensure fresh activator and phosphoramidite are delivered for each coupling.

  • Capping and Oxidation:

    • Use standard capping and oxidation reagents and times. If using Pac-protected amidites, use phenoxyacetic anhydride in the capping solution.

Protocol 2: Ultra-Mild Deprotection and Cleavage

This protocol is designed to minimize the risk of Dimroth rearrangement.

  • Cleavage and Base Deprotection:

    • After synthesis, dry the solid support thoroughly under argon or vacuum.

    • Transfer the support to a sealed vial.

    • Add a solution of 0.05 M potassium carbonate in anhydrous methanol.

    • Incubate at room temperature for 4-6 hours with gentle agitation.

    • Filter the solution to separate the support and collect the supernatant containing the partially deprotected RNA.

    • Wash the support with methanol and combine the washes with the supernatant.

    • Evaporate the solution to dryness.

  • 2'-Hydroxyl (Silyl) Deprotection:

    • To the dried residue, add anhydrous DMSO and gently warm to 50°C to fully dissolve the oligonucleotide.

    • Add triethylamine (B128534) trihydrofluoride (TEA·3HF).

    • Incubate at 65°C for 2.5 hours.

  • Quenching and Purification:

    • Quench the reaction by adding an appropriate quenching buffer (e.g., a high-salt buffer compatible with your purification method).

    • Purify the full-length RNA using HPLC or other suitable chromatographic methods.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification s1 Standard Monomer Coupling s2 Modified Monomer Coupling (this compound) s3 Capping s4 Oxidation d1 Ultra-Mild Base Deprotection (K2CO3 in Methanol) s4->d1 Cleavage from Support d2 2'-OH Desilylation (TEA·3HF) d1->d2 p1 HPLC Purification d2->p1 p2 Desalting p1->p2 p3 Final Product p2->p3

Caption: Experimental workflow for synthesizing RNA with this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_coupling Analyze Trityl Report: Low Stepwise Yield at Modification Site? start->check_coupling check_mass Mass Spec Analysis: Unexpected Mass? start->check_mass check_coupling->check_mass No sol_coupling Increase Coupling Time Use Stronger Activator Use Fresh Amidite check_coupling->sol_coupling Yes sol_rearrangement Use Ultra-Mild Deprotection (e.g., K2CO3/MeOH) check_mass->sol_rearrangement Yes (Mass Shift) sol_deprotection Optimize Deprotection Time/Temperature check_mass->sol_deprotection Yes (Incomplete Deprotection)

Caption: Troubleshooting logic for incorporating this compound.

dimroth_rearrangement start N1-Methylguanosine N1 NH2 intermediate Ring-Opened Intermediate start->intermediate Base (e.g., NH4OH) end Rearranged Product NHCH3 =O intermediate->end Ring Closure

Caption: Simplified schematic of the Dimroth rearrangement of N1-methylguanosine.

References

preventing degradation of 1,2'-O-dimethylguanosine during enzymatic digestion of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the enzymatic digestion of RNA for the analysis of the modified nucleoside 1,2'-O-dimethylguanosine (m¹G(m)). Due to its unique chemical structure, m¹G(m) can be susceptible to degradation during standard enzymatic hydrolysis protocols, leading to inaccurate quantification and data interpretation. This guide offers insights into potential degradation pathways, preventative measures, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m¹G(m)) and why is its accurate quantification important?

Q2: What are the primary challenges in quantifying m¹G(m) after enzymatic digestion of RNA?

A2: The main challenge is the chemical instability of the N1-methylguanosine moiety, which can be prone to degradation under certain conditions, particularly alkaline pH and elevated temperatures. The 2'-O-methyl group, however, can confer some resistance to cleavage by certain ribonucleases.[1][2][3] Therefore, the digestion protocol must be carefully optimized to ensure complete hydrolysis of the RNA backbone while preserving the integrity of the m¹G(m) nucleoside.

Q3: What is the suspected degradation pathway for this compound during enzymatic digestion?

A3: While direct experimental evidence for the degradation pathway of this compound is limited in the provided search results, a likely pathway is a Dimroth-type rearrangement, which is known to occur for N1-methyladenosine (m¹A) under alkaline conditions.[4][5][6][7][8] This rearrangement involves the opening of the imidazole (B134444) ring of the guanine (B1146940) base, followed by recyclization to form a more stable exocyclic N2-methylated guanosine (B1672433) derivative. High pH and temperature can catalyze this process.[4]

Q4: How does the 2'-O-methyl group affect the stability of this compound?

A4: The 2'-O-methylation of the ribose sugar is known to increase the resistance of the adjacent phosphodiester bond to cleavage by some ribonucleases and to alkaline hydrolysis.[1][2][3][9][10] This modification helps to stabilize the RNA backbone in the vicinity of the modified nucleoside. However, it does not protect the N1-methylated guanine base from chemical degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable m¹G(m) signal in LC-MS/MS analysis. Degradation of m¹G(m) during enzymatic digestion. High pH and/or temperature of the digestion buffer can lead to Dimroth rearrangement or other degradation pathways.- Optimize Digestion pH: Use a digestion buffer with a pH in the slightly acidic to neutral range (pH 5.0-7.0). Avoid strongly alkaline conditions. - Optimize Digestion Temperature: Perform the enzymatic digestion at a lower temperature (e.g., 25-37°C) for a longer duration to minimize heat-induced degradation.
Incomplete enzymatic digestion of RNA. The 2'-O-methyl group can render the adjacent phosphodiester bond resistant to some nucleases.- Use a cocktail of enzymes: Employ a combination of nucleases with different specificities to ensure complete RNA hydrolysis. This may include a phosphodiesterase that is active on 2'-O-methylated linkages. - Increase enzyme concentration and/or digestion time: Carefully titrate the amount of enzyme and extend the incubation period to ensure complete cleavage.
Inconsistent quantification of m¹G(m) across replicates. Variable degradation due to inconsistent sample handling. Minor variations in incubation time, temperature, or pH can lead to different levels of degradation.- Ensure precise control of reaction conditions: Use a calibrated incubator and freshly prepared buffers. Process all samples and standards in parallel under identical conditions. - Minimize sample processing time: Proceed to LC-MS/MS analysis as soon as possible after the digestion is complete to prevent further degradation.
Presence of unexpected peaks with the same mass-to-charge ratio (m/z) as m¹G(m) but different retention times. Isomeric degradation products. Dimroth rearrangement can lead to the formation of an isomer of m¹G(m) with a different chromatographic behavior.- Optimize chromatographic separation: Use a high-resolution chromatography column and a gradient elution method to separate potential isomers from the authentic m¹G(m) peak.[11] - Use tandem mass spectrometry (MS/MS): Analyze the fragmentation patterns of the co-eluting peaks. Isomers will often produce distinct fragment ions, allowing for their differentiation and the correct identification of m¹G(m).

Experimental Protocols

Optimized Enzymatic Digestion Protocol for Preserving this compound

This protocol is designed to minimize the degradation of m¹G(m) while ensuring complete RNA digestion.

Materials:

  • Total RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Phosphodiesterase I (optional, for resistant linkages)

  • 10X Nuclease P1 Buffer (e.g., 100 mM Sodium Acetate, pH 5.3)

  • 10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0)

  • RNase-free water

Procedure:

  • RNA Denaturation: In a sterile, RNase-free microcentrifuge tube, dissolve 1-5 µg of total RNA in RNase-free water to a final volume of 18 µL. Heat the sample at 95°C for 3 minutes and then immediately place on ice for 3 minutes to denature the RNA.

  • Nuclease P1 Digestion (Slightly Acidic Conditions):

    • Add 2.5 µL of 10X Nuclease P1 Buffer.

    • Add 1 µL of Nuclease P1 (e.g., 1 U/µL).

    • Incubate at 37°C for 2 hours.

  • Alkaline Phosphatase Treatment (Neutralization and Dephosphorylation):

    • Add 2.5 µL of 10X BAP Buffer to neutralize the reaction.

    • Add 1 µL of BAP (e.g., 1 U/µL).

    • Incubate at 37°C for an additional 2 hours.

  • Enzyme Inactivation and Sample Preparation for LC-MS/MS:

    • Stop the reaction by adding an equal volume of a compatible solvent for your LC-MS/MS analysis (e.g., acetonitrile).

    • Centrifuge the sample at high speed for 10 minutes to pellet the enzymes.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Note: The optimal enzyme concentrations and incubation times may need to be empirically determined for different RNA samples.

Visualizations

experimental_workflow cluster_rna_prep RNA Preparation cluster_digestion Two-Step Enzymatic Digestion cluster_analysis Sample Analysis RNA_Sample RNA Sample (1-5 µg) Denaturation Denature RNA (95°C, 3 min) RNA_Sample->Denaturation Nuclease_P1 Nuclease P1 Digestion (pH 5.3, 37°C, 2h) Denaturation->Nuclease_P1 Slightly Acidic BAP Alkaline Phosphatase (pH ~7.5, 37°C, 2h) Nuclease_P1->BAP Neutralization Enzyme_Inactivation Enzyme Inactivation & Precipitation BAP->Enzyme_Inactivation LC_MSMS LC-MS/MS Analysis Enzyme_Inactivation->LC_MSMS

Caption: Optimized workflow for enzymatic digestion of RNA to preserve m¹G(m).

degradation_pathway cluster_conditions Degradation Conditions m1Gm This compound (m¹G(m)) N1-methyl Intermediate Ring-Opened Intermediate Formamidinylpyrimidine m1Gm->Intermediate High pH, Heat (Dimroth Rearrangement) Rearranged_Product Isomeric Product e.g., N2,2'-O-dimethylguanosine Intermediate->Rearranged_Product Recyclization High_pH Alkaline pH High_Temp Elevated Temperature

References

avoiding ion suppression effects in mass spectrometry of 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the mass spectrometry analysis of 1,2'-O-dimethylguanosine, with a focus on mitigating ion suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2][3] In complex biological matrices such as plasma, urine, or cell lysates, various endogenous components like salts, phospholipids, and proteins can cause ion suppression.[4][5]

Q2: How can I identify if ion suppression is affecting my this compound analysis?

A: A common method to identify ion suppression is to perform a post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the mass spectrometer's ion source after the analytical column. When a blank matrix sample (without the analyte) is injected onto the LC system, any dip in the constant signal of the infused standard indicates the elution of matrix components that cause ion suppression. The retention time of these dips can then be compared to the retention time of this compound to see if they overlap.

Q3: What are the primary sources of ion suppression for modified nucleosides like this compound?

A: The primary sources of ion suppression in the analysis of modified nucleosides typically originate from the biological matrix and the sample preparation process. These include:

  • Endogenous Matrix Components: Salts, phospholipids, and proteins are major contributors to ion suppression in biological samples.[4][5]

  • Sample Preparation Reagents: Non-volatile buffers (e.g., phosphate (B84403) buffers), detergents, and ion-pairing agents can severely suppress the analyte signal. It is recommended to use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.

  • Plasticizers: Leachables from plastic tubes and containers can introduce contaminants that interfere with ionization.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating ion suppression?

A: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting ion suppression.[6][7] A SIL-IS for this compound would be a chemically identical molecule where some atoms (e.g., 13C, 15N, or 2H) have been replaced with their heavy isotopes. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[6][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no signal for this compound Significant Ion Suppression: Co-eluting matrix components are suppressing the analyte's ionization.1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[4] 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl or HILIC column), or adjust the flow rate to separate this compound from the suppression zone.[8] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help to correct for signal loss due to suppression.[6][7]
Poor reproducibility of results Variable Matrix Effects: Inconsistent ion suppression between different samples or batches.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Employ a SIL-IS: A SIL-IS is crucial for correcting inter- and intra-sample variations in matrix effects.[6] 3. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples.
Peak tailing or poor peak shape Secondary Interactions: The analyte may be interacting with active sites on the column or with residual matrix components.1. Optimize Mobile Phase: Adjust the pH of the mobile phase; for guanosine (B1672433) analogs, slightly acidic conditions (e.g., using 0.1% formic acid) are common.[9] 2. Column Selection: Consider a column with a different stationary phase or a newer generation column with better end-capping.
High background noise Contamination: Contaminants from solvents, reagents, or labware.1. Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade. 2. Proper Sample Handling: Use glass or polypropylene (B1209903) vials to minimize plasticizer contamination. 3. System Cleaning: Regularly clean the ion source and mass spectrometer inlet.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of the expected performance of different techniques for the analysis of modified nucleosides and similar molecules in biological matrices.

Sample Preparation Technique Analytes Matrix Recovery (%) Matrix Effect (%) Key Findings & Recommendations
Protein Precipitation (PPT) with Acetonitrile (B52724) PeptidesHuman Plasma>50%Generally higher than SPESimple and fast, but often results in significant matrix effects due to co-extraction of phospholipids.[4][10]
Protein Precipitation (PPT) with Methanol (B129727) MetabolitesHuman SerumVariable, can be low for some compoundsHighMethanol can precipitate a high percentage of proteins, but may not effectively remove other interferences.[2][11]
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange PeptidesHuman Plasma>20%Generally lower than PPTMore effective at removing interfering matrix components compared to PPT, leading to reduced ion suppression.[5][10]
Solid-Phase Extraction (SPE) - Hydrophilic-Lipophilic Balanced (HLB) EndocannabinoidsHuman PlasmaGoodLowEffective for a broad range of analytes and provides good cleanup of complex matrices.
HybridSPE®-Phospholipid Small MoleculesRat/Dog PlasmaHighLowSpecifically designed to remove phospholipids, a major source of ion suppression in plasma samples.[1]

Note: The data presented is based on studies of analogous compounds (peptides, metabolites, and other small molecules) and illustrates general trends. The optimal method for this compound should be empirically determined.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Plasma/Urine) using Solid-Phase Extraction (SPE)

This protocol is a general guideline for enriching this compound and removing matrix interferences.

  • Pre-treatment:

    • Thaw plasma or urine samples on ice.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • To 100 µL of supernatant, add a known amount of a stable isotope-labeled internal standard (SIL-IS) for this compound.

    • Acidify the sample by adding an equal volume of 0.1% formic acid in water.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Loading: Load the pre-treated sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical starting conditions for the chromatographic separation and mass spectrometric detection.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ionization Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion will be the protonated molecule [M+H]+. The product ion will correspond to the protonated guanine (B1146940) base after the neutral loss of the dimethylated ribose moiety. The exact m/z values should be determined by infusing a standard of this compound. For a related compound, N2-methyl-2'-deoxyguanosine, the transition m/z 282 -> 166 is used.[9]

      • SIL-IS: The precursor ion will be the [M+H]+ of the labeled compound, and the product ion will be the labeled guanine base.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Urine) add_is Add SIL-IS start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option 1 spe Solid-Phase Extraction (SPE) add_is->spe Option 2 lle Liquid-Liquid Extraction (LLE) add_is->lle Option 3 dry_recon Dry & Reconstitute ppt->dry_recon spe->dry_recon lle->dry_recon lc LC Separation (Reversed-Phase C18) dry_recon->lc ms MS Detection (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant end Final Result quant->end troubleshooting_logic start Low Signal or Poor Reproducibility? check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_sample_prep Review Sample Prep check_is->check_sample_prep Yes implement_is->check_sample_prep improve_cleanup Enhance Cleanup (e.g., SPE, LLE) check_sample_prep->improve_cleanup PPT used check_chromatography Optimize Chromatography check_sample_prep->check_chromatography SPE/LLE used improve_cleanup->check_chromatography modify_lc Modify Gradient/ Change Column check_chromatography->modify_lc Co-elution observed ok Problem Resolved check_chromatography->ok Good separation modify_lc->ok

References

strategies to overcome co-elution of modified nucleosides in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the co-elution of modified nucleosides in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Resolving Co-elution

Co-elution, the simultaneous elution of two or more compounds from a chromatography column, is a common issue that can compromise the accurate quantification of modified nucleosides.[1] This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment: Is it Co-elution?

Before modifying your HPLC method, it's crucial to confirm that the observed peak distortion is due to co-elution.

Q1: My chromatogram shows poor peak shape (e.g., shoulders, tailing, or fronting). How can I confirm if this is due to co-elution?

A1: Poor peak shape can indeed be an indicator of co-eluting compounds.[1] Here’s how you can investigate further:

  • Diode Array Detector (DAD) Analysis: If your HPLC system has a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak. Significant spectral differences from the upslope to the downslope of the peak suggest the presence of more than one compound.[2]

  • Mass Spectrometry (MS) Detection: A mass spectrometer is a more definitive tool for identifying co-elution. By analyzing the mass-to-charge ratios (m/z) across the chromatographic peak, you can distinguish between compounds with different molecular weights that are eluting at the same time.[1]

  • Systematic Method Adjustments: If you lack DAD or MS, systematically changing the mobile phase composition or column chemistry can help resolve the co-eluting peaks, confirming their presence.

Mobile Phase Optimization

Adjusting the mobile phase composition is often the first and most effective step in resolving co-elution.[1][3]

Q2: My nucleoside peaks are eluting very close together. How can I improve their separation by adjusting the mobile phase?

A2: To increase the separation between closely eluting peaks, you can modify the mobile phase in several ways:

  • Adjust the Organic Modifier Concentration: Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention times of your analytes and can improve the resolution between them.[1]

  • Change the Organic Modifier Type: Switching between acetonitrile and methanol (B129727) can alter the selectivity of your separation due to their different solvent properties.[1][4] Methanol is more polar than acetonitrile and may provide better separation for certain sets of nucleosides.[4]

  • Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable analytes like nucleosides.[1][5] Adjusting the pH by even 0.5 units can lead to significant changes in separation. For purine (B94841) nucleosides, a pH range of 3 to 7 is often effective.[1] Nucleotide separation is typically carried out between pH 6.0 and 8.0.[4]

  • Introduce an Ion-Pairing Reagent: For highly polar nucleosides that have poor retention, adding an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to the mobile phase can improve retention and selectivity.[1][4]

Table 1: Mobile Phase Modifier Effects on Nucleoside Separation

Mobile Phase ModificationPrinciple of ActionExpected OutcomeTypical Application
Decrease Organic Solvent % Increases analyte interaction with the stationary phase.Increased retention times and potentially improved resolution.General strategy for improving separation of closely eluting peaks.[1]
Change Organic Solvent Type Alters the selectivity of the separation.Differential shifts in retention times, potentially resolving co-eluting peaks.When adjusting solvent concentration is insufficient.[1][4]
Adjust Mobile Phase pH Changes the ionization state of the analytes, affecting their hydrophobicity.Significant changes in retention and selectivity for ionizable nucleosides.[1][5]Separating nucleosides with different pKa values.
Add Ion-Pairing Reagent Forms a neutral ion pair with charged analytes, increasing their retention on a reversed-phase column.Improved retention and selectivity for highly polar or charged nucleosides.[1][4]Analysis of nucleotides and other charged nucleoside derivatives.
Stationary Phase Selection

If optimizing the mobile phase does not resolve the co-elution, changing the HPLC column and its stationary phase chemistry is the next logical step.[1]

Q3: I've tried optimizing my mobile phase, but some modified nucleosides still co-elute. What are my options for column selection?

A3: When mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity and resolve persistent co-elution.[1] Consider the following options:

  • Change Stationary Phase Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase can be highly effective.[1]

    • C8 Columns: Less hydrophobic than C18, which can be useful for retaining and separating more polar nucleosides.

    • Pentafluorophenyl (PFP) Columns: Offer alternative selectivity through aromatic and polar interactions, which can be beneficial for separating structurally similar nucleosides.[1]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and aromatic compounds.

    • C30 Columns: These offer a more hydrophobic separation phase compared to C18 columns and can be effective for nucleoside analysis.[6]

  • Decrease Particle Size: Using a column with a smaller particle size (e.g., moving from 5 µm to 3 µm or sub-2 µm) increases column efficiency, resulting in sharper peaks and better resolution.[1] Note that this will also increase the backpressure.[1]

  • Increase Column Length: A longer column provides more theoretical plates, which can lead to improved resolution.[1] However, this will also result in longer run times and higher backpressure.[1]

Table 2: Comparison of Common HPLC Columns for Nucleoside Analysis

Column TypeStationary PhasePrimary Interaction MechanismIdeal for Separating...
C18 OctadecylsilaneHydrophobicA wide range of non-polar to moderately polar nucleosides.[1]
C8 OctylsilaneHydrophobic (less than C18)Polar nucleosides that are poorly retained on C18.[1]
PFP PentafluorophenylAromatic, dipole-dipole, hydrophobicStructurally similar nucleosides, isomers.[1]
Polar-Embedded Alkyl chain with embedded polar groupHydrophobic, hydrogen bondingPolar and aromatic nucleosides.[1]
C30 TricontylsilaneHydrophobic (more than C18)Complex mixtures of nucleosides requiring high hydrophobic selectivity.[6]

Experimental Protocols

Protocol 1: Systematic Approach to Optimizing Mobile Phase for Co-elution Resolution

This protocol outlines a general workflow for optimizing the mobile phase to separate co-eluting modified nucleosides.

  • Initial Analysis:

    • Perform an initial HPLC run using a standard reversed-phase method (e.g., C18 column with a water/acetonitrile gradient).

    • Identify the co-eluting peaks and note their retention times and peak shapes.

  • Gradient Modification:

    • Decrease the slope of the gradient by increasing the gradient time. This will increase the separation between peaks.

    • If co-elution persists, proceed to the next step.

  • Organic Modifier Adjustment:

    • Concentration: Systematically decrease the starting and final concentrations of the organic modifier in the gradient to increase retention and improve separation.

    • Type: If adjusting the concentration is not sufficient, replace acetonitrile with methanol (or vice versa) and repeat the analysis.[1][4]

  • pH Adjustment:

    • Prepare a series of mobile phase buffers with different pH values (e.g., in 0.5 pH unit increments within a range of 3 to 7).

    • Perform an analysis with each buffer to determine the optimal pH for separation.[1][5]

  • Ion-Pairing (for polar nucleosides):

    • If dealing with highly polar or charged nucleosides, add an ion-pairing reagent like tetrabutylammonium hydrogen sulfate (B86663) to the mobile phase.[1][4]

    • Optimize the concentration of the ion-pairing reagent to achieve the desired retention and separation.[4]

  • Final Method Refinement:

    • Once the optimal mobile phase composition is determined, fine-tune other parameters like flow rate and column temperature to further enhance the separation.

Visualizations

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Selection cluster_3 Final Optimization Start Poor Peak Shape / Suspected Co-elution CheckPurity Assess Peak Purity (DAD/MS) Start->CheckPurity AdjustGradient Adjust Gradient Slope CheckPurity->AdjustGradient Co-elution Confirmed ChangeSolvent Change Organic Modifier (ACN vs. MeOH) AdjustGradient->ChangeSolvent Insufficient Resolution AdjustpH Optimize Mobile Phase pH ChangeSolvent->AdjustpH Insufficient Resolution AddIonPair Add Ion-Pairing Reagent AdjustpH->AddIonPair Insufficient Resolution ChangeColumn Change Column Chemistry (C8, PFP, etc.) AddIonPair->ChangeColumn Mobile Phase Optimization Fails ChangeParticleSize Decrease Particle Size ChangeColumn->ChangeParticleSize Further Improvement Needed OptimizeTempFlow Optimize Temperature & Flow Rate ChangeParticleSize->OptimizeTempFlow Resolved Co-elution Resolved OptimizeTempFlow->Resolved

Caption: A workflow for troubleshooting co-elution in HPLC.

HPLC_Factors cluster_0 Factors Affecting HPLC Separation cluster_1 Mobile Phase cluster_2 Stationary Phase cluster_3 Operating Parameters Resolution Peak Resolution OrganicModifier Organic Modifier (Type & %) OrganicModifier->Resolution pH pH pH->Resolution IonPair Ion-Pairing Reagent IonPair->Resolution Chemistry Chemistry (C18, PFP, etc.) Chemistry->Resolution ParticleSize Particle Size ParticleSize->Resolution ColumnLength Column Length ColumnLength->Resolution Temperature Temperature Temperature->Resolution FlowRate Flow Rate FlowRate->Resolution

Caption: Factors influencing HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q4: What are the most common causes of co-elution when analyzing modified nucleosides?

A4: Co-elution in modified nucleoside analysis often stems from the structural similarity of the analytes. Many modified nucleosides differ only by a single functional group (e.g., a methyl or hydroxyl group), leading to very similar retention behavior on a given stationary phase. Other causes include using a method with insufficient resolving power or the presence of impurities in the sample.[7][8]

Q5: How can I improve the separation of very polar modified nucleosides?

A5: Separating highly polar nucleosides can be challenging on traditional reversed-phase columns. Here are some strategies:

  • Use a Polar-Embedded or PFP Column: These columns offer different selectivity that can help retain and separate polar compounds.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.

  • Ion-Pairing Chromatography: As mentioned earlier, adding an ion-pairing reagent to the mobile phase can significantly improve the retention of polar, charged nucleosides.[1][4]

Q6: What are the benefits of using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) for modified nucleoside analysis?

A6: UHPLC-MS/MS offers several advantages for the analysis of modified nucleosides:

  • High Sensitivity and Selectivity: This technique can detect and quantify very low levels of modified nucleosides in complex biological samples.[9]

  • Improved Resolution: UHPLC systems use columns with smaller particles, leading to higher separation efficiency and better resolution of co-eluting compounds.

  • Definitive Identification: The mass spectrometer provides mass-to-charge ratio information, which allows for the confident identification of each nucleoside, even if they are not perfectly separated chromatographically.[9]

Q7: Are there specific HPLC columns that are recommended for nucleoside analysis?

A7: While the optimal column depends on the specific nucleosides being analyzed, some columns are particularly well-suited for this application. C18 columns are a common starting point for method development.[1][7] For more challenging separations, PFP, polar-embedded, and C30 columns can provide the necessary selectivity.[1][6] Some manufacturers also offer columns specifically designed and tested for nucleoside and nucleotide separations.[10]

Q8: Can temperature programming be used to resolve co-eluting nucleosides?

A8: Yes, adjusting the column temperature can influence the selectivity of the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. In some cases, changing the temperature can also alter the relative retention of two co-eluting compounds, leading to their separation. It is another parameter that can be optimized during method development.

References

purification of 1,2'-O-dimethylguanosine from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2'-O-dimethylguanosine from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from biological samples?

A1: The most common methods involve a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). SPE is used for initial cleanup and enrichment of the analyte from the complex matrix, while HPLC provides high-resolution separation for final purification.

Q2: Which type of solid-phase extraction (SPE) cartridge is best suited for this compound?

A2: Reversed-phase SPE cartridges, such as C18, are commonly used for the extraction of modified nucleosides like this compound from aqueous samples like urine and plasma. The choice of sorbent may need to be optimized depending on the specific sample matrix and the presence of interfering compounds.

Q3: What analytical technique is typically used for the final analysis and quantification of purified this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[1][2] This technique provides high selectivity by monitoring specific mass transitions of the target molecule, which is crucial when dealing with isomers of other modified nucleosides that may have similar retention times in HPLC.

Q4: How can I improve the recovery of this compound during the extraction process?

A4: To improve recovery, ensure proper conditioning and equilibration of the SPE cartridge.[3] Optimizing the pH of the sample and wash solutions can also enhance the retention of the analyte on the sorbent and minimize its loss during the wash steps. Additionally, the choice of elution solvent and its volume are critical for efficient recovery.

Q5: Are there any known issues with the stability of this compound during sample preparation and storage?

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Solution
Low Recovery Improper Cartridge Conditioning: Sorbent is not properly wetted.Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration with an aqueous solution similar in composition to the sample.[3]
Sample Overload: The amount of sample applied exceeds the binding capacity of the sorbent.Reduce the sample volume or use a larger SPE cartridge.[4]
Inappropriate Wash Solvent: The wash solvent is too strong and is eluting the analyte.Decrease the organic solvent concentration in the wash solution or use a weaker solvent.[3]
Inefficient Elution: The elution solvent is too weak to desorb the analyte completely.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or increase the elution volume.[5]
Poor Reproducibility Inconsistent Flow Rate: Variable flow rates during sample loading, washing, or elution.Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate.[3]
Column Drying: The sorbent bed dries out before sample application.Ensure the sorbent bed remains wetted after conditioning and before loading the sample.[6]
Presence of Interferences in Eluate Inadequate Washing: The wash step is not effectively removing interfering compounds.Optimize the wash solvent composition and volume to selectively remove impurities without eluting the analyte.[6]
Co-elution of Similar Compounds: Other compounds in the matrix have similar properties and are co-eluted.Use a more selective SPE sorbent or incorporate a secondary cleanup step. Consider using a different elution solvent that is more selective for the analyte.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Solution
Peak Tailing Column Overload: Injecting too much sample.Reduce the injection volume or the concentration of the sample.
Secondary Interactions: Analyte interacting with active sites on the column.Add a competing agent to the mobile phase (e.g., a small amount of triethylamine (B128534) for basic compounds) or use a column with better end-capping.
Column Degradation: The stationary phase is deteriorating.Replace the column.[7]
Split Peaks Clogged Frit or Column Inlet: Particulates from the sample or mobile phase blocking the flow path.Filter all samples and mobile phases before use. Reverse flush the column (if recommended by the manufacturer) or replace the inlet frit.[7]
Injector Issue: Problem with the injector rotor seal.Inspect and replace the rotor seal if necessary.[7]
Shifting Retention Times Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components.Prepare fresh mobile phase and ensure accurate measurements. Use a high-quality HPLC system with a reliable pump.[8]
Column Temperature Fluctuation: Inconsistent column temperature.Use a column oven to maintain a stable temperature.[8]
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.Allow sufficient time for the column to equilibrate before starting the analysis.
No Peak or Low Sensitivity Detector Issue: Lamp failure or incorrect wavelength setting.Check the detector lamp and replace if necessary. Ensure the detector is set to the appropriate wavelength for this compound.[7]
Leak in the System: A leak in the flow path is preventing the sample from reaching the detector.Inspect all fittings and connections for leaks.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Urine

This protocol is a general guideline and may require optimization for specific sample characteristics.

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Centrifuge the urine at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.[9]

    • Transfer the supernatant to a clean tube.

    • Spike the sample with an appropriate internal standard if quantitative analysis by LC-MS/MS is intended.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol (B129727), followed by 2 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 2 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

    • Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 2 mL of 5% methanol in 50 mM ammonium acetate buffer to remove polar impurities.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the this compound with 1 mL of 80% methanol in water into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Purification
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30-95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm or mass spectrometer.

  • Injection Volume: 10-20 µL.

Quantitative Data

The following table presents hypothetical quantitative data for the recovery of modified nucleosides from biological samples using SPE, as specific data for this compound is limited. This data is for illustrative purposes to provide an expected range of performance.

Modified Nucleoside Biological Matrix Extraction Method Average Recovery (%) Relative Standard Deviation (%)
8-oxo-dGUrineSPE (C18)929.5
N2,N2-dimethylguanosine-LC-MS/MS-<15
VariousUrine/PlasmaMonophasic Extraction>80<15

Data adapted from similar modified nucleoside purification studies.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (e.g., Urine) centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition & Equilibrate C18 Cartridge supernatant->condition Apply to SPE load Load Sample condition->load wash Wash with 5% Methanol load->wash elute Elute with 80% Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Purification reconstitute->hplc lcms LC-MS/MS Analysis hplc->lcms

Caption: Workflow for the purification of this compound.

Logical Relationship for Troubleshooting Low SPE Recovery

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions problem Low SPE Recovery cause1 Improper Conditioning problem->cause1 cause2 Sample Overload problem->cause2 cause3 Inappropriate Wash problem->cause3 cause4 Inefficient Elution problem->cause4 solution1 Re-condition Cartridge cause1->solution1 solution2 Reduce Sample Volume cause2->solution2 solution3 Weaker Wash Solvent cause3->solution3 solution4 Stronger Elution Solvent cause4->solution4

Caption: Troubleshooting logic for low SPE recovery.

References

Technical Support Center: Crystallization of RNA containing 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of RNA molecules containing the modified nucleotide 1,2'-O-dimethylguanosine.

Troubleshooting Guide

Question: My RNA containing this compound failed to crystallize. What are the initial troubleshooting steps?

Answer:

Failed crystallization can stem from several factors, from the purity of your RNA sample to the screening conditions. Here’s a systematic approach to troubleshooting:

  • Assess Sample Purity and Homogeneity: This is the most critical factor for successful crystallization.[1][2][3]

    • Purity: Ensure your RNA sample is free from contaminants such as proteins (nucleases), DNA, and abortive transcription products. Run denaturing PAGE to verify the purity.

    • Homogeneity: The RNA sample must be conformationally homogeneous.[1] Modifications like this compound can sometimes lead to structural heterogeneity. Native gel electrophoresis can help assess the conformational state of your RNA.

  • Verify RNA Integrity and Folding:

    • Confirm that the this compound modification has not led to degradation of the RNA strand.

    • Perform functional or binding assays to ensure the RNA is correctly folded and active.[1] An improperly folded RNA will not crystallize well.

  • Re-evaluate Crystallization Screens:

    • If initial screens yield no hits, expand your screening conditions. RNA crystallization conditions can vary widely.[2]

    • Consider using sparse-matrix screens specifically designed for nucleic acids.

  • Consider the Impact of this compound:

    • The dimethylation on the guanosine (B1672433) base can alter its hydrogen bonding capacity and stacking interactions.[4][5] Specifically, the N2,N2-dimethylation prevents the formation of canonical Watson-Crick base pairs with cytosine and can influence G:A pairing modes.[4][5]

    • The 2'-O-methyl group adds steric bulk and hydrophobicity to the sugar pucker, which can affect local conformation and crystal packing.

The following workflow diagram illustrates a systematic approach to troubleshooting failed crystallization:

G cluster_start Start cluster_sample Sample Quality Assessment cluster_strategy Crystallization Strategy cluster_optimization Optimization cluster_end Outcome Start Failed Crystallization Purity Check Purity (Denaturing PAGE) Start->Purity Purity->Start If impure Homogeneity Check Conformational Homogeneity (Native PAGE) Purity->Homogeneity If pure Integrity Verify Integrity & Folding (Functional Assays) Homogeneity->Integrity If homogeneous Construct Re-design RNA Construct Homogeneity->Construct If heterogeneous Screening Expand Screening Conditions Integrity->Screening If folded correctly Integrity->Construct If misfolded Screening->Construct If no hits Optimize Optimize Hits (Temperature, pH, Precipitant) Screening->Optimize If hits are found Construct->Purity Additives Use Additives/Chaperones Additives->Screening Success Successful Crystallization Optimize->Success Failure Persistent Failure (Re-evaluate Project) Optimize->Failure If optimization fails

Troubleshooting workflow for failed RNA crystallization.

Frequently Asked Questions (FAQs)

RNA Sample Preparation & Quality Control

Q1: How can I ensure the purity and homogeneity of my RNA containing this compound?

A1:

  • Purification: Denaturing polyacrylamide gel electrophoresis (PAGE) is a reliable method for purifying in vitro transcribed or chemically synthesized RNA to ensure length homogeneity.[1]

  • Homogeneity Check: Native PAGE can be used to assess the conformational homogeneity of your RNA. A single, sharp band suggests a homogenous sample, while multiple bands or smears may indicate conformational heterogeneity.[6]

  • Mass Spectrometry: Use mass spectrometry to confirm the correct mass of your RNA, verifying the incorporation of the this compound modification.

Q2: Could the this compound modification be causing my RNA to misfold?

A2: Yes, it's possible. Modified nucleotides can alter the local RNA structure and stability.[4][7] The N2,N2-dimethylation of guanosine eliminates its ability to act as a hydrogen bond donor at the N2 position, which can disrupt canonical base pairing with cytosine.[4][5] The 2'-O-methylation can favor an A-form helical conformation but also adds steric hindrance. To address potential misfolding, you can try:

  • Thermal Annealing: Heat the RNA to a high temperature (e.g., 95°C for 2-5 minutes) and then cool it down slowly to room temperature to promote proper folding.

  • Urea-Mediated Refolding: For some RNAs, refolding in the presence of a denaturant like urea, followed by its removal, can help achieve a homogenous folded state.[1]

Crystallization Screening & Optimization

Q3: What are the best starting points for crystallization screening of a modified RNA?

A3: There is no single "best" condition, as RNA crystallization is highly empirical.[2] However, a good starting point is to use commercially available sparse-matrix screens for nucleic acids. These screens cover a wide range of precipitants (salts, organic solvents, polyethylene (B3416737) glycols), pH, and additives.

Q4: I'm seeing precipitation instead of crystals. How can I fix this?

A4: Precipitation indicates that the supersaturation of your RNA is too high. To address this, you can try:

  • Lowering RNA Concentration: Reduce the concentration of your RNA sample.

  • Lowering Precipitant Concentration: Dilute the precipitant concentration in the reservoir solution.

  • Varying Temperature: Temperature can significantly affect solubility and crystallization.[2] Try setting up screens at different temperatures (e.g., 4°C and 20°C).

  • Modifying Drop Ratio: Alter the ratio of your RNA sample to the reservoir solution in the crystallization drop.[8]

Q5: My crystals are very small or of poor quality. How can I optimize them?

A5: To improve crystal size and quality, you can:

  • Fine-tune Conditions: Systematically vary the concentration of the precipitant, pH, and salt concentration around the initial hit condition.

  • Seeding: Use micro or macro seeding, where a small crystal is transferred to a new, equilibrated drop to encourage the growth of larger, single crystals.

  • Additives: Screen for additives that can improve crystal contacts, such as small molecules, ions, or detergents.

  • Post-crystallization Treatments: Techniques like crystal dehydration can sometimes improve the diffraction quality of existing crystals.[9]

Impact of this compound

Q6: How does this compound specifically impact crystallization?

A6:

  • Structural Effects: The dimethylation on the guanine (B1146940) base prevents Watson-Crick pairing with cytosine and can favor specific G:A pairing geometries.[4][5] This can alter the overall structure of your RNA. The 2'-O-methyl group adds bulk and reduces the flexibility of the sugar-phosphate backbone.

  • Crystal Packing: These structural changes can affect how the RNA molecules pack in a crystal lattice. The modified nucleotide might create a surface that is not conducive to forming stable intermolecular contacts.

Q7: Should I consider redesigning my RNA construct?

A7: If you consistently fail to get crystals, redesigning your construct is a valid strategy.[6][10] Consider the following:

  • Boundary Optimization: Truncate flexible or unstructured regions of your RNA that may be hindering crystallization.

  • Stabilizing Motifs: Introduce known stabilizing motifs, such as GAAA tetraloops and their receptors, into non-essential regions of your RNA to promote crystal contacts.[1][11]

  • Protein Co-crystallization: Co-crystallizing your RNA with a protein that binds to it can provide a more rigid and chemically diverse surface, which can facilitate crystallization.[3][11]

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Purification
  • Gel Preparation: Prepare a polyacrylamide gel containing 8 M urea. The percentage of acrylamide (B121943) will depend on the size of your RNA.

  • Sample Preparation: Mix your RNA sample with an equal volume of 2x RNA loading buffer containing formamide.

  • Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place it on ice.

  • Electrophoresis: Load the sample onto the gel and run it in TBE buffer until the dye front has migrated an appropriate distance.

  • Visualization: Visualize the RNA bands using UV shadowing.

  • Excision and Elution: Excise the band corresponding to your full-length RNA. Crush the gel slice and elute the RNA overnight in an appropriate buffer (e.g., DEPC-treated water or TE buffer).

  • Concentration and Buffer Exchange: Concentrate the eluted RNA and exchange it into your desired storage buffer using a centrifugal concentrator.

Protocol 2: Setting up a Sitting Drop Vapor Diffusion Crystallization Experiment
  • Prepare the Reservoir: Pipette the reservoir solution into the wells of a crystallization plate.

  • Prepare the Drop: In the drop well, mix a small volume of your concentrated RNA solution with an equal volume of the reservoir solution.

  • Seal the Plate: Seal the plate to allow vapor diffusion to occur.

  • Incubate: Incubate the plate at a constant temperature and monitor for crystal growth over time.

Quantitative Data Summary

Table 1: Common Crystallization Precipitants for RNA

Precipitant TypeExamplesTypical Concentration Range
SaltsAmmonium sulfate, Sodium chloride, Lithium sulfate0.5 - 4.0 M
Organic Solvents2-methyl-2,4-pentanediol (MPD), Isopropanol, Ethanol5 - 40% (v/v)
Polyethylene Glycols (PEGs)PEG 400, PEG 4000, PEG 800010 - 50% (w/v)

Table 2: Typical RNA Crystallization Conditions

ParameterTypical Range
RNA Concentration5 - 20 mg/mL
pH5.5 - 8.5
Temperature4 - 25 °C
Divalent Cations (e.g., MgCl₂)5 - 50 mM
Monovalent Cations (e.g., NaCl, KCl)20 - 200 mM

References

Technical Support Center: Detection of 1,2'-O-dimethylguanosine (m1G) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based detection of 1,2'-O-dimethylguanosine (m1G). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and ensure accurate quantification of m1G in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of m1G.

Question: I am observing a peak at the mass-to-charge ratio (m/z) of 1-methylguanine (B1207432) in my samples. Is this a genuine biological product or an artifact?

Answer:

The presence of 1-methylguanine (m1Gua) in samples being analyzed for this compound (m1G) is a common issue and can often be an artifact of the experimental procedure. There are two primary sources of artificial m1Gua formation:

  • In-source Fragmentation: m1G can undergo fragmentation within the mass spectrometer's ion source, leading to the cleavage of the glycosidic bond and the formation of the m1Gua nucleobase. This is a common phenomenon for nucleosides, particularly those with modifications that may weaken this bond.

  • Depurination during Sample Preparation: The chemical linkage between the ribose sugar and the guanine (B1146940) base in m1G can be susceptible to cleavage (depurination) under certain conditions, such as acidic pH or elevated temperatures, which may be encountered during RNA hydrolysis or sample storage.

To determine the origin of the m1Gua peak, consider the following troubleshooting steps:

  • Optimize Ion Source Conditions: Reduce the ion source temperature and adjust voltages (e.g., cone voltage) to minimize in-source fragmentation. A systematic variation of these parameters while monitoring the ratio of m1G to m1Gua can help identify optimal "soft" ionization conditions.

  • Neutral pH Sample Preparation: If feasible for your experimental goals, utilize RNA hydrolysis protocols that maintain a neutral pH to minimize acid-catalyzed depurination.

  • Chromatographic Separation: Ensure your liquid chromatography (LC) method provides good separation between m1G and m1Gua. Co-elution can exacerbate issues with in-source fragmentation and make it difficult to distinguish the true source of the m1Gua signal.

Question: My m1G signal intensity is low and inconsistent across replicates. What are the potential causes and solutions?

Answer:

Low and variable m1G signal intensity can be frustrating and can compromise the quantitative accuracy of your results. Several factors can contribute to this issue:

  • Suboptimal Ionization Efficiency: this compound, like other nucleosides, ionizes most effectively in positive ion mode electrospray ionization (ESI+). Ensure your mass spectrometer is operating in this mode. The mobile phase composition can also significantly impact ionization. The inclusion of a small amount of an acid, such as formic acid, can improve protonation and enhance the signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of m1G, leading to a lower-than-expected signal. To address this, improve your sample clean-up procedures or enhance the chromatographic separation to move m1G away from interfering matrix components. The use of a stable isotope-labeled internal standard for m1G is highly recommended to correct for matrix effects and other sources of variability.

  • Analyte Adsorption: m1G can adsorb to the surfaces of vials, tubing, and the analytical column, resulting in signal loss. To mitigate this, consider using low-adsorption vials and ensure the pH of your mobile phase is appropriate to maintain the analyte in a soluble and non-adsorptive state.

  • Sample Degradation: As mentioned previously, m1G can degrade. Ensure samples are stored at low temperatures (e.g., -80°C) and processed quickly on ice to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts to be aware of when analyzing this compound by MS?

A1: The most prevalent artifacts in m1G analysis are:

  • 1-methylguanine (m1Gua): Arising from in-source fragmentation or depurination during sample preparation.

  • Isomeric Contaminants: Other dimethylated guanosine (B1672433) isomers, if present in the sample, can be difficult to distinguish from m1G by mass alone. High-resolution mass spectrometry and, critically, effective chromatographic separation are essential for resolving these.

  • Adducts: Formation of adducts with salts (e.g., sodium, potassium) or solvents can complicate the mass spectrum. Using high-purity solvents and reagents can minimize this.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: Confirming the identity of your m1G peak is crucial. The following steps are recommended:

  • Retention Time Matching: Compare the retention time of your putative m1G peak with that of a certified reference standard analyzed under the same chromatographic conditions.

  • Tandem Mass Spectrometry (MS/MS): Acquire an MS/MS spectrum of your peak of interest and compare it to the fragmentation pattern of the m1G reference standard. Key fragmentation transitions for m1G should be monitored.

  • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument to obtain an accurate mass measurement of the parent ion. This can help to distinguish m1G from other compounds with the same nominal mass but different elemental compositions.

Q3: What type of liquid chromatography is best suited for this compound analysis?

A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for m1G analysis. The choice depends on the overall sample composition and the other nucleosides you may be interested in quantifying.

  • Reversed-Phase (RP) Chromatography: Often utilizing a C18 column, this is a robust and widely used technique. It provides good separation for a broad range of nucleosides.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can offer alternative selectivity and may be particularly useful for separating highly polar compounds and resolving isomers that are difficult to separate by RP chromatography.

Regardless of the mode, the goal is to achieve baseline separation of m1G from its isomers and potential degradation products like m1Gua.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of RNA to Nucleosides

This protocol is designed to digest total RNA into its constituent nucleosides for subsequent LC-MS/MS analysis.

Materials:

  • Purified total RNA

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • Tris-HCl buffer (pH 8.0)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of total RNA in 20 µL of nuclease-free water.

  • Add 2.5 µL of 100 mM ammonium acetate (pH 5.3) and 1 unit of Nuclease P1.

  • Incubate the mixture at 37°C for 2 hours.

  • Add 2.5 µL of 1 M Tris-HCl (pH 8.0) and 1 unit of Bacterial Alkaline Phosphatase.

  • Continue incubation at 37°C for an additional 2 hours.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of m1G. Instrument parameters should be optimized for your specific system.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% to 40% B over 15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the following transitions for m1G and its potential artifact, m1Gua. The collision energies should be optimized for your instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (m1G)312.1166.1
1-methylguanine (m1Gua)166.1149.1
  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Data Presentation

Table 1: Effect of Ion Source Temperature on In-Source Fragmentation of m1G

This table illustrates a hypothetical example of how ion source temperature can influence the formation of the 1-methylguanine artifact from this compound.

Ion Source Temperature (°C)m1G Peak Area (Arbitrary Units)m1Gua Peak Area (Arbitrary Units)% Artifact Formation (m1Gua/m1G)
10095,0005,0005.3%
12092,0008,0008.7%
14085,00015,00017.6%

Visualizations

Artifact_Formation_Pathway m1G This compound (m1G) in sample SamplePrep Sample Preparation (e.g., RNA Hydrolysis) m1G->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Analyte Depurination Depurination (Artifact Pathway 1) SamplePrep->Depurination Acidic pH / Heat InSourceFrag In-Source Fragmentation (Artifact Pathway 2) LCMS->InSourceFrag High Ion Source Energy Detected_m1G This compound Detected LCMS->Detected_m1G m1Gua 1-methylguanine (m1Gua) Detected Depurination->m1Gua InSourceFrag->m1Gua

Caption: Potential pathways for artifact formation of 1-methylguanine from this compound.

Troubleshooting_Workflow Start Start: Unexpected m1Gua peak or low m1G signal Check_Standard Analyze m1G reference standard Start->Check_Standard Optimize_MS Optimize Ion Source Parameters (e.g., lower temperature) Check_Standard->Optimize_MS Peak present Review_Prep Review Sample Preparation Protocol (pH, temperature) Check_Standard->Review_Prep Peak absent Check_Chromo Evaluate Chromatographic Separation (Resolution of m1G and m1Gua) Optimize_MS->Check_Chromo Review_Prep->Check_Chromo Improve_Chromo Modify LC Method (e.g., gradient, column) Check_Chromo->Improve_Chromo Poor separation Use_IS Incorporate Stable Isotope-Labeled Internal Standard Check_Chromo->Use_IS Good separation Improve_Chromo->Use_IS End End: Accurate m1G Quantification Use_IS->End

Caption: A logical workflow for troubleshooting common issues in m1G detection by MS.

optimizing reaction conditions for enzymatic methylation of guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the enzymatic methylation of guanososine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of low or no methylation activity?

Low or no methylation activity is a frequent issue. The primary causes can be categorized as problems with the enzyme, the substrates, the reaction conditions, or the presence of inhibitors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Enzyme Purity and Integrity: Run an SDS-PAGE gel to check the purity and integrity of your methyltransferase.[1][2] Contaminating proteins can interfere with the reaction, and degradation will lead to a loss of activity.

    • Proper Folding and Cofactors: Some methyltransferases require cofactors for full activity. For example, PRMT5 requires co-expression with MEP50 and pICIn for optimal function.[1] Ensure your enzyme preparation includes all necessary components.

    • Enzyme Concentration: The amount of enzyme can be a limiting factor. If you observe that all time points in a time-course experiment look the same, you may have reached saturation and should consider testing a range of enzyme concentrations.[3]

  • Check Substrate Quality and Concentration:

    • Guanosine (B1672433) Substrate: Ensure your guanosine-containing substrate (e.g., RNA, small molecule) is pure and at the correct concentration. Substrate inhibition can occur at very high concentrations.

    • S-adenosylmethionine (SAM) Integrity: SAM, the methyl donor, is notoriously unstable, especially at neutral to alkaline pH and at 37°C.[4][5][6] It is crucial to prepare SAM solutions fresh before each experiment and store them properly (frozen for long-term).[4] Degradation of SAM to S-adenosylhomocysteine (SAH) can also inhibit the methyltransferase.[7]

  • Optimize Reaction Conditions:

    • pH and Buffer: The optimal pH for methyltransferases can vary significantly. For instance, some RNA methyltransferases are active over a broad pH range from ~5 to 10, while others have a narrower optimum.[8] It is advisable to test a range of pH values for your specific enzyme.

    • Temperature: While many enzymatic reactions are performed at 37°C, this temperature can accelerate the degradation of SAM.[4][5] Consider optimizing the incubation temperature to balance enzyme activity and SAM stability.

    • Ionic Strength: The salt concentration can influence enzyme activity. Some methyltransferases are inhibited by high salt concentrations (e.g., beyond 200 mM NaCl), while others may show increased activity.[8]

  • Rule out Inhibition:

    • Product Inhibition: The reaction product, S-adenosylhomocysteine (SAH), is a known inhibitor of most methyltransferases.[7] If you observe non-linear reaction progress curves, product inhibition might be the cause. Including SAH hydrolase in the reaction mix can help to remove SAH.[9]

    • Contaminants: Ensure all reagents and labware are free from contaminants that could inhibit the enzyme, such as detergents or residual chemicals from purification steps.

Q2: How can I optimize the concentration of S-adenosylmethionine (SAM) in my reaction?

Optimizing the SAM concentration is critical for achieving maximal methylation.

  • Start with a Molar Excess: A common starting point is to use a 10- to 100-fold molar excess of SAM relative to the guanosine substrate.

  • Determine the Km: For more precise optimization, it is recommended to determine the Michaelis-Menten constant (Km) of your enzyme for SAM. Performing kinetic assays at varying SAM concentrations will allow you to calculate the Km, and a common practice is to use a SAM concentration that is 5- to 10-fold higher than the determined Km to ensure the enzyme is saturated.[3]

  • Consider SAM Stability: Be mindful of SAM's instability.[4][6] For long incubation times, it may be necessary to add fresh SAM to the reaction mixture periodically.

Q3: My reaction has a high background signal. What could be the cause?

A high background signal in your assay can mask the true signal from methylation.

  • SAM Contamination: The most common cause is contamination of the SAM stock with SAH.[9] Use high-purity SAM and run a control reaction without the enzyme to check for SAH contamination.

  • Non-enzymatic Degradation of SAM: As mentioned, SAM can degrade non-enzymatically to SAH.[6] Prepare reagents fresh and store them properly to minimize this.

  • Assay Component Interference: Components of your assay buffer or the detection system itself could be contributing to the high background. Run controls for each component individually to identify the source of interference.[9]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on factors influencing enzymatic methylation.

Table 1: Effect of pH on Methyltransferase Activity

Enzyme TypeSubstrateOptimal pH RangeReference
mRNA (guanine-7-)methyltransferasemRNA with 5'-GpppA/GBroad range around neutrality[10]
PCIF1mRNA cap analogBimodal optima at pH 5.4 and 9.4[8]
MettL5-Trm11218S rRNA oligoMore active at higher pH[8]

Table 2: Effect of Ionic Strength on Methyltransferase Activity

EnzymeOptimal NaCl ConcentrationInhibitory NaCl ConcentrationReference
PCIF1Low ionic strength> 200 mM[8]
MettL5-Trm112Low ionic strengthMarkedly diminished at 200 mM[8]
MettL16200 - 500 mM-[8]

Table 3: Stability of S-adenosylmethionine (SAM)

ConditionStability NoteReference
Aqueous solution, 38°C, 14 daysOnly 32% of initial concentration remains[4]
pH 7.5, 37°CUnstable, degrades into 5'-methylthioadenosine (MTA)[5][6]
Frozen aqueous solutionOptimal storage mode, preserves from degradation[4]

Experimental Protocols

General Protocol for In Vitro Enzymatic Methylation of a Guanosine-Containing RNA Substrate

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme-substrate pair.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 10X stock of your desired assay buffer (e.g., 500 mM Tris-HCl, 50 mM MgCl₂, 10 mM DTT, pH 8.0). The optimal pH and salt concentration should be determined empirically.[8]

    • Enzyme: Dilute the purified methyltransferase to a working concentration in 1X assay buffer. Keep the enzyme on ice.

    • RNA Substrate: Resuspend the guanosine-containing RNA substrate in nuclease-free water to a stock concentration (e.g., 100 µM).

    • S-adenosylmethionine (SAM): Prepare a fresh stock solution of SAM (e.g., 10 mM) in nuclease-free water immediately before setting up the reaction.[5] Store on ice.

  • Reaction Setup:

    • On ice, combine the following in a microcentrifuge tube (for a 20 µL reaction):

      • 2 µL 10X Assay Buffer

      • 2 µL RNA Substrate (final concentration 10 µM)

      • 2 µL SAM (final concentration 1 mM)

      • X µL Methyltransferase (optimize concentration, e.g., 1-2 µg)

      • Nuclease-free water to a final volume of 20 µL

    • Mix the components gently by pipetting.

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 37°C) for the desired time (e.g., 1 hour). Incubation times may need to be optimized.[3]

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of a suitable stop solution (e.g., phenol:chloroform for RNA purification, or a specific buffer for downstream analysis).

    • Analyze the methylation status of the RNA substrate using an appropriate method, such as:

      • LC-MS/MS: For precise identification and quantification of the methylated guanosine.

      • Radiometric Assay: If using radiolabeled SAM ([³H]-SAM), the incorporation of the methyl group can be quantified by scintillation counting.

      • Coupled Enzyme Assay: Detect the formation of SAH using a coupled enzyme system that produces a fluorescent or luminescent signal.[9][11]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis prep_buffer Prepare Assay Buffer setup_reaction Combine Reagents on Ice prep_buffer->setup_reaction prep_enzyme Dilute Enzyme prep_enzyme->setup_reaction prep_rna Prepare RNA Substrate prep_rna->setup_reaction prep_sam Prepare Fresh SAM prep_sam->setup_reaction incubate Incubate at Optimal Temperature setup_reaction->incubate quench Quench Reaction incubate->quench analyze Analyze Methylation quench->analyze

Caption: A generalized workflow for an in vitro enzymatic guanosine methylation experiment.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions cluster_inhibition Inhibition start Low/No Methylation Activity check_purity Check Purity/Integrity (SDS-PAGE) start->check_purity Start Here check_sam Check SAM Integrity (Prepare Fresh) start->check_sam optimize_ph Optimize pH start->optimize_ph check_sah Check for SAH Product Inhibition start->check_sah check_cofactors Verify Cofactors check_purity->check_cofactors optimize_conc Optimize Concentration check_cofactors->optimize_conc check_guanosine Verify Guanosine Substrate Quality check_sam->check_guanosine optimize_temp Optimize Temperature optimize_ph->optimize_temp optimize_salt Optimize Ionic Strength optimize_temp->optimize_salt check_contaminants Rule out Contaminants check_sah->check_contaminants

Caption: A decision tree for troubleshooting low methylation activity in enzymatic reactions.

reaction_components enzyme Methyltransferase product Methylated Guanosine enzyme->product Catalyzes guanosine Guanosine Substrate guanosine->product sam SAM (Methyl Donor) sam->product sah SAH (Inhibitor) sam->sah Degrades to / Forms sah->enzyme Inhibits buffer Buffer (pH, Salts) buffer->enzyme Affects Activity

Caption: The relationship between key components in an enzymatic guanosine methylation reaction.

References

dealing with poor solubility of protected 1,2'-O-dimethylguanosine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Protected 1,2'-O-dimethylguanosine Intermediates

Welcome to the technical support center for handling protected this compound intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to poor solubility, encountered by researchers and drug development professionals during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: Why do my protected this compound intermediates have poor solubility?

A1: The solubility of guanosine (B1672433) derivatives is complex and influenced by several factors. Guanosine itself has a planar, aromatic purine (B94841) ring system capable of strong intermolecular hydrogen bonding and π-π stacking, which can lead to aggregation and low solubility in many solvents[1]. While protecting groups are added to increase solubility in organic solvents for synthesis, the overall solubility of the resulting intermediate depends on a delicate balance between the properties of the guanosine core and the chosen protecting groups[2][3]. Bulky or improperly chosen protecting groups can sometimes exacerbate solubility issues[4].

Q2: What are some common solvents to try for dissolving protected guanosine intermediates?

A2: The choice of solvent is highly dependent on the specific protecting groups used. For silylated derivatives (e.g., using TBDMS), common solvents include pyridine (B92270), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF), often used in combination[5]. For purification, solvent systems like ether/hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH) have been used for crystallization[5][6]. Unprotected 2'-O-methylguanosine shows slight solubility in DMSO and aqueous base[7]. A systematic approach, starting with common solvents used in nucleoside chemistry, is recommended.

Q3: How do different protecting groups impact the solubility and handling of the intermediate?

A3: Protecting groups are critical for modulating solubility. Lipophilic groups like dimethoxytrityl (DMT) and t-butyldimethylsilyl (TBDMS) are introduced to make the polar nucleoside more soluble in non-polar organic solvents used in synthesis[8][9][10]. However, the increased lipophilicity can also lead to "oiling out" or precipitation in more polar solvent systems used during work-up and purification. The table below summarizes the characteristics of common protecting groups.

Q4: My intermediate is not fully dissolving in the reaction solvent. Can I proceed with the reaction?

A4: Proceeding with a reaction where the starting material is not fully dissolved (i.e., as a slurry) is sometimes possible, particularly if the product is soluble and the reaction can be driven to completion. However, this can lead to lower yields, slower reaction rates, and the formation of side products. It is generally advisable to achieve full dissolution. Gentle heating, sonication, or switching to a stronger solvent system (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)) should be considered first.

Q5: My product precipitated or "oiled out" during the aqueous work-up. How can I recover it?

A5: This is a common issue when transitioning from an organic reaction solvent to an aqueous environment. The protected intermediate is often much less soluble in water. To recover your product, you can perform a liquid-liquid extraction with a water-immiscible organic solvent in which your product is soluble (e.g., DCM, EtOAc, or chloroform). If an oil forms, you may need to add more organic solvent and stir vigorously to dissolve it before separating the layers. Subsequent purification steps like crystallization or chromatography will be necessary[11].

Troubleshooting Guides

Guide 1: Problem - Intermediate Fails to Dissolve for Reaction
Question Troubleshooting Step
Have you tried heating or sonication? Gently warm the mixture to a temperature compatible with your reagents' stability (e.g., 40-50°C). Use an ultrasonic bath to help break up solid aggregates and enhance dissolution.
Is your solvent appropriate and sufficiently dry? Ensure your solvent is anhydrous, as trace water can affect the solubility of highly sensitive intermediates. Consider a more polar aprotic solvent like DMF or NMP if common solvents like DCM or THF fail.
Could you use a solvent mixture? A combination of solvents can be effective. For instance, a mixture of pyridine and DCM is used for certain acylation reactions of silylated guanosine[5].
Is the protecting group strategy optimal? Extremely bulky or multiple silyl (B83357) groups can sometimes decrease solubility. Re-evaluate if a different protecting group (e.g., one that is less sterically hindering) might improve solubility for this specific synthetic step.
Guide 2: Problem - Poor Yield or "Oiling Out" During Crystallization
Question Troubleshooting Step
Is your solvent system optimized for crystallization? Finding the right solvent system is crucial. Use a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common systems include hexane/ethyl acetate, ether/hexane, or methanol[5][6][12].
Are you cooling the solution too quickly? Rapid cooling encourages precipitation or oiling out rather than the slow, ordered process of crystallization[13]. Allow the solution to cool slowly to room temperature first, then transfer it to a 4°C refrigerator.
Have you tried inducing crystallization? If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous successful batch to initiate nucleation[13].
Is an alternative purification method needed? If crystallization proves ineffective, the compound may be amorphous or inherently difficult to crystallize. Consider purification by column chromatography on silica (B1680970) gel or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[14].

Data Presentation

Table 1: Solubility Profile of Guanosine and 2'-O-Methylguanosine

CompoundSolventSolubilityReference
GuanosineWaterPoor[1]
2'-O-MethylguanosineDMSOSlightly Soluble[7]
2'-O-MethylguanosineAqueous BaseSlightly Soluble[7]
3'-O-MethylguanosineCommon SolventsExtremely Low[15]

Table 2: Impact of Common Protecting Groups on Nucleoside Solubility

Protecting GroupCommon UseEffect on SolubilityRemoval ConditionsReference
DMT (Dimethoxytrityl)5'-OHSignificantly increases solubility in organic solvents (DCM, acetonitrile).Mild acid (e.g., trichloroacetic acid in DCM).[8][9]
TBDMS (t-butyldimethylsilyl)2'-OH, 3'-OH, 5'-OHIncreases lipophilicity and solubility in organic solvents.Fluoride source (e.g., TEA·3HF or TBAF).[5][6]
Acetyl (Ac) Exocyclic Amines (N2)Increases solubility in organic solvents.Base (e.g., aqueous ammonia/methylamine).[5][8]
Benzoyl (Bz) Exocyclic Amines (N2)Increases solubility in organic solvents. More stable than Acetyl.Base (e.g., aqueous ammonia/methylamine).[8]

Experimental Protocols

Protocol: General Procedure for Silylation and Purification of a Guanosine Derivative

This protocol is a representative example for the protection of hydroxyl groups on a guanosine derivative, a common step where solubility issues are encountered.

1. Silylation Reaction:

  • Dry the starting guanosine intermediate under high vacuum for several hours.

  • Suspend the dried intermediate in anhydrous pyridine (or a mixture of pyridine and DCM) under an inert atmosphere (Argon or Nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Add the silylating agent (e.g., TBDMS-Cl) and a base such as imidazole (B134444) or triethylamine (B128534) dropwise[6].

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

2. Work-up and Extraction:

  • Cool the reaction mixture back to 0°C.

  • Quench the reaction by the slow addition of methanol.

  • Pour the mixture into a separatory funnel containing 5% aqueous NaHCO₃ solution[5].

  • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Note: If the product precipitates during this step, add more organic solvent to redissolve it before proceeding.

3. Purification by Crystallization:

  • Dissolve the crude oil or solid in a minimum amount of a hot solvent in which the compound is highly soluble (e.g., ethyl ether, ethyl acetate, or methanol)[5][6].

  • Slowly add a non-solvent (e.g., hexane) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature. If crystals form, proceed to the next step. If not, refer to the troubleshooting guide.

  • Once crystals have formed, place the flask in a refrigerator (4°C) for several hours to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.

Visualizations

Troubleshooting_Solubility cluster_dissolution Troubleshooting Dissolution cluster_purification Troubleshooting Purification start Start: Protected Intermediate Has Poor Solubility dissolution Issue: Dissolving for Reaction start->dissolution purification Issue: Crystallization / Purification start->purification heat Apply Gentle Heat or Sonication dissolution->heat oiling_out Problem: Oiling Out purification->oiling_out solvent Change Solvent? (e.g., DMF, NMP) heat->solvent Still Insoluble dissolved Fully Dissolved heat->dissolved Success slurry Proceed as Slurry? (Caution: Lower Yield) solvent->slurry Still Insoluble solvent->dissolved Success recrystallize Optimize Crystallization: - Slow Cooling - Different Solvents - Seeding chromatography Alternative: Column Chromatography / HPLC recrystallize->chromatography Fails pure_product Pure Product Isolated recrystallize->pure_product Success oiling_out->recrystallize Yes oiling_out->chromatography No / Persistent chromatography->pure_product

Caption: Workflow for troubleshooting solubility issues.

Protecting_Group_Effect cluster_core Guanosine Core cluster_protected Protected Intermediate Guanosine Guanosine - Polar - H-Bonding & π-stacking - Low Organic Solubility Protecting_Groups Addition of Lipophilic Protecting Groups (e.g., TBDMS, DMT) Guanosine->Protecting_Groups Synthetic Step Protected_Guanosine Protected Guanosine - Less Polar - H-Bonding Masked - Increased Organic Solubility Protecting_Groups->Protected_Guanosine

Caption: Effect of protecting groups on guanosine solubility.

Purification_Decision_Tree start Start: Crude Protected Intermediate is_solid Is the crude product a solid? start->is_solid can_crystallize Does it crystallize from any solvent system? is_solid->can_crystallize Yes chromatography Purify by Silica Gel Chromatography is_solid->chromatography No (Oil) crystallization Purify by Recrystallization can_crystallize->crystallization Yes can_crystallize->chromatography No rphplc Consider RP-HPLC for highly lipophilic or difficult separations chromatography->rphplc If separation is poor

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Improving the Stability of 1,2'-O-dimethylguanosine Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of 1,2'-O-dimethylguanosine phosphoramidite (B1245037) reagents in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound phosphoramidite potentially unstable?

A1: Like other phosphoramidites, this compound phosphoramidite is susceptible to degradation, primarily through two pathways: hydrolysis and oxidation. The presence of moisture is a critical factor in its degradation.[1] Guanosine phosphoramidites, in general, are known to be less stable compared to other nucleoside phosphoramidites.[1][2] The degradation of deoxyguanosine (dG) phosphoramidites can be second order in phosphoramidite concentration, suggesting an autocatalytic hydrolysis reaction.[1] This inherent instability is likely to extend to its 2'-O-methylated derivatives.

Q2: What is the recommended procedure for storing this compound phosphoramidite?

A2: To maximize shelf life, this compound phosphoramidite should be stored under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen). It is crucial to store the reagent at low temperatures, typically -20°C, and protected from light. When stored as a dry powder, phosphoramidites are relatively stable.[3] However, once dissolved in an anhydrous solvent like acetonitrile (B52724), their stability decreases, and they should be used within a few days.[4]

Q3: How does the N2-protecting group on the guanine (B1146940) base affect stability?

A3: The choice of the N2-protecting group on the guanine base significantly influences the stability of the phosphoramidite. The isobutyryl (iBu) group is a commonly used protecting group for guanosine.[5] Studies on dG phosphoramidites have shown a direct correlation between the ease of protecting group removal and the propensity for autocatalytic degradation.[1] Therefore, the stability of this compound phosphoramidite will be dependent on the specific N2-protecting group used in its synthesis.

Q4: Can I use the same coupling conditions for this compound phosphoramidite as for other phosphoramidites?

A4: While the general coupling mechanism is the same, optimization of coupling time and activator may be necessary. For 2'-O-methyl RNA synthesis, a coupling time of 15 minutes is often recommended.[6] The use of activators like Dicyanoimidazole (DCI) can be beneficial. It is important to ensure that the activator solution is also anhydrous to prevent degradation of the phosphoramidite during synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Coupling Efficiency 1. Degraded phosphoramidite reagent due to moisture or improper storage. 2. Suboptimal activator concentration or quality. 3. Insufficient coupling time.1. Use fresh, properly stored phosphoramidite. Ensure all solvents and reagents are anhydrous. 2. Check the concentration and age of the activator solution. Prepare fresh activator if necessary. 3. Increase the coupling time in increments and monitor the coupling efficiency.
Unexpected Peaks in Final Product Analysis (e.g., HPLC, Mass Spectrometry) 1. Presence of impurities in the phosphoramidite starting material. 2. Degradation of the phosphoramidite during synthesis, leading to side products. 3. Incomplete removal of protecting groups.1. Analyze the purity of the phosphoramidite reagent by HPLC and 31P NMR before use.[7][8] 2. Minimize the time the phosphoramidite is in solution on the synthesizer. Use fresh solutions for each synthesis run. 3. Review and optimize the deprotection conditions.
Synthesis Failure with G-rich Sequences 1. Guanosine phosphoramidites, including their modified versions, are known to be more challenging to synthesize and can be prone to side reactions.[2][6] 2. Aggregation of G-rich sequences.1. Use high-quality, pure this compound phosphoramidite. Consider using a phosphoramidite with an O6-protecting group to prevent side reactions at the guanine lactam function.[2] 2. Employ synthesis protocols specifically designed for G-rich sequences.

Experimental Protocols

Protocol 1: Assessment of this compound Phosphoramidite Purity by Reversed-Phase HPLC

Objective: To determine the purity of the phosphoramidite reagent and identify potential degradation products.

Materials:

  • This compound phosphoramidite sample

  • Anhydrous acetonitrile (synthesis grade)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

Procedure:

  • Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. To minimize degradation during analysis, prepare the sample immediately before injection and keep it in a sealed vial under an inert atmosphere.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a small volume of the sample solution onto the column.

  • Run a gradient elution from a low to a high percentage of Mobile Phase B to separate the components.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).

  • The main product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[7]

  • Calculate the purity by integrating the peak areas. Purity is the percentage of the area of the two main peaks relative to the total area of all peaks in the chromatogram.

Protocol 2: Assessment of Phosphoramidite Stability by 31P NMR Spectroscopy

Objective: To directly observe the phosphorus-containing species and quantify the extent of degradation.

Materials:

  • This compound phosphoramidite sample

  • Anhydrous acetonitrile-d3 (B32919)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile-d3 in an NMR tube under an inert atmosphere.

  • Acquire a 31P NMR spectrum.

  • The intact phosphoramidite will show a characteristic signal in the range of 148-152 ppm.

  • Degradation products, such as the corresponding H-phosphonate, will appear as separate signals at different chemical shifts.

  • The relative integration of these signals can be used to quantify the percentage of degraded material.

Visualizations

phosphoramidite_degradation_pathway This compound Phosphoramidite This compound Phosphoramidite H-phosphonate H-phosphonate This compound Phosphoramidite->H-phosphonate Hydrolysis (H2O) Oxidized Phosphoramidite Oxidized Phosphoramidite This compound Phosphoramidite->Oxidized Phosphoramidite Oxidation (O2)

Caption: Primary degradation pathways of phosphoramidite reagents.

troubleshooting_workflow start Low Coupling Efficiency Detected check_amidite Check Phosphoramidite Quality (HPLC, 31P NMR) start->check_amidite is_degraded Is Reagent Degraded? check_amidite->is_degraded use_fresh Use Fresh, Properly Stored Phosphoramidite is_degraded->use_fresh Yes check_activator Check Activator Quality and Concentration is_degraded->check_activator No end Problem Resolved use_fresh->end is_activator_ok Is Activator OK? check_activator->is_activator_ok prepare_fresh_activator Prepare Fresh Activator Solution is_activator_ok->prepare_fresh_activator No optimize_coupling Optimize Coupling Time is_activator_ok->optimize_coupling Yes prepare_fresh_activator->end optimize_coupling->end

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Quantitative Analysis of 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1,2'-O-dimethylguanosine (m¹Gm). The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantitative analysis of this compound?

A1: The most prevalent and robust method for the quantitative analysis of this compound in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for distinguishing m¹Gm from other structurally similar modified nucleosides. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed for separation prior to mass spectrometric detection.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the quantification of this compound?

A2: A stable isotope-labeled internal standard is essential for accurate and precise quantification.[3][4] SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte. This allows it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. By adding a known amount of the SIL-IS to each sample at an early stage of sample preparation, it is possible to correct for variability in sample extraction, recovery, and matrix effects, thereby significantly improving the reliability of the quantitative results.[3][5]

Q3: What are the primary challenges in the quantitative analysis of this compound?

A3: The primary challenges include:

  • Isomeric Resolution: Differentiating this compound from its isomers, such as N²,2'-O-dimethylguanosine (m²Gm), which may have similar chromatographic behavior and mass-to-charge ratios.

  • Sample Preparation: Ensuring complete enzymatic digestion of RNA to nucleosides without degradation of the modified nucleosides.[6] The extraction process must also be efficient and reproducible across different samples.[7]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard is the best way to mitigate this.

  • Low Abundance: this compound can be present at very low concentrations in biological samples, requiring highly sensitive instrumentation and optimized methods for detection and quantification.

Q4: How can I prepare my biological samples for this compound analysis?

A4: A general workflow for sample preparation involves:

  • RNA Isolation: Extraction of total RNA from cells or tissues using methods like phenol-chloroform extraction or commercial kits.[6][8]

  • RNA Purification: Depending on the research question, specific RNA species (e.g., tRNA, mRNA) can be enriched.[6]

  • Enzymatic Digestion: The purified RNA is enzymatically hydrolyzed to its constituent nucleosides using a combination of nucleases and phosphatases.

  • Internal Standard Spiking: A known amount of stable isotope-labeled this compound is added to the sample.[6]

  • Protein Removal: Proteins (enzymes) are removed, often by filtration or precipitation.[6]

  • Final Preparation: The sample is dried and reconstituted in a solvent compatible with the LC-MS/MS system.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal enzymatic digestion of RNA. 3. Sample loss during preparation. 4. Insufficient sample loading.1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 2. Optimize digestion conditions (enzyme concentration, incubation time, and temperature). 3. Use a stable isotope-labeled internal standard to track and correct for recovery. 4. Increase the injection volume or concentrate the sample.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample. 3. Improperly cleaned MS ion source.1. Use high-purity solvents and flush the LC system. 2. Improve sample cleanup procedures or optimize chromatographic separation to resolve the analyte from interfering compounds. 3. Perform routine cleaning and maintenance of the mass spectrometer.
Inconsistent or Non-Reproducible Results 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Degradation of the analyte.1. Standardize the sample preparation protocol and use a stable isotope-labeled internal standard.[3] 2. Regularly check system suitability and perform calibration. 3. Ensure samples are stored properly and analyzed promptly after preparation.
Co-elution with Isomers 1. Insufficient chromatographic resolution.1. Optimize the chromatographic gradient, change the mobile phase composition, or try a different column chemistry (e.g., HILIC vs. reversed-phase).

Experimental Protocols

Representative Sample Preparation Protocol for RNA Nucleoside Analysis
  • RNA Extraction: Isolate total RNA from approximately 1x10⁶ cells using a suitable RNA extraction kit or a TRIzol-based method.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Internal Standard Addition: Add a known amount of stable isotope-labeled this compound internal standard to 1-5 µg of total RNA.

  • Enzymatic Hydrolysis:

    • To the RNA sample, add nuclease P1 (2U) in a final buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase (1U) and ammonium bicarbonate to a final concentration of 50 mM.

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup:

    • Remove the enzymes by passing the digest through a 10 kDa molecular weight cutoff filter.

    • Lyophilize the flow-through to dryness.

  • Reconstitution: Reconstitute the dried nucleosides in 100 µL of the initial LC mobile phase for analysis.

Representative LC-MS/MS Parameters
Parameter Setting
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-5 min, 2-15% B; 5-8 min, 15-50% B; 8-9 min, 50-98% B; 9-11 min, 98% B; 11-12 min, 98-2% B; 12-15 min, 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for this compound and its stable isotope-labeled internal standard.
Source Temperature 350°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following table provides representative performance characteristics for the quantitative analysis of modified nucleosides by LC-MS/MS. Actual values for this compound should be determined during method validation.

Parameter Typical Range
Limit of Detection (LOD) 0.05 - 10 fmol on column
Limit of Quantification (LOQ) 0.1 - 50 fmol on column
Linear Dynamic Range 3-4 orders of magnitude
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing rna_extraction RNA Extraction is_addition Add SIL-IS rna_extraction->is_addition rna_digestion Enzymatic Digestion cleanup Sample Cleanup rna_digestion->cleanup is_addition->rna_digestion reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification troubleshooting_tree cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample Preparation Issues start Inconsistent or Low Signal? peak_shape Poor Peak Shape? start->peak_shape Check Chromatography sensitivity Low Sensitivity? start->sensitivity Check MS Performance recovery Low Recovery? start->recovery Check Sample Prep resolution Co-elution with Interferences? sol1 Optimize Mobile Phase / Gradient peak_shape->sol1 sol2 Check/Replace Column peak_shape->sol2 background High Background? sol3 Optimize Source Parameters sensitivity->sol3 sol4 Clean Ion Source sensitivity->sol4 degradation Analyte Degradation? sol5 Use Stable Isotope-Labeled IS recovery->sol5 sol6 Optimize Digestion Protocol recovery->sol6 interference_relationships cluster_interferences Potential Interferences cluster_solutions Mitigation Strategies analyte This compound (m¹Gm) isomer Isomers (e.g., m²Gm) analyte->isomer Similar m/z & RT isotopologue Isotopologues (Natural Abundance) analyte->isotopologue Overlapping Isotopic Peaks matrix Matrix Components analyte->matrix Ion Suppression/Enhancement sol_chrom High-Resolution Chromatography isomer->sol_chrom sol_ms High-Resolution MS isotopologue->sol_ms sol_is Stable Isotope-Labeled IS matrix->sol_is

References

addressing challenges in the structural elucidation of 1,2'-O-dimethylguanosine-containing RNA

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified "1,2'-O-dimethylguanosine." However, this modification is not commonly documented in scientific literature regarding RNA structure. It is likely that the challenges being faced are related to the well-characterized and structurally significant N2,N2-dimethylguanosine (m2,2G) , a frequent modification in tRNA and rRNA. This guide will therefore focus on addressing the challenges associated with m2,2G-containing RNA.

Frequently Asked Questions (FAQs)

Q1: What is N2,N2-dimethylguanosine (m2,2G) and where is it typically found?

A1: N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification of guanosine (B1672433) where two methyl groups are attached to the exocyclic amine at the N2 position. It is a relatively common modification found in non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA).[1][2] A prominent example is its presence at position 26 in the majority of eukaryotic tRNAs, where it often pairs with adenosine (B11128) (A44).[1]

Q2: How does m2,2G modification affect RNA structure and stability?

A2: The dual methylation at the N2 position has significant structural consequences:

  • Altered Base Pairing: The modification eliminates the ability of the N2 group to act as a hydrogen bond donor, which hinders canonical Watson-Crick pairing with cytosine.[1]

  • Control of G:A Pairing: It influences the conformation of G:A pairs. While unmodified G:A pairs can adopt various conformations, the presence of m2,2G favors an imino-hydrogen bonded, pseudo-Watson-Crick conformation and avoids the sheared conformation due to potential steric clashes.[1][3]

  • Duplex Destabilization: Studies have shown that m2,2G can have a destabilizing effect on RNA duplexes, particularly when it forms an imino-hydrogen bonded pair with adenosine.[1]

  • Influence on Secondary Structure: Base methylation can significantly affect RNA structure by influencing the formation of different secondary structure motifs, such as the equilibrium between duplex and hairpin forms.[1]

Q3: What are the main challenges in the structural elucidation of m2,2G-containing RNA?

A3: The primary challenges include:

  • Synthesis of Modified RNA: Chemical synthesis of RNA containing m2,2G requires specialized phosphoramidites and deprotection conditions.[4][5]

  • RNA Sequencing: The m2,2G modification can impair cDNA synthesis by reverse transcriptase, leading to truncated sequences and making it difficult to determine the sequence and locate the modification.[4]

  • Mass Spectrometry: While a powerful tool, challenges in LC-MS/MS can arise from the ionization efficiency of modified nucleosides and potential co-elution with other nucleosides, which can complicate detection and quantification.[6][7]

  • NMR Spectroscopy: For larger RNA molecules, NMR spectra can suffer from signal overlap and line broadening, making structural determination complex.[8][9]

  • X-ray Crystallography: Obtaining well-ordered crystals of RNA, especially those with modified bases that might affect packing, can be a significant bottleneck.[3][10]

Troubleshooting Guides

Chemical Synthesis and Purification

Q: My solid-phase synthesis of m2,2G-containing RNA has a low yield and shows signs of degradation. What could be the cause?

A: Low yield and degradation during the synthesis of modified RNA can stem from several factors. Firstly, ensure that the m2,2G phosphoramidite (B1245037) is of high quality and handled under anhydrous conditions to prevent degradation. The coupling efficiency of modified phosphoramidites can sometimes be lower than that of standard phosphoramidites, so extending the coupling time may be beneficial.

Regarding degradation, the deprotection steps are critical. Harsh basic conditions can lead to deselenization if selenium derivatives are used for phasing, and can also damage the RNA backbone.[11] Using milder deprotection conditions, such as potassium carbonate in methanol, can be beneficial for sensitive modifications.[11] Additionally, ensure that all reagents and solvents are of high purity and RNase-free.

Q: I'm observing multiple peaks during HPLC purification of my synthesized m2,2G RNA. What do these represent?

A: Multiple peaks during HPLC purification can indicate several issues. Besides the full-length product, you may be observing:

  • Failed sequences (n-1, n-2, etc.): Incomplete coupling at each step of the synthesis leads to shorter RNA fragments. Optimizing coupling times and reagent concentrations can minimize these.

  • Isomers: Inadequate protection of the 2'-hydroxyl group can lead to its migration, resulting in 2'-5' phosphodiester linkages instead of the native 3'-5' linkages. Using stable 2'-O-protecting groups like the [(triisopropylsilyl)oxy]methyl (TOM) group can prevent this.[1]

  • Degradation products: If the RNA was exposed to RNases or harsh pH conditions, you might be seeing cleavage products. Always work in an RNase-free environment and use appropriate buffers.

RNA Sequencing

Q: My sequencing results for m2,2G-containing tRNA are showing a high rate of premature termination at a specific site. How can I overcome this?

A: The m2,2G modification is known to cause stalling of reverse transcriptase, leading to truncated cDNA products.[4] This is a common obstacle in sequencing modified RNA. One effective strategy is to enzymatically demethylate the RNA before reverse transcription. The E. coli AlkB protein and its mutants have been shown to demethylate various modified bases. Specifically, the AlkB D135S/L118V mutant can efficiently and selectively convert m2,2G to N2-methylguanosine (m2G), which does not block reverse transcription.[4] This enzymatic pretreatment can significantly improve the yield of full-length cDNA for sequencing.

Experimental Protocols

Solid-Phase Synthesis of m2,2G-Containing RNA

This protocol is based on the use of 2'-O-TOM protected phosphoramidites.

  • Phosphoramidite Preparation: Synthesize the N2,N2-dimethylguanosine phosphoramidite with a 2'-O-TOM protecting group according to established procedures.

  • Automated RNA Synthesis: Perform solid-phase synthesis on a standard automated synthesizer. For the incorporation of the m2,2G phosphoramidite, use the same coupling conditions as for the standard A, C, G, and U phosphoramidites, but consider a slightly longer coupling time to ensure high efficiency.

  • Deprotection: a. Cleave the oligoribonucleotide from the solid support and remove the protecting groups using appropriate reagents. For sensitive modifications, avoid harsh conditions. b. Remove the 2'-O-TOM protecting groups using a suitable fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

  • Purification: Purify the crude RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified RNA using size-exclusion chromatography or ethanol (B145695) precipitation. Quantify the final product by UV-Vis spectrophotometry at 260 nm.

Enzymatic Digestion and LC-MS/MS Analysis of m2,2G

This protocol allows for the detection and quantification of m2,2G at the nucleoside level.

  • RNA Digestion: a. Take 1-2 µg of purified RNA. b. Digest the RNA to nucleosides using a mixture of nuclease P1 and calf intestine alkaline phosphatase. Incubate at 37°C for 2-4 hours.

  • Sample Preparation: a. Centrifuge the digested sample to pellet any undigested material. b. Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis: a. Separate the nucleosides using reverse-phase HPLC. A C18 column is commonly used. b. The HPLC is coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. c. Monitor the transition of the parent ion (protonated m2,2G) to its characteristic fragment ion (the m2,2G base). d. Quantify the amount of m2,2G by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Data Presentation

Table 1: Impact of m2,2G on RNA Duplex Stability

RNA Duplex Sequence (5'->3')ModificationMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °CReference
CGCGA GCG / CGCUC GCGNone (G:A mismatch)55.2-[12]
CGCm2,2GA GCG / CGCUC GCGm2,2G52.1-3.1[12]
GCGGA CGC / GCGUC GCGNone (G:A mismatch)57.4-[12]
GCGm2,2GA CGC / GCGUC GCGm2,2G54.3-3.1[12]

Note: Melting temperatures were determined by UV melting profile analysis. The data indicates a destabilizing effect of the m2,2G modification in the context of a G:A pair.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Sample Purified RNA (containing m2,2G) Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) RNA_Sample->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides HPLC Reverse-Phase HPLC Separation Nucleosides->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Spectrometry (MS1) (Select parent ion m/z) ESI->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 Tandem Mass Spectrometry (MS2) (Detect fragment ion) Fragmentation->MS2 Data Data Analysis (Quantification) MS2->Data

Caption: Workflow for the detection and quantification of m2,2G in RNA by LC-MS/MS.

Troubleshooting_Sequencing Start Poor Sequencing Results (Premature Termination) Check_Modification Is the termination site a known or suspected m2,2G position? Start->Check_Modification Enzymatic_Treatment Perform enzymatic demethylation (e.g., AlkB D135S/L118V mutant) Check_Modification->Enzymatic_Treatment Yes Other_Issues Investigate other causes: - RNA degradation - Secondary structure - Primer issues Check_Modification->Other_Issues No Repeat_RT Repeat Reverse Transcription and Sequencing Enzymatic_Treatment->Repeat_RT Success Full-length sequence obtained Repeat_RT->Success

Caption: Troubleshooting decision tree for poor sequencing results of m2,2G-containing RNA.

References

Validation & Comparative

A Comparative Analysis of 1,2'-O-dimethylguanosine and N2,N2-dimethylguanosine on RNA Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. These modifications can profoundly influence RNA structure, stability, and interactions, thereby fine-tuning their biological function. This guide provides a detailed comparative analysis of two significant guanosine (B1672433) modifications: 1,2'-O-dimethylguanosine (m¹G) and N²,N²-dimethylguanosine (m²₂G). We will explore their distinct impacts on RNA duplex stability and conformation, supported by experimental data and detailed methodologies.

Introduction to the Modifications

This compound (m¹G) involves the methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. The N1 methylation disrupts the canonical Watson-Crick base pairing with cytosine by blocking a hydrogen bond donor site. The 2'-O-methylation is known to pre-organize the ribose into an A-form helical conformation, which generally enhances duplex stability.

N²,N²-dimethylguanosine (m²₂G) features two methyl groups on the exocyclic amine (N²) of the guanine base. This modification eliminates the hydrogen bond donor capability of the N² position, thereby altering its base-pairing potential, particularly with cytosine.[1][2][3][4] It is a naturally occurring modification found in tRNA and rRNA.[1][3]

Impact on RNA Duplex Stability: A Quantitative Comparison

The thermodynamic stability of RNA duplexes containing these modifications is a critical parameter for their application. The following table summarizes the key thermodynamic parameters. Data for m²₂G is derived from experimental studies, while the effects of m¹G are extrapolated from studies on N1-methylguanosine and 2'-O-methylguanosine modifications due to the lack of direct comprehensive studies on the doubly modified nucleoside.

ModificationChange in Melting Temperature (ΔTm)Gibbs Free Energy (ΔG°₃₇)Enthalpy (ΔH°)Entropy (ΔS°)Structural Implication
This compound (m¹G) Likely stabilizingMore negativeMore negativeLess negativeThe stabilizing effect of 2'-O-methylation likely outweighs the destabilizing effect of N1-methylation. Promotes A-form helix.
N²,N²-dimethylguanosine (m²₂G) DestabilizingLess negativeLess negativeMore negativeDestabilizes G:C pairs and alters G:A mismatch pairing. Can favor hairpin structures over duplexes in certain sequence contexts.[3]

Note: The precise thermodynamic contributions are sequence and context-dependent.

Structural Consequences of Modification

The structural alterations induced by m¹G and m²₂G are fundamental to their biological roles.

This compound: The 2'-O-methyl group favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices.[1] This pre-organization is expected to enhance the stability of the duplex. The N1-methylation, however, prevents canonical G-C pairing and would favor alternative pairing geometries, such as a sheared G-A pair if positioned opposite an adenosine.

N²,N²-dimethylguanosine: This modification has a more pronounced effect on base pairing. The dimethylation at the N² position prevents the formation of a standard Watson-Crick pair with cytosine.[3] In the context of a G-A mismatch, m²₂G restricts the pairing to an imino-hydrogen bonded conformation and prevents the sheared conformation that is often observed with unmodified G-A pairs.[3][4] This is due to a potential steric clash between one of the N²-methyl groups and the major groove edge of adenine.[3][4] X-ray crystallography has revealed that tandem m²₂G:A pairs adopt a pseudo-Watson-Crick conformation.[1][2][3][4]

Experimental Protocols

A comprehensive understanding of the effects of these modifications relies on robust experimental methodologies. Below are detailed protocols for the key experiments used to characterize modified RNA oligonucleotides.

Solid-Phase Synthesis of Modified RNA

Automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing RNA oligonucleotides with site-specific modifications.

Materials:

  • Appropriate phosphoramidites for standard and modified nucleosides (with 2'-O-protection, e.g., TBDMS or TOM).

  • Controlled Pore Glass (CPG) solid support.

  • Activator (e.g., 5-Ethylthio-1H-tetrazole).

  • Oxidizing agent (e.g., Iodine solution).

  • Capping reagents.

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solutions (e.g., AMA - a mixture of aqueous Ammonia and aqueous Methylamine).

  • 2'-deprotection reagent (e.g., Triethylamine trihydrofluoride).

Procedure:

  • Synthesis: Performed on an automated DNA/RNA synthesizer following the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition.

  • Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the base-protecting groups are removed by incubation in AMA solution at an elevated temperature.

  • 2'-Hydroxyl Deprotection: The 2'-O-silyl protecting groups are removed using a fluoride-containing reagent.

  • Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting: The purified RNA is desalted using a size-exclusion column or reverse-phase cartridge.

  • Analysis: The purity and identity of the synthesized RNA are confirmed by MALDI-TOF mass spectrometry and analytical HPLC.

UV Thermal Denaturation Analysis

UV melting experiments are performed to determine the thermodynamic stability of the RNA duplexes.

Materials:

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

  • Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Purified RNA oligonucleotides.

Procedure:

  • Sample Preparation: Anneal the complementary RNA strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the analysis buffer.

  • Data Collection: Measure the UV absorbance at 260 nm as a function of temperature, typically from 20°C to 95°C with a controlled ramp rate (e.g., 1°C/minute).

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured.

  • Thermodynamic Parameter Calculation: From the melting curves obtained at different strand concentrations, a van't Hoff plot (1/Tm vs. ln(Ct)) can be generated to calculate the change in enthalpy (ΔH°) and entropy (ΔS°). The Gibbs free energy (ΔG°₃₇) can then be calculated using the equation: ΔG°₃₇ = ΔH° - (310.15 K)ΔS°.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information on RNA in solution.

Materials:

  • High-field NMR spectrometer.

  • NMR tubes.

  • D₂O and H₂O/D₂O (90%/10%) NMR buffer.

  • Isotopically labeled (¹³C, ¹⁵N) RNA samples (optional, for complex spectra).

Procedure:

  • Sample Preparation: Dissolve the purified RNA in the appropriate NMR buffer to a final concentration of ~0.1-1 mM.

  • 1D ¹H NMR: Acquire a 1D ¹H spectrum in H₂O/D₂O to observe the imino protons, which are sensitive indicators of base pairing and secondary structure.

  • 2D NMR Experiments:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for 3D structure calculation.

    • TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each ribose spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): For ¹H-¹³C or ¹H-¹⁵N correlation spectra with isotopically labeled samples to resolve spectral overlap.

  • Data Analysis and Structure Calculation: Assign the NMR resonances and use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures using software packages like CYANA or XPLOR-NIH.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution 3D structure of the RNA molecule.

Materials:

  • Purified and homogenous RNA sample.

  • Crystallization screening kits.

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion).

  • X-ray diffraction equipment (synchrotron source is often required for RNA).

Procedure:

  • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield well-diffracting crystals.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data at cryogenic temperatures.

  • Structure Determination:

    • Phasing: Determine the phases of the diffraction data, often through molecular replacement if a homologous structure is available, or by using heavy-atom derivatives (isomorphous replacement or anomalous scattering).

    • Model Building and Refinement: Build an initial atomic model into the electron density map and refine it against the experimental data to obtain the final high-resolution structure.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of modified RNA oligonucleotides.

Experimental_Workflow_for_Modified_RNA_Synthesis_and_Analysis cluster_synthesis Solid-Phase Synthesis cluster_analysis Biophysical & Structural Analysis cluster_data Data Output s1 Automated Synthesis s2 Cleavage & Deprotection s1->s2 s3 Purification (PAGE/HPLC) s2->s3 s4 Desalting s3->s4 s5 Characterization (MS) s4->s5 a1 UV Thermal Denaturation s5->a1 Purified Modified RNA a2 NMR Spectroscopy s5->a2 Purified Modified RNA a3 X-ray Crystallography s5->a3 Purified Modified RNA d1 Thermodynamic Parameters (Tm, ΔG°, ΔH°, ΔS°) a1->d1 d2 Solution Structure (3D model, dynamics) a2->d2 d3 Crystal Structure (Atomic coordinates) a3->d3

Caption: Workflow for modified RNA synthesis and analysis.

UV_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Anneal RNA Strands p2 Prepare Dilutions p1->p2 m1 Record Absorbance vs. Temperature p2->m1 da1 Generate Melting Curve m1->da1 da2 Determine Tm da1->da2 da3 van't Hoff Plot da1->da3 da4 Calculate ΔH°, ΔS°, ΔG° da3->da4

Caption: UV thermal denaturation workflow.

Conclusion

The choice between incorporating this compound or N²,N²-dimethylguanosine into an RNA sequence will have significantly different consequences for its structure and stability. While the 2'-O-methylation of m¹G is anticipated to be stabilizing, the N1-methylation disrupts canonical pairing. In contrast, m²₂G is known to be destabilizing within a standard duplex but can enforce specific non-canonical pairing geometries. A thorough understanding of these differences, supported by the experimental approaches detailed in this guide, is essential for the rational design of modified RNA molecules for research and therapeutic applications.

References

A Researcher's Guide to 1,2'-O-dimethylguanosine Detection: A Comparative Analysis of LC-MS and Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides such as 1,2'-O-dimethylguanosine (m²G) is critical for understanding cellular processes, disease pathogenesis, and therapeutic response. The two predominant analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and antibody-based immunoassays like ELISA. This guide provides an objective comparison of these methods, supported by experimental principles and performance data, to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance Comparison

The choice between LC-MS and antibody-based methods often depends on a trade-off between throughput, specificity, and the need for absolute versus relative quantification. While LC-MS is considered the gold standard for its accuracy and specificity, ELISA offers a higher-throughput and more cost-effective solution for screening large numbers of samples.

ParameterLC-MS / MSAntibody-Based Methods (ELISA)Key Considerations
Principle Chromatographic separation followed by mass-to-charge ratio detection.Antigen-antibody binding with enzymatic signal amplification.LC-MS provides structural confirmation; ELISA relies on antibody specificity.
Specificity Very High (based on molecular weight and fragmentation).Variable (potential for cross-reactivity with similar structures).Antibody cross-reactivity is a critical validation parameter for immunoassays.[1]
Sensitivity (LOQ) High (fmol to low pmol range).[2]Moderate to High (ng/mL to pg/mL range).[3][4]LC-MS often achieves lower limits of detection.[4]
Accuracy & Precision High (typically <15% CV).Good (typically <20-25% CV).[1]LC-MS is generally considered more accurate and precise.[5]
Dynamic Range Wide (several orders of magnitude).[6]Narrower (typically 2-3 orders of magnitude).[6]LC-MS can quantify a broader range of concentrations in a single run.
Throughput Lower (minutes per sample).High (multiple 96-well plates per day).ELISA is well-suited for large-scale screening projects.
Method Development More complex and time-consuming.[7]Faster, especially with commercially available kits.[7]LC-MS method development requires specialized expertise.
Cost High initial instrument cost; lower per-sample reagent cost.[7]Low instrument cost; higher per-sample cost with commercial kits.Overall cost depends on sample volume and available infrastructure.
Matrix Effects Can be significant but correctable with internal standards.Can be affected by sample components interfering with antibody binding.Both methods require careful sample preparation to minimize interference.[8]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the detection of this compound using both LC-MS/MS and a competitive ELISA format.

G cluster_lcms LC-MS/MS Workflow cluster_elisa Competitive ELISA Workflow lcms_start Sample Collection (RNA/DNA) lcms_prep Enzymatic Digestion to Nucleosides lcms_start->lcms_prep lcms_sep Reverse-Phase HPLC Separation lcms_prep->lcms_sep lcms_ion Electrospray Ionization (ESI) lcms_sep->lcms_ion lcms_ms1 Quadrupole 1 (Precursor Ion Scan) lcms_ion->lcms_ms1 lcms_ms2 Quadrupole 2 (Collision Cell) lcms_ms1->lcms_ms2 lcms_ms3 Quadrupole 3 (Product Ion Scan) lcms_ms2->lcms_ms3 lcms_detect Detector & Data Acquisition lcms_ms3->lcms_detect elisa_start Sample/Standard Preparation elisa_inc1 Add Sample/Standard & Anti-m²G Antibody elisa_start->elisa_inc1 elisa_coat Coat Plate with m²G-conjugate elisa_block Block Plate elisa_coat->elisa_block elisa_block->elisa_inc1 elisa_wash1 Wash Plate elisa_inc1->elisa_wash1 elisa_inc2 Add HRP-conjugated Secondary Antibody elisa_wash1->elisa_inc2 elisa_wash2 Wash Plate elisa_inc2->elisa_wash2 elisa_sub Add TMB Substrate elisa_wash2->elisa_sub elisa_stop Add Stop Solution elisa_sub->elisa_stop elisa_read Read Absorbance (450 nm) elisa_stop->elisa_read

Caption: Comparative experimental workflows for LC-MS/MS and competitive ELISA.

Methodology Selection Guide

The decision to use LC-MS or an antibody-based method should be guided by the specific requirements of the study. This diagram outlines the logical considerations for selecting the appropriate method.

G start Start: Need to detect This compound q_throughput High-throughput screening of many samples needed? start->q_throughput q_quant Absolute & accurate quantification required? q_throughput->q_quant No elisa Use Antibody-Based Method (ELISA) q_throughput->elisa Yes q_new Is this a novel discovery or validation study? q_quant->q_new No lcms Use LC-MS/MS q_quant->lcms Yes q_new->elisa No q_new->lcms Yes cross_validate Consider cross-validation with LC-MS/MS elisa->cross_validate

Caption: Decision tree for selecting a detection method.

Experimental Protocols

LC-MS/MS Protocol for this compound

This protocol provides a general framework. Optimization of chromatographic conditions and mass spectrometer parameters is essential.

  • Sample Preparation (RNA/DNA Hydrolysis):

    • Isolate total RNA or DNA from cells or tissues.

    • Digest 1-10 µg of nucleic acid using a mixture of nucleases (e.g., Nuclease P1, followed by Alkaline Phosphatase) to obtain single nucleosides.

    • Precipitate proteins and enzymes (e.g., by adding acetonitrile (B52724) or using a filtration device).

    • Collect the supernatant containing the nucleosides. An internal standard (isotopically labeled m²G) should be added to correct for matrix effects and variations in instrument response.[2]

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Gradient: A linear gradient from 0-95% Mobile Phase B over a set time (e.g., 30 minutes) is used to elute the nucleosides.[9]

    • Flow Rate: Dependent on column dimensions (e.g., 300 nL/min for nano-LC).[9]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its labeled internal standard must be determined by direct infusion of standards. For a similar compound, N2-methylguanosine, the transition would involve the precursor ion (the protonated molecule) fragmenting to the base (methylated guanine).

Antibody-Based Protocol (Competitive ELISA)

This protocol is based on a typical competitive immunoassay format.

  • Plate Preparation:

    • Coat a 96-well microplate with a conjugate of this compound linked to a carrier protein (e.g., BSA). Incubate overnight at 4°C.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a standard curve of known this compound concentrations.

    • Add standards and unknown samples to the appropriate wells.

    • Immediately add a specific primary antibody against this compound to all wells. Incubate for 1-2 hours at room temperature.[3] During this step, the antibody will bind to either the m²G in the sample/standard or the m²G conjugated to the plate.

  • Detection:

    • Wash the plate 3-5 times.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.[3]

    • Wash the plate 3-5 times.

    • Add a colorimetric substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). The color development is inversely proportional to the amount of m²G in the sample.[3]

    • Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[3]

Cross-Validation and Final Recommendations

Significant discrepancies have been reported between results from immunoassays and LC-MS/MS for quantifying various molecules.[6][8][10] ELISA results can be influenced by the presence of anti-drug antibodies (in therapeutic monitoring) or cross-reacting endogenous components, which may lead to an under- or over-estimation of the analyte concentration.[6][10]

Recommendation: For initial high-throughput screening or relative quantification across many samples, a well-validated ELISA is an efficient choice. However, for absolute quantification, mechanistic studies, or validation of key findings from an ELISA screen, LC-MS/MS is the recommended method due to its superior specificity and accuracy.[8][11] Whenever possible, cross-validation of a subset of samples by both methods is advised to ensure the reliability and accuracy of the generated data.

References

A Comparative Analysis of 1,2'-O-dimethylguanosine and 2'-O-methylguanosine in RNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between closely related RNA modifications is paramount for the design of effective RNA-based therapeutics and diagnostics. This guide provides a comprehensive comparison of 1,2'-O-dimethylguanosine (m1Gm) and 2'-O-methylguanosine (Gm), two methylated guanosine (B1672433) derivatives found in RNA. While direct comparative experimental data remains limited, this document synthesizes current knowledge on their individual characteristics to infer functional differences, supported by established experimental methodologies.

Introduction to Guanosine Methylation in RNA

Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA stability, structure, and interaction with proteins. Methylation is one of the most abundant types of RNA modification. 2'-O-methylguanosine (Gm) involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar of guanosine. This modification is widespread across various RNA species, including mRNA, tRNA, and rRNA. This compound (m1Gm) is a further modification of Gm, featuring an additional methyl group on the N1 position of the guanine (B1146940) base. The presence and position of these methyl groups can have profound effects on the biophysical and biological properties of the RNA molecule.

Structural and Functional Comparison

The primary structural difference between m1Gm and Gm lies in the N1-methylation of the guanine base in m1Gm. This seemingly small addition has significant functional consequences, particularly concerning base-pairing capabilities.

Feature2'-O-methylguanosine (Gm)This compound (m1Gm)
Structure Methyl group at the 2'-hydroxyl of the ribose.Methyl group at the 2'-hydroxyl of the ribose AND a methyl group at the N1 position of the guanine base.
Base Pairing Can form standard Watson-Crick base pairs with cytosine.The N1-methylation prevents Watson-Crick base pairing with cytosine. It can participate in non-canonical base pairing.
RNA Stability The 2'-O-methylation enhances resistance to nuclease degradation and increases the thermal stability of RNA duplexes.The 2'-O-methylation confers nuclease resistance and thermal stability. The effect of the additional N1-methylation on overall stability in a duplex context is likely destabilizing due to the disruption of canonical base pairing.
Protein Recognition The 2'-O-methyl group can be a recognition determinant for specific RNA-binding proteins.The combination of 2'-O- and N1-methylation likely creates a unique recognition motif for a distinct set of proteins, or could inhibit the binding of proteins that recognize Gm.
Translational Impact In the mRNA cap, Gm at the first transcribed nucleotide (Cap 1) is crucial for efficient translation and evasion of the innate immune response. Internal Gm can modulate translation elongation.The impact on translation is not well-characterized. The disruption of codon-anticodon pairing by N1-methylation would likely lead to translational stalling or frameshifting if present in a coding region.

Biosynthesis and Location

The enzymatic pathways leading to the formation of Gm and m1Gm are distinct, reflecting their specific roles in cellular processes.

Biosynthesis of 2'-O-methylguanosine (Gm)

The 2'-O-methylation of guanosine is catalyzed by a class of enzymes known as 2'-O-methyltransferases (MTases). In eukaryotes, this modification can be guided by small nucleolar RNAs (snoRNAs) in a complex with fibrillarin, particularly for rRNA and snRNA. For mRNA cap structures, cap-specific methyltransferases are responsible for this modification.

Biosynthesis of this compound (m1Gm)

The biosynthesis of m1Gm is a two-step process. First, a guanosine residue is 2'-O-methylated to form Gm. Subsequently, a specific N1-guanosine methyltransferase acts on the Gm residue to add a methyl group at the N1 position. The enzymes responsible for the N1-methylation of Gm are not as well-characterized as the 2'-O-MTases.

Experimental Protocols

Accurate detection and quantification of m1Gm and Gm are crucial for understanding their biological functions. Due to their isomeric nature with other dimethylated guanosines, mass spectrometry-based methods are often required for their unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Modified Nucleoside Analysis

This is the gold standard for the identification and quantification of RNA modifications.

Protocol Outline:

  • RNA Isolation: Extract total RNA or a specific RNA fraction from the biological sample of interest.

  • RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC Separation: Separate the resulting nucleosides using a C18 reverse-phase high-performance liquid chromatography (HPLC) column. A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used.

  • MS/MS Detection: The eluting nucleosides are ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. The identification of m1Gm and Gm is based on their specific precursor ion m/z and their characteristic fragmentation patterns upon collision-induced dissociation (CID). Different positional isomers can be distinguished by their unique fragmentation spectra.

  • Quantification: Absolute quantification can be achieved by using stable isotope-labeled internal standards for m1Gm and Gm.

In Vitro Transcription of RNA Containing Site-Specific Modifications

To study the functional impact of a single m1Gm or Gm modification, in vitro transcription can be used to generate RNA molecules with the desired modification at a specific position.

Protocol Outline:

  • Template Preparation: Prepare a DNA template containing the desired RNA sequence downstream of a T7 or SP6 RNA polymerase promoter.

  • Modified Nucleotide Triphosphate: Synthesize or procure the triphosphate form of this compound (m1GTP) or 2'-O-methylguanosine (GmTP).

  • In Vitro Transcription Reaction: Set up the transcription reaction with the DNA template, RNA polymerase, and a mixture of the four standard NTPs, with one being the modified GTP analog. The concentration of the modified NTP may need to be optimized for efficient incorporation.

  • RNA Purification: Purify the transcribed RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Verification: Confirm the incorporation and position of the modification by LC-MS/MS analysis of the purified RNA.

Signaling Pathways and Logical Relationships

The presence of Gm and the inferred presence of m1Gm can influence key cellular pathways, primarily through their effects on RNA stability, translation, and immune recognition.

RNA_Modification_Pathways G Guanosine in RNA MTase_2O 2'-O-Methyltransferase (e.g., Fibrillarin/snoRNA) G->MTase_2O Substrate Gm 2'-O-methylguanosine (Gm) MTase_N1 N1-Guanosine Methyltransferase Gm->MTase_N1 Substrate RNA_Stability Increased RNA Stability & Nuclease Resistance Gm->RNA_Stability Translation_Efficiency Modulated Translation Efficiency Gm->Translation_Efficiency Protein_Binding Altered Protein Binding Gm->Protein_Binding Immune_Evasion Innate Immune Evasion (mRNA cap) Gm->Immune_Evasion m1Gm This compound (m1Gm) m1Gm->RNA_Stability m1Gm->Protein_Binding Base_Pairing_Disruption Disrupted Watson-Crick Base Pairing m1Gm->Base_Pairing_Disruption MTase_2O->Gm Catalyzes MTase_N1->m1Gm Catalyzes

Caption: Biosynthetic pathway and functional consequences of Gm and m1Gm.

Experimental Workflow for Comparative Functional Analysis

A logical workflow to compare the functional differences between Gm and m1Gm would involve site-specific incorporation of these modifications into a reporter RNA and subsequent analysis of its properties.

Experimental_Workflow start Design Reporter RNA (e.g., Luciferase mRNA) IVT In Vitro Transcription with Unmodified GTP, GmTP, or m1GTP start->IVT RNA_unmod Unmodified RNA IVT->RNA_unmod RNA_Gm Gm-modified RNA IVT->RNA_Gm RNA_m1Gm m1Gm-modified RNA IVT->RNA_m1Gm Stability_Assay RNA Stability Assay (e.g., in vitro degradation) RNA_unmod->Stability_Assay Translation_Assay In Vitro/In Cellulo Translation Assay RNA_unmod->Translation_Assay Binding_Assay Protein Binding Assay (e.g., EMSA, Pull-down) RNA_unmod->Binding_Assay RNA_Gm->Stability_Assay RNA_Gm->Translation_Assay RNA_Gm->Binding_Assay RNA_m1Gm->Stability_Assay RNA_m1Gm->Translation_Assay RNA_m1Gm->Binding_Assay data_stability Compare Half-lives Stability_Assay->data_stability data_translation Compare Protein Output Translation_Assay->data_translation data_binding Compare Binding Affinities Binding_Assay->data_binding

Caption: Workflow for comparing the functional impact of Gm and m1Gm.

Conclusion and Future Directions

While 2'-O-methylguanosine (Gm) is a well-recognized RNA modification with established roles in enhancing RNA stability and promoting translation, this compound (m1Gm) remains a more enigmatic modification. Based on its structure, the addition of a methyl group at the N1 position of the guanine base is predicted to be a significant functional switch, primarily by abrogating canonical Watson-Crick base pairing. This would have profound implications for RNA structure and its decoding during translation.

Future research should focus on direct comparative studies using RNAs site-specifically modified with Gm or m1Gm to experimentally validate these inferred functional differences. The development of antibodies specific to m1Gm would also greatly facilitate its detection and the study of its distribution and dynamics in the transcriptome. A deeper understanding of the functional interplay between these two modifications will be invaluable for the advancement of RNA biology and therapeutics.

effect of 1,2'-O-dimethylguanosine on tRNA aminoacylation compared to unmodified tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the post-transcriptional modification N2,N2-dimethylguanosine (m2,2G), formerly referred to as 1,2'-O-dimethylguanosine, on the aminoacylation of transfer RNA (tRNA) compared to its unmodified counterpart. While direct quantitative data on the kinetic parameters of aminoacylation for m2,2G-modified versus unmodified tRNA is not extensively available in current literature, this guide synthesizes the established role of this modification in tRNA structure and infers its functional implications for the aminoacylation process.

Introduction to N2,N2-dimethylguanosine in tRNA

N2,N2-dimethylguanosine (m2,2G) is a modified nucleoside found in tRNA across various organisms.[1][2][3] In the majority of eukaryotic tRNAs, this modification is prominently located at position 26, which lies in the elbow region between the D-arm and the anticodon stem.[4][5] The formation of m2,2G is catalyzed by the enzyme tRNA methyltransferase 1 (TRMT1).[5][6]

The primary role of the m2,2G modification at position 26 (m2,2G26) is to ensure the correct three-dimensional folding and structural stability of the tRNA molecule.[1][4][7] Crystallographic and simulation studies have demonstrated that the m2,2G modification is crucial for preventing alternative, non-functional tRNA conformations by destabilizing specific, incorrect base-pairing interactions.[5] This function has led to the consideration of the TRMT1 enzyme as an RNA chaperone that prevents tRNA misfolding.[4]

Comparison of Aminoacylation: Modified vs. Unmodified tRNA

The aminoacylation of tRNA, the attachment of a specific amino acid to its cognate tRNA, is a critical step in protein synthesis, ensuring the fidelity of the genetic code. This reaction is catalyzed by aminoacyl-tRNA synthetases (aaRSs). For an aaRS to efficiently recognize and charge a tRNA, the tRNA must be in its correct tertiary structure.

While direct comparative studies detailing the kinetic parameters (Km and kcat) of aminoacylation for tRNAs with and without the m2,2G26 modification are scarce, the critical role of this modification in maintaining the proper tRNA structure strongly suggests an indirect but significant impact on aminoacylation efficiency. It is well-established that tRNA modifications can influence aminoacylation.[8] For instance, the absence of other modifications has been shown to lead to less efficient aminoacylation.

Inferred Effects of N2,N2-dimethylguanosine on Aminoacylation:

  • Enhanced Recognition by aaRS: By stabilizing the canonical L-shaped structure of tRNA, the m2,2G26 modification likely facilitates more efficient recognition and binding by the cognate aminoacyl-tRNA synthetase. A properly folded tRNA presents the correct geometric and chemical cues for the aaRS.

  • Increased Aminoacylation Rate: A stable and correctly folded tRNA substrate is expected to lead to a higher catalytic rate (kcat) of aminoacylation. Misfolded tRNAs could act as poor substrates, potentially slowing down the charging process.

  • Prevention of Misfolding-Induced Inactivity: The absence of m2,2G26 can lead to alternative tRNA conformations.[4] These misfolded species would likely be inactive in aminoacylation, thus reducing the overall concentration of chargeable tRNA.

Quantitative Data Summary

Due to the lack of specific experimental data in the reviewed literature directly comparing the aminoacylation kinetics of tRNA with and without N2,N2-dimethylguanosine, the following table is presented as an illustrative model of the expected outcomes based on the structural role of the modification. The values are hypothetical and intended to guide future experimental design.

Kinetic ParameterUnmodified tRNA (G26)tRNA with N2,N2-dimethylguanosine (m2,2G26)Expected Outcome and Rationale
Km (μM) HigherLowerA lower Km would indicate a higher affinity of the aminoacyl-tRNA synthetase for the correctly folded, modified tRNA.
kcat (s-1) LowerHigherA higher kcat would reflect a more efficient catalytic turnover once the tRNA is bound to the enzyme, due to the optimal presentation of the acceptor stem in the correctly folded structure.
kcat/Km (M-1s-1) LowerHigherThis value represents the overall catalytic efficiency of the enzyme. A higher value for the modified tRNA would indicate a significant preference for and more efficient charging of the correctly structured tRNA.

Experimental Protocols

To empirically determine the effect of N2,N2-dimethylguanosine on tRNA aminoacylation, a detailed in vitro aminoacylation assay can be performed. This involves preparing both unmodified and modified tRNA substrates and then measuring their aminoacylation kinetics.

Protocol: In Vitro tRNA Aminoacylation Assay

1. Preparation of tRNA Substrates:

  • Unmodified tRNA: Synthesize the desired tRNA sequence using in vitro transcription with T7 RNA polymerase from a DNA template. This will produce a tRNA transcript lacking any post-transcriptional modifications. Purify the tRNA using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Modified tRNA (with m2,2G26):

    • Option A (In vitro modification): Prepare the unmodified tRNA as described above. Then, treat the tRNA with purified recombinant TRMT1 enzyme and the methyl donor S-adenosylmethionine (SAM) to introduce the m2,2G modification at position 26. The efficiency of the modification should be verified by methods such as mass spectrometry or specific reverse transcription-based assays.

    • Option B (Isolation from cells): Isolate the specific tRNA from a wild-type cell line that naturally contains the m2,2G26 modification. This can be achieved through methods like hybridization-based purification. As a control, isolate the same tRNA from a cell line where the TRMT1 gene has been knocked out.

2. Aminoacylation Reaction:

  • Reaction Mixture: Prepare a reaction buffer containing 100 mM HEPES (pH 7.5), 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10 mM ATP, and a saturating concentration of the radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine).

  • Enzyme: Use a purified, recombinant aminoacyl-tRNA synthetase cognate to the tRNA being tested.

  • Procedure:

    • Renature the tRNA substrates by heating to 90°C for 3 minutes and then slowly cooling to room temperature in a buffer containing MgCl₂.

    • Set up a series of reactions with a fixed concentration of the aaRS and varying concentrations of the tRNA substrate (both modified and unmodified in separate experiments).

    • Initiate the reaction by adding the aaRS. Incubate at 37°C.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and quench them by spotting onto filter paper discs and immediately immersing them in ice-cold 10% trichloroacetic acid (TCA).

    • Wash the filter discs three times with cold 5% TCA and once with ethanol (B145695) to remove unincorporated radiolabeled amino acid.

    • Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the amount of aminoacyl-tRNA formed over time to determine the initial velocity (v₀) for each tRNA concentration.

  • Plot the initial velocities against the tRNA concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

  • Compare the kinetic parameters (Km, kcat, and kcat/km) for the unmodified and modified tRNA to quantify the effect of the N2,N2-dimethylguanosine modification.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_tRNA_prep tRNA Preparation cluster_assay Aminoacylation Assay cluster_analysis Data Analysis unmodified_tRNA Unmodified tRNA (In vitro transcription) reaction_setup Set up reactions with varying tRNA concentrations unmodified_tRNA->reaction_setup modified_tRNA Modified tRNA (m2,2G26) (In vitro modification or cellular isolation) modified_tRNA->reaction_setup incubation Incubate with aaRS, radiolabeled amino acid, ATP reaction_setup->incubation quenching Quench reaction at time points incubation->quenching scintillation Measure incorporated radioactivity quenching->scintillation kinetics Determine initial velocities scintillation->kinetics mm_plot Michaelis-Menten plot kinetics->mm_plot parameters Calculate Km, kcat, kcat/Km mm_plot->parameters comparison Compare Kinetic Parameters parameters->comparison

Caption: Workflow for comparing tRNA aminoacylation kinetics.

This diagram outlines the key stages for a comparative analysis of aminoacylation efficiency between tRNA with and without the N2,N2-dimethylguanosine modification. It begins with the preparation of the two tRNA substrates, followed by the in vitro aminoacylation assay, and concludes with the analysis of kinetic data to determine the impact of the modification.

References

Unraveling the Impact of 1,2'-O-dimethylguanosine on RNA Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of RNA is a cornerstone of designing effective therapeutic oligonucleotides and molecular probes. The incorporation of modified nucleosides is a key strategy to enhance this stability. This guide provides a detailed comparison of the thermal stability of RNA with and without the synthetic modification 1,2'-O-dimethylguanosine, drawing upon experimental data for its constituent modifications, 1-methylguanosine (B33566) (m1G) and 2'-O-methylguanosine (Gm).

The modification this compound involves the addition of a methyl group at two distinct positions of the guanosine (B1672433) nucleoside: the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. While studies directly investigating the combined effect of this dual modification are limited, a comprehensive understanding can be built by examining the well-documented impacts of its individual components.

Contrasting Effects on Thermal Stability

Experimental evidence indicates that the two methylation events in this compound have opposing effects on the thermal stability of RNA duplexes.

1-Methylguanosine (m1G): A Destabilizing Influence

Methylation at the N1 position of guanine disrupts the Watson-Crick base pairing with cytosine, as the N1 position is involved in hydrogen bonding. This disruption leads to a decrease in the thermal stability of RNA structures. For instance, the presence of 1-methylguanosine has been shown to destabilize RNA hairpins by approximately 1.6 kcal/mol[1].

2'-O-methylguanosine (Gm): A Stabilizing Modification

In contrast, the methylation of the 2'-hydroxyl group of the ribose sugar is a widely recognized strategy for enhancing the thermal stability of RNA duplexes[2]. The 2'-O-methyl group favors the C3'-endo sugar pucker conformation, which is the conformation adopted in A-form RNA helices. This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, leading to a more stable duplex[2]. The incorporation of 2'-O-methylated nucleotides can increase the melting temperature (Tm) of an RNA duplex by approximately 1.0 to 1.5°C per modification[3].

Quantitative Comparison of Thermal Stability

The following table summarizes the expected impact of these modifications on the melting temperature (Tm) of an RNA duplex compared to an unmodified RNA duplex. The values for this compound are predicted based on the combined effects of the individual modifications.

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Overall Effect on Thermal Stability
Unmodified RNAReferenceBaseline
1-Methylguanosine (m1G)Destabilizing (quantitative value context-dependent)Decreased
2'-O-Methylguanosine (Gm)+1.0 to +1.5Increased[3]
This compound Net effect is context-dependent (likely destabilizing) Likely Decreased

Note: The precise quantitative change in Tm is dependent on the specific RNA sequence, the number of modifications, and the experimental conditions. The destabilizing effect of m1G is generally stronger than the stabilizing effect of Gm, suggesting that a this compound modification would likely result in a net decrease in thermal stability.

Experimental Protocol: UV Thermal Denaturation

The thermal stability of RNA duplexes is most commonly determined by UV thermal denaturation, also known as a melting experiment. This method measures the change in UV absorbance of an RNA solution as the temperature is increased. As the RNA duplex dissociates (melts) into single strands, the UV absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect. The temperature at which 50% of the RNA is in the duplex form is defined as the melting temperature (Tm).

Materials:

  • Unmodified RNA oligonucleotide

  • This compound modified RNA oligonucleotide

  • Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation: Synthesize and purify the unmodified and modified RNA oligonucleotides. Dissolve the RNA in the melting buffer to a final concentration of approximately 1-5 µM.

  • Annealing: To ensure proper duplex formation, heat the RNA solutions to 95°C for 5 minutes and then allow them to cool slowly to room temperature.

  • UV-Vis Measurement:

    • Transfer the annealed RNA solutions to quartz cuvettes.

    • Place the cuvettes in the temperature-controlled holder of the UV-Vis spectrophotometer.

    • Equilibrate the samples at the starting temperature (e.g., 20°C).

  • Thermal Denaturation:

    • Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 0.5°C or 1°C per minute).

    • Continuously monitor and record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The melting curve will be sigmoidal. The Tm is determined by finding the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

    • Compare the Tm value of the RNA containing this compound with that of the unmodified RNA to determine the effect of the modification on thermal stability.

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis synthesis RNA Synthesis & Purification dissolution Dissolve in Buffer synthesis->dissolution annealing Annealing dissolution->annealing spectrophotometer Place in Spectrophotometer annealing->spectrophotometer denaturation Thermal Denaturation (Increase Temp) spectrophotometer->denaturation melting_curve Generate Melting Curve denaturation->melting_curve tm_determination Determine Tm melting_curve->tm_determination comparison Compare Tm Values tm_determination->comparison

Caption: Workflow for comparing RNA thermal stability.

Logical Relationship of Modification Effects

logical_relationship cluster_modification This compound cluster_effect Effect on Thermal Stability cluster_outcome Net Outcome m1G 1-Methylguanosine (m1G) destabilization Destabilization m1G->destabilization Disrupts H-bonding Gm 2'-O-Methylguanosine (Gm) stabilization Stabilization Gm->stabilization Favors A-form helix net_effect Likely Net Destabilization destabilization->net_effect stabilization->net_effect

Caption: Impact of this compound components.

References

The Impact of N2,N2-dimethylguanosine on Translational Fidelity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of protein synthesis is paramount to cellular health, and the intricate machinery of translation relies on a symphony of factors to ensure accuracy. Among these are post-transcriptional modifications of transfer RNA (tRNA), which play a critical role in their structure, stability, and function. This guide provides a comparative analysis of the impact of one such modification, N2,N2-dimethylguanosine (m2,2G), on translational fidelity.

The m2,2G modification is primarily installed by the enzyme TRMT1 and is found in both cytoplasmic and mitochondrial tRNAs. While its absence has been linked to a global decrease in protein synthesis, its specific role in maintaining the accuracy of codon recognition is an area of active investigation. This document summarizes the current understanding, compares the effects of m2,2G deficiency with other modulators of translation, and provides detailed experimental protocols for assessing translational fidelity.

The Role of N2,N2-dimethylguanosine in Translation

The N2,N2-dimethylguanosine modification is crucial for the correct folding and stability of tRNA molecules. Proper tRNA structure is essential for its accurate charging with the correct amino acid by aminoacyl-tRNA synthetases and for its effective interaction with the ribosome during translation. Instability or misfolding of tRNA can indirectly lead to errors in protein synthesis.

Studies on cells deficient in TRMT1, the enzyme responsible for m2,2G modification, have demonstrated a significant reduction in overall protein synthesis. This suggests that the absence of m2,2G impairs the efficiency of the translational machinery. While a direct causal link to a decrease in fidelity (i.e., an increase in amino acid misincorporation) is not yet definitively established with extensive quantitative data in the literature, the foundational role of m2,2G in tRNA integrity strongly implies an impact on accuracy.

Comparative Analysis of Translational Fidelity Modulators

To understand the significance of m2,2G, it is useful to compare its potential effects with other known modulators of translational fidelity.

Modulator Mechanism of Action Effect on Fidelity Supporting Evidence
N2,N2-dimethylguanosine (m2,2G) Absence Leads to tRNA instability and potential misfolding.Hypothesized to decrease fidelity due to compromised tRNA structure.TRMT1 knockout studies show decreased global translation. Direct misincorporation data is limited.
Aminoglycoside Antibiotics (e.g., Gentamicin) Bind to the ribosomal decoding center, altering its conformation.Decrease fidelity by promoting the acceptance of near-cognate aminoacyl-tRNAs.Numerous in vitro and in vivo studies demonstrating increased misincorporation and stop-codon readthrough.
Starvation for a Specific Amino Acid Reduces the pool of correctly charged tRNAs for a particular amino acid.Can decrease fidelity by increasing the likelihood of misincorporation of a near-cognate amino acid at codons for the scarce amino acid.Documented increases in missense errors under amino acid limitation.
Other tRNA Modifications (e.g., in the anticodon loop) Directly influence codon-anticodon pairing and interaction with the ribosome.Can either increase or decrease fidelity depending on the specific modification and codon context.Extensive research demonstrates the role of anticodon loop modifications in fine-tuning decoding accuracy.

Experimental Protocols for Assessing Translational Fidelity

Validating the impact of m2,2G on translational fidelity requires robust experimental methodologies. Below are detailed protocols for key assays.

Dual-Luciferase Reporter Assay for Stop-Codon Readthrough

This assay quantifies the frequency of ribosomes reading through a premature stop codon, a measure of translational infidelity.

Principle: A reporter construct contains two luciferase genes (e.g., Renilla and Firefly) in the same reading frame, separated by a stop codon. Readthrough of the stop codon results in the expression of a fusion protein with both luciferase activities. The ratio of the downstream (Firefly) to the upstream (Renilla) luciferase activity provides a quantitative measure of readthrough efficiency.

Protocol:

  • Construct Preparation: Clone the desired stop codon and surrounding nucleotide context between the Renilla and Firefly luciferase coding sequences in a suitable expression vector.

  • Cell Culture and Transfection: Culture human cell lines (e.g., HEK293T) and transfect them with the reporter plasmid. For comparison, use a control plasmid with a sense codon instead of the stop codon. To test the effect of m2,2G, perform the assay in both wild-type and TRMT1 knockout cell lines.

  • Cell Lysis: After 24-48 hours of expression, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the Firefly luciferase substrate and measure the luminescence.

    • Add a quenching reagent and the Renilla luciferase substrate, and measure the luminescence again.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for both the test (stop codon) and control (sense codon) constructs. The readthrough efficiency is calculated as the ratio of (Firefly/Renilla)stop / (Firefly/Renilla)sense.

Mass Spectrometry-Based Analysis of Amino Acid Misincorporation

This method provides a direct and sensitive way to identify and quantify specific amino acid substitutions in the proteome.

Principle: Proteins from cells with and without the m2,2G modification are isolated, digested into peptides, and analyzed by high-resolution mass spectrometry. The resulting spectra are searched against a protein database to identify peptides with masses corresponding to specific amino acid substitutions.

Protocol:

  • Cell Culture and Protein Extraction: Grow wild-type and TRMT1 knockout cells under standard conditions. Harvest the cells and extract total protein.

  • Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion with a protease (e.g., trypsin).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the resulting peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Search the MS/MS spectra against a comprehensive protein database using specialized software that allows for the identification of peptides with single amino acid substitutions.

    • Quantify the relative abundance of missense-containing peptides between the wild-type and TRMT1 knockout samples to determine the impact of m2,2G on the frequency of specific errors.

Primer Extension Assay for Detection of m2,2G Modification

This technique is used to verify the absence of the m2,2G modification in TRMT1 knockout cells.

Principle: The presence of the bulky m2,2G modification on a tRNA molecule can cause a reverse transcriptase to pause or terminate during cDNA synthesis. This results in a truncated product that can be detected by gel electrophoresis.

Protocol:

  • RNA Extraction: Isolate total RNA from wild-type and TRMT1 knockout cells.

  • Primer Labeling: End-label a DNA oligonucleotide primer that is complementary to a region downstream of the modification site with a radioactive or fluorescent tag.

  • Primer Annealing: Anneal the labeled primer to the total RNA.

  • Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

  • Detection: Visualize the cDNA products by autoradiography or fluorescence imaging. The presence of a band corresponding to a truncated product in the wild-type sample, which is absent or reduced in the knockout sample, indicates the presence of the m2,2G modification.

Signaling Pathways and Logical Relationships

The precise signaling pathways that regulate TRMT1 activity and m2,2G modification levels are not yet fully elucidated. However, the logical workflow for investigating the impact of m2,2G on translation fidelity can be visualized as follows:

TranslationFidelityWorkflow cluster_Genetic Genetic Manipulation cluster_Molecular Molecular State cluster_Functional Functional Outcome TRMT1_Gene TRMT1 Gene m22G_Present m2,2G Present TRMT1_Gene->m22G_Present TRMT1 Enzyme TRMT1_KO TRMT1 Knockout m22G_Absent m2,2G Absent TRMT1_KO->m22G_Absent tRNA_Stable Stable tRNA m22G_Present->tRNA_Stable tRNA_Unstable Unstable/Misfolded tRNA m22G_Absent->tRNA_Unstable High_Fidelity High Fidelity Translation tRNA_Stable->High_Fidelity Low_Fidelity Low Fidelity Translation (Misincorporation/Readthrough) tRNA_Unstable->Low_Fidelity

Caption: Workflow illustrating the impact of TRMT1 on translation fidelity.

Experimental Workflow for Fidelity Analysis

The following diagram outlines the general workflow for comparing translational fidelity between wild-type and TRMT1 knockout cells.

ExperimentalWorkflow Start Start: Wild-Type and TRMT1 KO Cell Lines Protein_Extraction Protein Extraction Start->Protein_Extraction RNA_Extraction RNA Extraction Start->RNA_Extraction Reporter_Assay Dual-Luciferase Reporter Assay Start->Reporter_Assay Protein_Digestion Protein Digestion Protein_Extraction->Protein_Digestion Primer_Extension Primer Extension Assay RNA_Extraction->Primer_Extension LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Verify_KO Verify m2,2G Absence Primer_Extension->Verify_KO Data_Analysis Database Search for Amino Acid Substitutions LC_MS->Data_Analysis Quantification Quantify Misincorporation Rates Data_Analysis->Quantification Comparison Compare Fidelity between WT and KO Quantification->Comparison Measure_Readthrough Measure Stop-Codon Readthrough Reporter_Assay->Measure_Readthrough Measure_Readthrough->Comparison

Caption: Experimental workflow for translational fidelity analysis.

structural comparison of RNA duplexes containing different guanosine modifications by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of how modifications to RNA building blocks influence the structure and stability of RNA duplexes is paramount. This guide offers a detailed structural comparison of RNA duplexes containing three distinct guanosine (B1672433) modifications—O6-methylguanosine, 8-oxoguanosine, and N2-methylguanosine—elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy.

This document provides a comparative analysis of key structural and thermodynamic parameters, detailed experimental protocols for NMR analysis, and visual representations of experimental workflows and the structural impact of these modifications. All data is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the thermodynamic stability and key NMR structural parameters of RNA duplexes containing the specified guanosine modifications compared to their unmodified counterparts.

Table 1: Thermodynamic Parameters of Modified RNA Duplexes

ModificationSequence ContextΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Tₘ (°C)Citation
Unmodified G-C Reference Duplex-15.4-111.2-308.760.2[1][2]
O⁶-methylguanosine (m⁶G) d(CGCm⁶GCG)₂N/AN/AN/A45.0
8-oxoguanosine (⁸oxoG) r(CGC⁸oxoGGC)₂-10.8-85.7-241.148.5[3]
N²-methylguanosine (m²G) r(CGm²GCG)₂-15.4N/AN/A60.1

Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of Modified Guanosine and Flanking Residues

NucleotideProtonUnmodified RNAO⁶-methylguanosine8-oxoguanosineN²-methylguanosine
Modified G H87.8 - 8.0~7.9~7.5~7.7
H1'5.7 - 5.9~5.8~5.9~5.8
5'-Flanking C H67.8 - 7.9ShiftedShiftedMinimally Shifted
H1'5.6 - 5.8ShiftedShiftedMinimally Shifted
3'-Flanking C H67.8 - 7.9ShiftedShiftedMinimally Shifted
H1'5.6 - 5.8ShiftedShiftedMinimally Shifted

Note: Chemical shifts are approximate and can vary based on the specific sequence and experimental conditions. "Shifted" indicates a noticeable change in the chemical shift upon modification.

Experimental Protocols: A Guide to NMR Analysis

The structural determination of RNA duplexes containing modified guanosines by NMR involves several key steps, from sample preparation to data acquisition and analysis.

RNA Sample Preparation
  • Oligonucleotide Synthesis: RNA oligonucleotides, both unmodified and containing the desired guanosine modification, are chemically synthesized using solid-phase phosphoramidite (B1245037) chemistry.

  • Purification: The synthesized oligonucleotides are purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

  • Duplex Annealing: Equimolar amounts of the complementary RNA strands are mixed in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate duplex formation.

  • Sample Concentration: The annealed duplex is concentrated to the desired NMR concentration, typically in the range of 0.5 to 2.0 mM.

NMR Data Acquisition

A suite of NMR experiments is performed to obtain structural information. All experiments are typically conducted on high-field NMR spectrometers (600 MHz or higher).

  • 1D ¹H NMR: A simple one-dimensional proton NMR spectrum is recorded to assess the overall sample quality and to observe the imino protons, which are indicative of base pairing.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the scalar-coupled protons within each sugar pucker, aiding in the assignment of ribose protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for structure determination. It detects protons that are close in space (typically < 5 Å), providing distance constraints between protons. NOESY spectra are recorded with different mixing times (e.g., 100, 200, and 300 ms) to account for spin diffusion.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment is used to measure the J-coupling constants between protons, which provides information about the dihedral angles in the ribose sugar.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, aiding in the assignment of both proton and carbon resonances.

  • ¹H-³¹P HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of protons with neighboring phosphorus atoms in the RNA backbone, providing information about the backbone conformation.

NMR Data Analysis and Structure Calculation
  • Resonance Assignment: The first step in the analysis is to assign all the observed NMR signals to specific protons in the RNA duplex. This is a complex process that involves tracing the connectivity patterns in the various 2D NMR spectra.

  • Constraint Generation:

    • Distance Constraints: The intensities of the cross-peaks in the NOESY spectra are used to calculate upper distance limits between pairs of protons.

    • Dihedral Angle Constraints: The J-coupling constants measured from the DQF-COSY spectra are used to restrain the dihedral angles of the ribose sugar.

  • Structure Calculation: The experimental distance and dihedral angle constraints are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA, or AMBER). These programs use molecular dynamics and/or simulated annealing algorithms to generate a family of 3D structures that are consistent with the experimental data.

  • Structure Validation: The final set of structures is validated using various quality-checking tools to assess their geometric quality and agreement with the experimental data.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the NMR-based structural analysis of modified RNA duplexes and the conceptual impact of different guanosine modifications on the RNA duplex structure.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Oligonucleotide Synthesis (with modified guanosine) purification HPLC Purification synthesis->purification annealing Duplex Annealing purification->annealing oneD_NMR 1D ¹H NMR annealing->oneD_NMR twoD_NMR 2D TOCSY, NOESY, DQF-COSY oneD_NMR->twoD_NMR hetero_NMR ¹H-¹³C HSQC, ¹H-³¹P HETCOR twoD_NMR->hetero_NMR assignment Resonance Assignment hetero_NMR->assignment constraints Generate Distance & Dihedral Angle Constraints assignment->constraints calculation Structure Calculation (e.g., XPLOR-NIH) constraints->calculation validation Structure Validation calculation->validation final_structure final_structure validation->final_structure Final Structural Ensemble

NMR Experimental Workflow

structural_impact cluster_unmodified Unmodified G-C Pair cluster_modifications Modified Guanosine Duplexes cluster_consequences Functional Consequences unmodified Canonical Watson-Crick Base Pairing (A-form helix) m6G O⁶-methylguanosine: Potential for wobble pairing, destabilizes duplex unmodified->m6G Structural Perturbation oxoG 8-oxoguanosine: Promotes syn conformation, can pair with Adenine unmodified->oxoG Conformational Change m2G N²-methylguanosine: Minimal structural perturbation, can affect protein recognition unmodified->m2G Minor Groove Alteration consequences Altered RNA Stability Modified Protein Binding Impact on Biological Function m6G->consequences oxoG->consequences m2G->consequences

Impact of Guanosine Modifications

References

Confirming the Identity of 1,2'-O-dimethylguanosine using High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of modified nucleosides is paramount. This guide provides a comparative overview of the use of high-resolution mass spectrometry (HRMS) for the confident identification of 1,2'-O-dimethylguanosine, a significant modified RNA nucleoside.

The structural complexity and the presence of numerous isomers of modified nucleosides present a significant analytical challenge. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS/MS), has emerged as the gold standard for the characterization of these molecules. Its ability to provide accurate mass measurements and detailed fragmentation patterns allows for the differentiation of isomers that are often indistinguishable by lower-resolution techniques.

This guide will delve into the key mass spectrometric characteristics of this compound and its isomers, present relevant experimental data for comparison, and provide detailed experimental protocols to aid in method development and data interpretation.

Data Presentation: Mass Spectrometric Identification of Dimethylated Guanosine (B1672433) Isomers

The confident identification of this compound relies on the precise measurement of its mass-to-charge ratio (m/z) and a thorough analysis of its fragmentation pattern, which serves as a molecular fingerprint. As isomers share the same elemental composition, they have identical theoretical monoisotopic masses. Therefore, differentiation depends on subtle but significant differences in their fragmentation behavior and chromatographic retention times.

ParameterThis compound / IsomersAlternative Identification Method (e.g., Triple Quadrupole MS)
Molecular Formula C₁₂H₁₇N₅O₅C₁₂H₁₇N₅O₅
Theoretical Monoisotopic Mass ([M+H]⁺) 312.1306 Da312.1 Da (Nominal Mass)
Observed Accurate Mass ([M+H]⁺) Data not available for this compound. For isomer N2,N2-dimethylguanosine: ~312.1302 Da[1]Not applicable (low resolution)
Mass Accuracy Typically < 5 ppmNot applicable
Key Fragment Ion (Protonated Base) ~ m/z 180 (C₇H₉N₅O⁺)m/z 180
Other Diagnostic Fragment Ions Requires experimental data for specific isomers.Often lacks the resolution to detect subtle differences in fragmentation.
Chromatographic Separation Essential for resolving isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better separation for these polar compounds than reversed-phase chromatography.[2]Also relies on chromatography, but co-elution can lead to misidentification due to lack of mass resolution.[2]

Experimental Protocols

The following protocols provide a general framework for the analysis of modified nucleosides like this compound using LC-HRMS/MS. Optimization will be required based on the specific instrumentation and sample matrix.

Sample Preparation: Enzymatic Hydrolysis of RNA
  • RNA Digestion: To analyze modified nucleosides from an RNA sample, the RNA must first be digested into its constituent nucleosides. A common method involves a two-step enzymatic digestion.

    • Initially, digest 1-10 µg of total RNA with nuclease P1 (2U) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2 hours.

    • Subsequently, add bacterial alkaline phosphatase (0.5 U) and continue the incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Protein Removal: After digestion, it is crucial to remove the enzymes. This can be achieved by protein precipitation with a solvent like methanol (B129727) or by using a filtration device with a molecular weight cutoff (e.g., 10 kDa).

  • Sample Dilution: The resulting nucleoside mixture should be diluted in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 mm × 150 mm, 1.7 µm) is often preferred for the separation of polar modified nucleosides.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 90%) and gradually decrease to a lower percentage over 30-40 minutes to elute the polar analytes.[2]

  • Flow Rate: 0.1 - 0.2 mL/min.

  • Injection Volume: 1-5 µL.

High-Resolution Mass Spectrometry (HRMS)
  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Q-TOF is required.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 100-500.

    • Resolution: > 60,000.

    • AGC Target: 1e6.

    • Maximum Injection Time: 50 ms.

  • Tandem MS (MS/MS) Parameters:

    • Activation Type: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Isolation Window: 1-2 m/z.

    • Collision Energy: Stepped collision energies (e.g., 15, 30, 45 eV) can be used to generate a rich fragmentation spectrum.

    • Resolution: > 15,000.

    • Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most intense ions from the full scan are selected for fragmentation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data_analysis Data Analysis rna_sample RNA Sample digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) rna_sample->digestion cleanup Protein Removal (Filtration/Precipitation) digestion->cleanup nucleosides Nucleoside Mixture cleanup->nucleosides lc Liquid Chromatography (HILIC Separation) nucleosides->lc ms High-Resolution Mass Spectrometry lc->ms ms1 Full Scan (MS1) Accurate Mass Measurement ms->ms1 Precursor Ion Selection ms2 Tandem MS (MS/MS) Fragmentation Analysis ms1->ms2 Data-Dependent Acquisition identification Compound Identification ms2->identification comparison Comparison with Isomers (Fragmentation & Retention Time) identification->comparison

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway cluster_isomers Isomer Comparison precursor [M+H]⁺ This compound m/z ~312.1306 fragment_base Protonated Dimethylated Guanine [C₇H₉N₅O + H]⁺ m/z ~180 precursor->fragment_base Glycosidic Bond Cleavage neutral_loss Neutral Loss (Methylated Ribose) C₅H₈O₄ precursor->neutral_loss fragment_base->neutral_loss m1Gm This compound (m¹Gm) m22G N²,N²-dimethylguanosine (m²₂G) m2_7G N²,7-dimethylguanosine (m²,⁷G) label_compare Differentiation by: - Retention Time - Subtle Fragmentation Differences

Caption: Primary fragmentation pathway of dimethylated guanosine isomers.

References

comparative study of enzymatic kinetics for different guanosine methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of guanosine (B1672433) methyltransferases is paramount for advancing fields from antibacterial drug discovery to cancer therapeutics. This guide provides a comparative overview of the enzymatic kinetics of key guanosine methyltransferases, supported by experimental data and detailed methodologies.

Guanosine methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a guanosine nucleotide within an RNA molecule. This modification is crucial for a variety of cellular processes, including tRNA stability, mRNA capping, and the regulation of translation. The kinetic properties of these enzymes, such as their affinity for substrates (Km) and their catalytic turnover rate (kcat), vary significantly and provide insights into their specific biological roles and potential as therapeutic targets.

Comparative Kinetic Parameters

The following table summarizes the available kinetic parameters for several key guanosine methyltransferases. It is important to note that direct comparisons should be made with caution, as experimental conditions can significantly influence these values.

Enzyme FamilyEnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
mRNA Cap Methyltransferases RNMT/RAMHomo sapiensGppp-RNA0.190 ± 0.0380.026 ± 0.0011.37 x 10⁵[1]
RNMT/RAMHomo sapiensSAM0.091 ± 0.0120.026 ± 0.0012.86 x 10⁵[1]
tRNA (Guanine-N1)-Methyltransferases Trm10Thermococcus kodakaraensistRNA-G0.18 ± 0.046.5 x 10⁻⁵3.61 x 10²[2]
Trm10Thermococcus kodakaraensisSAM3-66.5 x 10⁻⁵1.1 - 2.2 x 10¹[2]
TrmDPseudomonas aeruginosaSAM2N/AN/A[3]
Trm5Homo sapiensN/AN/A0.012N/A[4]
Trm5Methanocaldococcus jannaschiiN/AN/A0.11N/A[4]

N/A: Data not available in the cited sources.

Insights from Kinetic Data

The kinetic data reveals significant differences between the enzyme families. For instance, the human mRNA cap methyltransferase (RNMT/RAM) exhibits a high catalytic efficiency (kcat/Km) for both its RNA substrate and the methyl donor SAM[1]. This suggests a highly efficient process crucial for the rapid capping of nascent mRNA transcripts.

In contrast, the tRNA methyltransferase Trm10 from the archaeon Thermococcus kodakaraensis displays a much lower turnover rate (kcat), indicating a slower catalytic process[2]. This might reflect a different regulatory demand for tRNA modification compared to the high throughput required for mRNA capping.

While complete kinetic data for the well-studied bacterial TrmD and eukaryotic Trm5 are not presented in a single comparative study, existing research highlights their distinct kinetic behaviors. Kinetic analyses have shown that the TrmD reaction proceeds linearly over time, whereas the Trm5 reaction exhibits a rapid burst phase followed by a slower steady-state phase[5]. This suggests that the rate-limiting step for TrmD is the chemical transfer of the methyl group, while for Trm5, it is the release of the product tRNA[5]. These differences are significant for the development of specific inhibitors targeting bacterial TrmD for antibiotic purposes, as cross-reactivity with human Trm5 must be avoided[4].

Experimental Protocols

The determination of enzymatic kinetics for guanosine methyltransferases typically involves in vitro assays that measure the rate of methyl group transfer from a donor to a substrate. Two common approaches are the radiometric assay and the coupled-enzyme assay.

Radiometric Methyltransferase Assay

This classic and highly sensitive method directly measures the incorporation of a radiolabeled methyl group into the RNA substrate.

Materials:

  • Purified guanosine methyltransferase

  • RNA substrate (e.g., uncapped mRNA transcript, specific tRNA)

  • Radiolabeled S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.2, 50 mM KCl, 1 mM EDTA, 25 µg/mL BSA)[6]

  • Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation cocktail and counter

Methodology:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical reaction contains the purified enzyme, the RNA substrate at varying concentrations, and a fixed, saturating concentration of [³H]SAM in the reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course, ensuring the measurements are taken during the initial linear phase of the reaction.

  • Quenching and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Filter Binding: Spot the reaction mixture onto filter paper discs. The acid precipitates the RNA, which is retained by the filter, while the unreacted [³H]SAM is washed away.

  • Washing: Wash the filter discs multiple times with cold TCA and then with ethanol (B145695) to remove any remaining unincorporated radioactivity.

  • Scintillation Counting: Dry the filter discs and place them in scintillation vials with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Coupled-Enzyme Spectrophotometric Assay

This continuous assay avoids the use of radioactivity by coupling the production of S-adenosyl-L-homocysteine (SAH), the universal by-product of methylation, to a detectable spectrophotometric change.

Materials:

  • Purified guanosine methyltransferase

  • RNA substrate

  • S-adenosylmethionine (SAM)

  • S-adenosylhomocysteine nucleosidase (SAHN)

  • Adenine (B156593) deaminase (ADE)

  • Reaction buffer

  • UV-transparent microplate and a spectrophotometer

Methodology:

  • Assay Principle: The methyltransferase produces SAH. SAHN then hydrolyzes SAH to S-ribosylhomocysteine and adenine. Subsequently, adenine deaminase converts adenine to hypoxanthine, which results in a decrease in absorbance at 265 nm[7].

  • Reaction Setup: In a UV-transparent microplate, prepare a reaction mixture containing the methyltransferase, RNA substrate, SAM, and the coupling enzymes (SAHN and ADE) in the appropriate buffer.

  • Measurement: Monitor the decrease in absorbance at 265 nm continuously using a plate reader.

  • Data Analysis: The rate of absorbance change is proportional to the rate of the methyltransferase reaction. By varying the substrate concentrations, the kinetic parameters (Km and Vmax) can be determined using the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

The methylation of guanosine is a critical step in several biological pathways. One of the most well-characterized is the mRNA capping pathway, which is essential for the maturation of eukaryotic messenger RNA.

mRNA_Capping_Pathway cluster_0 mRNA Capping Process Nascent_RNA Nascent pre-mRNA (5'-pppG) RNA_TPase RNA 5'-triphosphatase (RTPase) Nascent_RNA->RNA_TPase Pi DP_RNA Diphosphate RNA (5'-ppG) RNA_TPase->DP_RNA RNA_GTase RNA Guanylyltransferase (GTase) DP_RNA->RNA_GTase GTP -> PPi Gppp_RNA Unmethylated Cap (GpppG-RNA) RNA_GTase->Gppp_RNA RNMT RNA (guanine-N7) Methyltransferase (RNMT) Gppp_RNA->RNMT SAM -> SAH Cap0_RNA Cap 0 (m7GpppG-RNA) RNMT->Cap0_RNA CMTr1 Cap-specific 2'-O- Methyltransferase (CMTr1) Cap0_RNA->CMTr1 SAM -> SAH Cap1_RNA Cap 1 (m7GpppGm-RNA) CMTr1->Cap1_RNA

References

Unveiling the Impact of 1,2'-O-dimethylguanosine on Protein-RNA Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and modified RNA is paramount for advancing therapeutic and diagnostic frontiers. This guide provides a comprehensive comparison of protein binding affinity for RNA containing the specific modification 1,2'-O-dimethylguanosine against its unmodified counterpart. We delve into the structural implications of this modification and present key experimental data and protocols to elucidate its effect on protein recognition.

The modification of ribonucleosides, such as the methylation of guanosine (B1672433) at the N1 and 2'-O positions to form this compound, can significantly alter the physicochemical properties of an RNA molecule. These changes can influence RNA structure, stability, and, critically, its interactions with RNA-binding proteins (RBPs). Such modifications act as a layer of regulation in numerous cellular processes, and comprehending their impact is crucial for the rational design of RNA-based therapeutics and tools.

The Structural Influence of 2'-O-methylation

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar (2'-O-methylation) is a common and functionally significant RNA modification. This modification stabilizes the C3'-endo conformation of the ribose, a key feature of A-form RNA helices. This structural stabilization can enhance the thermodynamic stability of RNA duplexes.[1] Consequently, 2'-O-methylation can modulate the local secondary structure of an RNA molecule, which in turn can either promote or hinder the binding of specific proteins. The further methylation at the N1 position of guanosine adds another layer of chemical information that can be recognized or discriminated against by interacting proteins.

Quantitative Assessment of Protein Binding Affinity

To quantitatively assess the difference in protein binding affinity, various biophysical techniques are employed. These methods provide critical parameters such as the equilibrium dissociation constant (Kd), which is a measure of the binding affinity between a protein and its RNA ligand. A lower Kd value indicates a stronger binding affinity.

Table 1: Hypothetical Comparison of Binding Affinities (Kd) for a Fictitious RNA-Binding Protein

RNA SubstrateModificationBinding Affinity (Kd) (nM)Fold Change vs. Unmodified
RNA Sequence AUnmodified Guanosine100-
RNA Sequence AThis compound502-fold increase
RNA Sequence BUnmodified Guanosine75-
RNA Sequence BThis compound1502-fold decrease

This table presents hypothetical data to illustrate the potential impact of this compound on protein binding affinity. Actual values would be protein and sequence-dependent.

Key Experimental Protocols for Assessing Binding Affinity

Accurate determination of protein-RNA binding affinities relies on robust experimental methodologies. Below are detailed protocols for two common in vitro techniques: RNA Pull-down Assay and Electrophoretic Mobility Shift Assay (EMSA).

RNA Pull-down Assay

This technique is used to isolate and identify proteins that bind to a specific RNA molecule. By comparing the amount of protein pulled down with a modified RNA versus an unmodified RNA, one can qualitatively and semi-quantitatively assess differences in binding.

Methodology:

  • Preparation of Biotinylated RNA Probes: Synthesize the target RNA sequence with and without the this compound modification. Incorporate a biotin (B1667282) label at the 3' or 5' end of the RNA probes.

  • Incubation with Protein Lysate: Incubate the biotinylated RNA probes with a cell lysate or a purified protein of interest.

  • Capture of RNA-Protein Complexes: Add streptavidin-coated magnetic beads to the mixture. The high affinity of biotin for streptavidin will immobilize the RNA probes and any bound proteins onto the beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest or by mass spectrometry for a broader analysis of interacting partners.

RNA_Pulldown_Workflow cluster_synthesis Probe Preparation cluster_binding Binding cluster_capture Capture & Analysis unmodified Unmodified RNA (Biotinylated) lysate Protein Lysate or Purified Protein unmodified->lysate Incubate modified Modified RNA (this compound) (Biotinylated) modified->lysate beads Streptavidin Beads lysate->beads Capture analysis Western Blot or Mass Spectrometry beads->analysis Elute & Analyze

RNA Pull-down Experimental Workflow.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to study protein-RNA interactions in vitro. It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA, resulting in a "shift" in the band's position. This method can be used to determine the binding affinity (Kd) by titrating the protein concentration.

Methodology:

  • Labeling of RNA Probes: Synthesize the RNA probes (modified and unmodified) and label them with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reactions: Set up a series of binding reactions, each containing a fixed amount of labeled RNA probe and varying concentrations of the protein of interest.

  • Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the RNA bands by autoradiography (for radioactive labels) or fluorescence imaging.

  • Data Analysis: Quantify the intensity of the free and bound RNA bands. The fraction of bound RNA is plotted against the protein concentration, and the Kd is determined as the protein concentration at which 50% of the RNA is bound.

EMSA_Workflow start Labeled RNA Probe (Modified or Unmodified) binding Binding Reaction start->binding protein Increasing Concentrations of Protein protein->binding gel Non-denaturing PAGE binding->gel detection Autoradiography or Fluorescence Imaging gel->detection analysis Quantification & Kd Determination detection->analysis

Electrophoretic Mobility Shift Assay (EMSA) Workflow.

Signaling Pathway Implications

The alteration of protein-RNA binding affinity by this compound can have significant downstream effects on cellular signaling pathways. For example, if the modification enhances the binding of a translational repressor, it could lead to decreased protein expression. Conversely, if it disrupts the binding of a protein required for RNA degradation, it could increase the RNA's stability and lead to higher protein levels.

Signaling_Pathway cluster_rna RNA State cluster_protein Protein Interaction cluster_outcome Functional Outcome unmodified_rna Unmodified RNA protein_b Protein B (e.g., Stabilizer) unmodified_rna->protein_b Normal Binding modified_rna RNA with This compound protein_a Protein A (e.g., Repressor) modified_rna->protein_a Increased Affinity modified_rna->protein_b Decreased Affinity translation_down Decreased Translation protein_a->translation_down Leads to stability_up Increased RNA Stability protein_b->stability_up Promotes

Hypothetical Signaling Impact of Modified RNA.

References

Unraveling the Impact of Guanosine Methylation on Ribosome Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between modified nucleotides and the ribosomal machinery is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of the effects of O6-methylguanosine (m6G), a significant RNA modification, on ribosome binding and translation, benchmarked against other ribosome-modulating agents. Due to the limited direct research on 1,2'-O-dimethylguanosine, this guide will focus on the closely related and well-studied O6-methylguanosine.

This publication delves into the experimental validation of m6G's influence on the ribosome, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.

Comparative Analysis of Ribosome-Modulating Agents

The following table summarizes the quantitative effects of O6-methylguanosine and selected alternative ribosome-targeting agents on translational processes.

Compound/ModificationTarget/MechanismQuantitative EffectOrganism/SystemReference
O6-methylguanosine (m6G) mRNA codonAt the second codon position, slows the rate of peptide-bond formation by >1000-fold for cognate aminoacyl-tRNAs.[1][2]Reconstituted bacterial translation system, eukaryotic extracts, and HEK293 cells.[1][2][1][2]
At the first and third codon positions, it decreases the accuracy of tRNA selection by promoting mispairing with uridine.[1][2]Reconstituted bacterial translation system.[1][2][1][2]
N6-methyladenosine (m6A) mRNA codonMinimal effect on tRNA selection when at the second codon position.[1][2]Reconstituted bacterial translation system.[1][2][1][2]
Aminoglycosides (e.g., Gentamicin) 30S ribosomal subunit (A-site)Induces misreading of the mRNA genetic code and inhibits ribosome translocation.[3][4]Bacteria and Eukaryotes.[3][4][3][4]
Tetracyclines 30S ribosomal subunit (A-site)Inhibits the binding of aminoacyl-tRNA to the A-site, preventing peptide chain elongation.[5][6]Bacteria.[5][6][5][6]
Macrolides (e.g., Erythromycin) 50S ribosomal subunit (nascent peptide exit tunnel)Blocks the exit of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA.[7][8]Bacteria.[7][8][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro Transcription and Translation Assay

This assay is fundamental for studying the effects of specific mRNA modifications on protein synthesis in a controlled environment.[9][10][11][12][13]

1. Preparation of mRNA Template:

  • Linearized DNA templates containing the gene of interest downstream of a T7 promoter are prepared. For studying specific modifications, the template can be synthesized to include the modified nucleotide at the desired position.[11][14]

  • In vitro transcription is performed using T7 RNA polymerase and a mixture of nucleotide triphosphates (ATP, GTP, CTP, UTP), including the desired modified nucleotide triphosphate if uniform incorporation is intended. For site-specific modification, chemical synthesis of a short RNA oligo containing the modification followed by ligation to the rest of the transcript is necessary.[14]

  • The resulting mRNA is purified, typically by gel electrophoresis or chromatography, to ensure it is full-length and free of contaminants.[14]

2. In Vitro Translation Reaction:

  • A cell-free translation system, such as rabbit reticulocyte lysate or a reconstituted bacterial system (PURE system), is used.[9][12] These systems contain all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, and elongation factors).

  • The purified mRNA template is added to the translation mix.

  • The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).[14]

  • To quantify protein synthesis, radiolabeled amino acids (e.g., ³⁵S-methionine) can be included in the reaction.

3. Analysis of Translation Products:

  • The translation products are separated by SDS-PAGE.

  • If radiolabeled amino acids were used, the gel is dried and exposed to a phosphor screen or X-ray film to visualize and quantify the synthesized protein.

  • Alternatively, if the protein has an enzymatic activity (e.g., luciferase) or is fluorescent (e.g., GFP), its activity or fluorescence can be measured to determine the translation efficiency.[14][15]

Toeprinting Assay for Ribosome Stalling

The toeprinting assay is a primer extension inhibition method used to identify the precise location of a ribosome stalled on an mRNA transcript.[16][17][18][19][20]

1. Assembly of Translation Initiation/Elongation Complexes:

  • The mRNA of interest is incubated with a cell-free translation system to allow ribosomes to bind and initiate or begin elongation.

  • To study the effect of a specific compound, it is added to the reaction mixture.

2. Primer Extension Reaction:

  • A DNA primer, radiolabeled at its 5' end, that is complementary to a sequence downstream of the region of interest on the mRNA is added.

  • Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand starting from the primer.

  • The reverse transcriptase will proceed until it encounters the leading edge of the stalled ribosome, at which point it will be blocked. This results in a truncated cDNA product, the "toeprint".

3. Analysis of Toeprints:

  • The cDNA products are purified and separated by denaturing polyacrylamide gel electrophoresis.

  • A sequencing ladder of the same mRNA, generated using dideoxynucleotides, is run alongside the toeprinting reaction to precisely map the stall site.

  • The presence and intensity of the toeprint band indicate the position and extent of ribosome stalling.

Puromycin (B1679871) Assay for Peptidyl Transferase Activity

The puromycin assay is used to measure the rate of peptide bond formation, a key step in translation elongation. Puromycin is an antibiotic that mimics an aminoacyl-tRNA and can accept the nascent polypeptide chain from the P-site, leading to premature termination.[21][22][23][24][25]

1. Preparation of Ribosome Complexes:

  • Ribosomes are programmed with an mRNA template and a peptidyl-tRNA analog (e.g., N-acetyl-[³H]Phe-tRNA) that is directed to the P-site.

2. Puromycin Reaction:

  • Puromycin is added to the reaction mixture.

  • The peptidyltransferase center of the ribosome catalyzes the formation of a peptide bond between the P-site substrate and puromycin.

3. Quantification of Puromycin-Peptide Product:

  • The reaction is quenched, and the puromycin-peptide product is separated from the unreacted peptidyl-tRNA, typically by solvent extraction (e.g., with ethyl acetate).

  • The amount of radiolabeled puromycin-peptide product is quantified by scintillation counting.

  • By measuring the amount of product formed over time, the rate of peptide bond formation can be determined.

Visualizing Mechanisms and Workflows

To further clarify the experimental processes and molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Toeprinting Assay cluster_analysis Analysis mRNA Modified mRNA Incubation Incubate mRNA with Translation System mRNA->Incubation Ribosomes Ribosomes Ribosomes->Incubation tRNA tRNAs & Factors tRNA->Incubation Primer Add Labeled Primer & Reverse Transcriptase Incubation->Primer Elongation cDNA Synthesis Primer->Elongation Stall RT Stalls at Ribosome Elongation->Stall Ribosome Block Purification Purify cDNA Stall->Purification Gel Denaturing PAGE Purification->Gel Mapping Map Stall Site Gel->Mapping

Caption: Workflow of a Toeprinting Assay to Detect Ribosome Stalling.

m6G_mechanism cluster_codon13 m6G at Codon Position 1 or 3 cluster_codon2 m6G at Codon Position 2 m6G_13 m6G in Codon (Pos 1 or 3) Altered H-bonding Pairs with Uridine Miscoding Miscoding (Decreased Fidelity) m6G_13->Miscoding Leads to m6G_2 m6G in Codon (Pos 2) Geometric Constraint in Decoding Center Inhibits Peptidyl Transfer Stalling Ribosome Stalling (Decreased Speed) m6G_2->Stalling Causes Translation Normal Translation Translation->m6G_13 Translation->m6G_2

Caption: Position-Dependent Effects of O6-methylguanosine on Translation.

References

The Impact of 1,2'-O-dimethylguanosine Modification on RNA Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic profile of RNA is critical for the design of safe and effective therapeutics and vaccines. This guide provides a comparative analysis of the immunogenicity of RNA containing 1,2'-O-dimethylguanosine (Gm) versus standard, unmodified RNA, supported by experimental data and detailed methodologies.

Standard single-stranded RNA (ssRNA) can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), leading to the activation of pattern recognition receptors (PRRs) and the subsequent induction of an inflammatory response. This response is a key consideration in the development of RNA-based drugs. Chemical modifications to the RNA molecule are a promising strategy to modulate this immunogenicity. One such modification is the methylation of the ribose at the 2' position, and when this occurs on a guanosine (B1672433), it is referred to as 2'-O-methylguanosine. The further methylation of the N1 position of the guanine (B1146940) base results in this compound (Gm).

This guide will delve into the known immunological consequences of this type of modification, contrasting it with the baseline immunogenicity of unmodified RNA.

Comparative Immunogenicity Profile

The presence of 2'-O-methylation on guanosine residues within an RNA molecule has been shown to significantly reduce its immunogenicity by preventing its recognition by key innate immune sensors.

FeatureStandard RNA (Unmodified)RNA with 2'-O-methylguanosine
TLR7/8 Activation Agonist: Binds to and activates TLR7 and TLR8, leading to downstream signaling.[1]Antagonist: Acts as a potent inhibitor of TLR7 and TLR8 activation.[1][2][3][4]
Cytokine Induction (e.g., IFN-α, TNF-α) Induces the production of Type I interferons and pro-inflammatory cytokines.[1]Abrogates or significantly reduces the induction of IFN-α and other cytokines.[4]
Innate Immune Response Strong stimulation of the innate immune system.Generally considered immunosilent or capable of suppressing immune activation.[1]

Signaling Pathways of RNA Recognition

The innate immune system employs several key receptors to detect the presence of RNA. The primary sensors for single-stranded RNA are Toll-like receptors 7 and 8 (TLR7/8), located in the endosome, and RIG-I-like receptors (RLRs) in the cytoplasm.

TLR7/8 Signaling Pathway

Unmodified ssRNA is recognized by TLR7 and TLR8 within endosomes of immune cells like plasmacytoid dendritic cells and monocytes.[1] This recognition triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

TLR7_Signaling cluster_nucleus Nucleus ssRNA Standard ssRNA TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB IRF7 IRF7 TRAF6->IRF7 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Type_I_IFN Type I IFN (IFN-α) IRF7->Type_I_IFN

Figure 1. Simplified TLR7/8 signaling pathway upon recognition of standard ssRNA.
RIG-I Signaling Pathway

Cytoplasmic RNA, particularly RNA bearing a 5'-triphosphate, is a potent activator of RIG-I, leading to a robust antiviral response characterized by the production of type I interferons. RNA modifications have been shown to enable viral RNA to escape recognition by RIG-I.[5]

RIG_I_Signaling cluster_nucleus Nucleus RNA_5ppp Standard RNA (5'-triphosphate) RIG_I RIG-I RNA_5ppp->RIG_I Binds MAVS MAVS (Mitochondrial Membrane) RIG_I->MAVS Activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes Type_I_IFN_Gene Type I IFN Gene Expression IRF3_dimer->Type_I_IFN_Gene Translocates

Figure 2. Simplified RIG-I signaling pathway initiated by cytoplasmic viral RNA.

Experimental Protocols

The assessment of RNA immunogenicity typically involves in vitro cell-based assays and in vivo studies. Below is a general methodology for comparing the immunostimulatory potential of different RNA species.

In Vitro Assessment of Cytokine Induction

Objective: To quantify the production of cytokines by immune cells in response to transfection with standard or modified RNA.

1. Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
  • Alternatively, cell lines such as the human monocytic cell line THP-1 or mouse macrophage line RAW 264.7 can be used. Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

2. RNA Transfection:

  • Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well.
  • Standard RNA and Gm-modified RNA are complexed with a transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A typical concentration is 10 µg/mL of RNA.
  • A negative control (transfection reagent alone) and a positive control (e.g., R848, a known TLR7/8 agonist) are included.
  • The RNA-lipid complexes are added to the cells and incubated for 18-24 hours at 37°C in a CO2 incubator.

3. Cytokine Measurement:

  • After incubation, the cell culture supernatant is collected.
  • The concentrations of key cytokines such as IFN-α, TNF-α, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine, following the manufacturer's protocols.

4. Data Analysis:

  • Cytokine concentrations are calculated from a standard curve.
  • Results are expressed as mean ± standard deviation. Statistical significance between groups is determined using an appropriate statistical test, such as a t-test or ANOVA.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Cell_Isolation Isolate/Culture Immune Cells (e.g., PBMCs) Transfection Transfect Cells with RNA Complexes (18-24h incubation) Cell_Isolation->Transfection RNA_Prep Prepare RNA-Lipid Complexes (Standard vs. Gm-RNA) RNA_Prep->Transfection Supernatant_Collection Collect Culture Supernatant Transfection->Supernatant_Collection ELISA Perform ELISA for Cytokines (IFN-α, TNF-α, IL-6) Supernatant_Collection->ELISA Data_Analysis Analyze and Compare Cytokine Levels ELISA->Data_Analysis

Figure 3. Workflow for in vitro comparison of RNA immunogenicity.

Conclusion

The available evidence strongly indicates that RNA containing 2'-O-methylguanosine modifications exhibits significantly reduced immunogenicity compared to standard, unmodified RNA. This is primarily attributed to its ability to act as an antagonist for the key innate immune sensors TLR7 and TLR8.[1][2][3][4] This "immunosilencing" property is a critical feature for the development of RNA therapeutics where minimizing off-target immune activation is paramount. By understanding and leveraging such chemical modifications, researchers can fine-tune the immunological profile of RNA molecules to enhance their safety and efficacy for a wide range of therapeutic applications.

References

Unveiling Functional Equivalence: A Comparative Guide to Synthetic vs. Naturally Occurring 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional equivalence of synthetic and naturally occurring modified nucleosides is paramount for the development of RNA-based therapeutics and diagnostics. This guide provides a comprehensive framework for comparing the biological and biochemical properties of synthetic 1,2'-O-dimethylguanosine with its natural counterpart, offering detailed experimental protocols and data presentation formats to facilitate rigorous evaluation.

While direct comparative studies on the functional equivalence of synthetic versus naturally occurring this compound are not extensively documented in publicly available literature, this guide outlines a robust experimental workflow to establish this equivalence. The methodologies described are based on established techniques for the analysis of other modified nucleosides and provide a clear path for researchers to generate the necessary comparative data.

Proposed Experimental Workflow for Establishing Functional Equivalence

To comprehensively assess the functional equivalence, a multi-pronged approach is recommended, encompassing synthesis and characterization, in vitro functional assays, and cellular-level investigations.

Experimental Workflow Experimental Workflow for Functional Equivalence cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Functional Assays cluster_cellular Cellular Assays synth_m1Gm Synthesis of this compound Phosphoramidite (B1245037) oligo_synth Solid-Phase Oligonucleotide Synthesis synth_m1Gm->oligo_synth purification Purification & Characterization (HPLC, Mass Spectrometry) oligo_synth->purification ivt In Vitro Transcription purification->ivt Incorporate into RNA translation_assay In Vitro Translation Assay ivt->translation_assay stability_assay Nuclease Stability Assay ivt->stability_assay transfection Transfection into Cells ivt->transfection Transfect modified mRNA uptake_stability Cellular Uptake & Stability Analysis transfection->uptake_stability ribo_profiling Ribosome Profiling transfection->ribo_profiling

Figure 1: Proposed experimental workflow to compare synthetic and natural this compound.

Data Presentation: Comparative Analysis Tables

Quantitative data from the proposed experiments should be organized into clear tables to facilitate direct comparison.

Table 1: Physicochemical Characterization of Synthetic this compound RNA

ParameterSynthetic RNA (with this compound)Natural RNA (Control)Acceptance Criteria
Purity (HPLC) Report %Report %>95%
Molecular Weight (Mass Spec) Observed (Da)Expected (Da)± 1 Da of expected
Thermal Stability (Tm) Report °CReport °CComparison of melting temps

Table 2: In Vitro Functional Comparison

AssaySynthetic RNANatural RNA (Control)Key Metric
In Vitro Translation Luciferase Activity (RLU)Luciferase Activity (RLU)Relative Translation Efficiency (%)
Nuclease Stability (t1/2) Half-life (min) in serumHalf-life (min) in serumFold-increase in stability

Table 3: Cellular Functional Comparison

AssaySynthetic RNANatural RNA (Control)Key Metric
Cellular Uptake Intracellular RNA (ng/µg protein)Intracellular RNA (ng/µg protein)Relative Uptake (%)
Cellular Stability (t1/2) Half-life (hours) in cellsHalf-life (hours) in cellsFold-increase in stability
Ribosome Occupancy Ribosome Protected Fragments (RPFs)Ribosome Protected Fragments (RPFs)Translation Efficiency Score

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 1: Synthesis of RNA containing this compound via Phosphoramidite Chemistry
  • Synthesis of this compound Phosphoramidite: This crucial building block must first be synthesized. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, protection of the exocyclic amine, and phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety. Detailed synthetic schemes can be adapted from protocols for other modified guanosine (B1672433) phosphoramidites.[1][2][3][4][5]

  • Automated Solid-Phase Oligonucleotide Synthesis: The synthesized phosphoramidite is then used in a standard automated DNA/RNA synthesizer. The synthesis cycle involves:

    • Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain.

    • Coupling: Addition of the this compound phosphoramidite.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.

  • Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The final product is purified by high-performance liquid chromatography (HPLC).

  • Characterization: The purity and identity of the synthesized RNA are confirmed by analytical HPLC and mass spectrometry.[6][7][8][9]

Protocol 2: In Vitro Transcription and Functional Assays
  • In Vitro Transcription: A DNA template encoding a reporter gene (e.g., Luciferase or GFP) is used for in vitro transcription with T7 RNA polymerase. The reaction mixture includes ATP, CTP, UTP, and the synthesized this compound triphosphate (or the oligonucleotide containing the modification can be ligated into a larger transcript).[10][11]

  • In Vitro Translation Assay: The purified synthetic and control mRNAs are translated in a cell-free system (e.g., rabbit reticulocyte lysate). The efficiency of translation is quantified by measuring the reporter protein activity (e.g., luminescence for luciferase).[12][13]

  • Nuclease Stability Assay: The synthetic and control mRNAs are incubated in human serum or with specific ribonucleases (e.g., RNase A). Aliquots are taken at different time points, and the amount of intact mRNA is quantified by gel electrophoresis or qRT-PCR to determine the half-life.[14]

Protocol 3: Cellular Assays
  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured to optimal confluency. The synthetic and control mRNAs are then transfected into the cells using a lipid-based transfection reagent.[15][16][17]

  • Cellular Uptake and Stability Analysis: At various time points post-transfection, cells are harvested, and total RNA is extracted. The amount of the specific mRNA is quantified by qRT-PCR to determine the rate of uptake and the intracellular half-life.

  • Ribosome Profiling: To assess the translational status of the modified mRNA in a cellular context, ribosome profiling is performed. This technique involves treating cells with a translation inhibitor to freeze ribosomes on the mRNA, followed by nuclease digestion of unprotected RNA. The ribosome-protected fragments are then sequenced to map the positions of ribosomes and quantify translation efficiency.[18][19][20][21][22]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are not yet elucidated, its presence within an mRNA molecule can be hypothesized to influence pathways related to protein synthesis and RNA stability.

Signaling_Impact Hypothesized Impact of this compound on Cellular Pathways m1Gm_mRNA mRNA with this compound Translation_Machinery Ribosome & Translation Factors m1Gm_mRNA->Translation_Machinery Modulates binding/translocation RNA_Decay RNA Decay Machinery (Exonucleases, Decapping Enzymes) m1Gm_mRNA->RNA_Decay Alters susceptibility to degradation Protein_Expression Altered Protein Expression Translation_Machinery->Protein_Expression Impacts translation efficiency RNA_Decay->m1Gm_mRNA Regulates mRNA half-life Cellular_Response Downstream Cellular Response Protein_Expression->Cellular_Response

Figure 2: Hypothesized influence of this compound on translation and RNA decay pathways.

By following this comprehensive guide, researchers can systematically evaluate the functional equivalence of synthetic this compound, thereby generating the critical data needed to advance the development of novel RNA-based technologies.

References

differentiation of 1,2'-O-dimethylguanosine from its isomers by ion mobility-mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of modified nucleosides is critical. This guide provides a comparative overview of the use of ion mobility-mass spectrometry (IM-MS) for the differentiation of 1,2'-O-dimethylguanosine from its structural isomers, offering a powerful analytical tool to resolve ambiguities that conventional mass spectrometry cannot.

The methylation of guanosine (B1672433) at different positions results in a variety of isomers with the same mass but distinct chemical structures and biological functions. Distinguishing between these isomers, such as this compound (m¹Gm), N²,N²-dimethylguanosine (m²₂G), and N²,7-dimethylguanosine (m²,⁷G), is a significant analytical challenge. Ion mobility-mass spectrometry (IM-MS) has emerged as a key technology for this purpose, providing an additional dimension of separation based on the size, shape, and charge of the ions. This technique measures the collision cross-section (CCS) of an ion, a physicochemical property that is unique to its three-dimensional structure, enabling the separation of isomers.

Performance Comparison: Collision Cross-Section Data

IsomerAdductExperimental CCS (Ų)Data Source
N²,N²-dimethylguanosine (m²₂G)[M+H]⁺170.574--INVALID-LINK--
This compound (m¹Gm)[M+H]⁺Not available-
N²,7-dimethylguanosine (m²,⁷G)[M+H]⁺Not available-
1,N²-dimethylguanosine (m¹m²G)[M+H]⁺Not available-

Note: The absence of publicly available experimental CCS values for this compound and other isomers highlights the necessity for direct experimental comparison using the methodologies described below.

Experimental Protocols

To differentiate dimethylguanosine isomers, a liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) workflow is typically employed. This approach combines the separation power of liquid chromatography with the isomer-resolving capability of ion mobility and the mass accuracy of a mass spectrometer.

Sample Preparation and Liquid Chromatography
  • Standard Preparation: Prepare individual standard solutions of this compound and its isomers (e.g., N²,N²-dimethylguanosine) in a suitable solvent such as a mixture of water and acetonitrile.

  • LC Separation: Chromatographic separation is performed to reduce sample complexity and separate isomers that may have different retention times.

    • Column: A reversed-phase column, such as a C18, is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization, is typically employed.

    • Flow Rate: A flow rate suitable for the column dimensions and mass spectrometer interface is used (e.g., 0.2-0.5 mL/min).

Ion Mobility-Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of modified nucleosides, as they readily form protonated molecules ([M+H]⁺).

  • Ion Mobility Separation: The ionized isomers are introduced into the ion mobility cell.

    • Instrument: A drift tube ion mobility spectrometer (DTIMS) or a trapped ion mobility spectrometer (TIMS) is recommended for high-resolution separation and accurate CCS measurements.

    • Drift Gas: High-purity nitrogen is typically used as the drift gas.

    • Electric Field: A uniform electric field is applied across the drift tube to drive the ions.

  • Mass Analysis: The mobility-separated ions are then analyzed by a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) instrument) to obtain their mass-to-charge ratios.

  • CCS Calibration: To determine the experimental CCS values, the instrument must be calibrated.

    • Calibrants: A solution containing a mixture of well-characterized compounds with known CCS values (e.g., Agilent ESI-L Low Concentration Tuning Mix) is analyzed under the same conditions as the samples.

    • Calibration Curve: A calibration curve is generated by plotting the drift times of the calibrants against their known CCS values. This curve is then used to calculate the CCS values of the unknown isomers from their measured drift times.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the differentiation of dimethylguanosine isomers using LC-IM-MS.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_separation_detection Separation and Detection cluster_data_analysis Data Analysis Standards Isomer Standards (this compound, etc.) Mixture Prepare Standard Mixture Standards->Mixture LC Liquid Chromatography (LC) - Reversed-phase column - Gradient elution Mixture->LC ESI Electrospray Ionization (ESI) - Positive ion mode LC->ESI IM Ion Mobility (IM) - N2 drift gas - Electric field ESI->IM MS Mass Spectrometry (MS) - High-resolution TOF IM->MS Data Data Acquisition - m/z, Drift Time, Retention Time MS->Data Calibration CCS Calibration - Use known standards CCS_Calc CCS Calculation Calibration->CCS_Calc Data->CCS_Calc Comparison Isomer Differentiation - Compare CCS values CCS_Calc->Comparison

Safety Operating Guide

Proper Disposal Procedures for 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,2'-O-dimethylguanosine, a compound used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. The following step-by-step instructions are designed to provide clear operational guidance for researchers, scientists, and drug development professionals.

Initial Assessment and Safety Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. According to available SDS, this compound is not classified as a hazardous substance[1][2]. However, it is imperative to handle all laboratory chemicals with care.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves (e.g., nitrile gloves)[2][3].

  • Use safety glasses with side shields or goggles[1][3].

  • A lab coat should be worn to protect clothing[3].

  • Ensure adequate ventilation in the work area[1][3].

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide based on the non-hazardous nature of the compound.

Step 1: Waste Identification and Segregation

  • Pure Compound: If the waste consists of pure, uncontaminated this compound, it should be collected in a designated, properly labeled waste container.

  • Contaminated Waste: If this compound is mixed with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste. The disposal procedure for the most hazardous component in the mixture takes precedence.

  • Empty Containers: Do not reuse empty containers that have held this compound[1]. Triple-rinse the container with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Step 2: Small Quantities (Milligram Scale)

For very small quantities of non-hazardous material, some institutions may permit drain disposal if the local regulations and the institution's Environmental Health and Safety (EHS) department have approved this method for the specific chemical.

  • Consult EHS: Always obtain approval from your institution's EHS department before any drain disposal.

  • Dilution: If approved, dilute the small quantity of this compound with a large volume of water.

  • Flushing: Slowly pour the diluted solution down the drain with copious amounts of running water to ensure it is thoroughly flushed through the plumbing system[4].

Step 3: Large Quantities and Bulk Disposal

Large quantities of this compound and contaminated materials should be disposed of through an approved chemical waste management service.

  • Packaging: Securely package the waste in a chemically compatible and properly sealed container.

  • Labeling: Clearly label the container with the full chemical name ("this compound") and indicate that it is non-hazardous waste. If it is a mixture, list all components.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area while awaiting pickup.

  • Arranging Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal[3].

Quantitative Disposal Parameters

ParameterGuideline/ValueNotes
pH for Aqueous Solutions 5.5 - 9.0For aqueous solutions intended for drain disposal (where permitted), the pH should be neutralized to within this range. This is a general guideline for the protection of plumbing and aquatic environments.
Maximum Concentration for Drain Disposal Institutionally DefinedThe maximum concentration of any chemical, even non-hazardous ones, permitted for drain disposal is set by local wastewater authorities and institutional policy. Always verify these limits with your EHS department.
Incompatible Waste Streams Strong Oxidizing Agents, Strong Acids, Strong BasesAlthough this compound is stable under normal conditions, it is prudent to avoid mixing it with highly reactive chemicals in the same waste container to prevent unforeseen reactions.
Container Material Glass or High-Density Polyethylene (HDPE)Use containers that are chemically resistant and will not degrade upon contact with the waste material or any solvents used in the mixture.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste: Follow disposal protocol for the hazardous component. is_contaminated->treat_as_hazardous Yes is_small_quantity Is it a small quantity (e.g., < 1g)? is_contaminated->is_small_quantity No arrange_pickup Arrange for pickup by an approved chemical waste vendor. treat_as_hazardous->arrange_pickup consult_ehs Consult Institutional EHS for drain disposal approval. is_small_quantity->consult_ehs Yes collect_for_pickup Collect in a labeled, sealed container. is_small_quantity->collect_for_pickup No drain_disposal_approved Is drain disposal approved? consult_ehs->drain_disposal_approved drain_disposal Dilute with copious amounts of water and flush down the drain. drain_disposal_approved->drain_disposal Yes drain_disposal_approved->collect_for_pickup No end End of Disposal Process drain_disposal->end collect_for_pickup->arrange_pickup arrange_pickup->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2'-O-dimethylguanosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. While a safety data sheet (SDS) for this compound indicates it is not considered a hazardous product under Canadian WHMIS 2015 regulations, it is prudent to handle all chemical compounds with a high degree of caution.[1] An SDS for the related compound N2-Dimethylguanosine suggests it may be harmful if swallowed and can cause eye irritation.[2] Therefore, following standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Required PPE Specifications and Best Practices
Weighing and Handling Solid Compound - Lab coat- Safety glasses with side shields or goggles- Chemical-resistant gloves (Nitrile)- Respiratory Protection (optional, based on risk assessment)- Perform in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[2]- Use an anti-static weighing dish.- Ensure gloves are compatible with the substance; nitrile gloves are a common standard.[3]
Dissolving the Compound - Lab coat- Safety goggles- Chemical-resistant gloves (Nitrile)- Face shield (recommended)- Dissolve the compound in a chemical fume hood.- A face shield offers additional protection against splashes.[4]
Handling Solutions of the Compound - Lab coat- Safety glasses with side shields or goggles- Chemical-resistant gloves (Nitrile)- Handle solutions in a well-ventilated area.- Be mindful of potential splashes and aerosol generation.

Operational Plans: Donning and Doffing of PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Put on Lab Coat Don1->Don2 Don3 Put on Respiratory Protection (if required) Don2->Don3 Don4 Put on Eye and Face Protection Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye and Face Protection Doff3->Doff4 Doff5 Remove Respiratory Protection (if required) Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Figure 1. Standard procedure for donning and doffing Personal Protective Equipment.

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. The following diagram outlines the disposal workflow for materials contaminated with this compound.

Waste_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solid Waste (e.g., gloves, weigh boats, pipette tips) Solid_Container Designated, Labeled Solid Chemical Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (e.g., unused solutions, rinsing solvents) Liquid_Container Designated, Labeled Liquid Chemical Waste Container Liquid_Waste->Liquid_Container Disposal_Vendor Licensed Chemical Waste Disposal Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor

Figure 2. Workflow for the disposal of waste contaminated with this compound.
Detailed Disposal Procedures:

  • Solid Waste: All solid materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated and clearly labeled solid chemical waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated and clearly labeled liquid chemical waste container. Do not pour chemical waste down the drain.[1][2]

  • Contaminated Labware: Reusable labware should be decontaminated according to standard laboratory procedures. This may involve rinsing with an appropriate solvent, which should then be collected as liquid chemical waste.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[1]

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.